L-Lysine
Descripción
Lysine (abbreviated as Lys or K) is an α-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. Lysine is a base, as are arginine and histidine. The ε-amino group acts as a site for hydrogen binding and a general base in catalysis. Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Lysine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
This compound is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, this compound promotes healthy tissue function, growth and healing and improves the immune system. This compound promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.
Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine; lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)
LYSINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 4 investigational indications.
This compound (abbreviated as Lys or K) is an alpha-amino acid with the chemical formula HO2CCH(NH2)(CH2)4NH2. This amino acid is an essential amino acid, which means that humans cannot synthesize it. Its codons are AAA and AAG. this compound is a base, as are arginine and histidine. The epsilon-amino group often participates in hydrogen bonding and as a general base in catalysis. Common posttranslational modifications include methylation of the epsilon-amino group, giving methyl-, dimethyl-, and trimethyllysine. The latter occurs in calmodulin. Other posttranslational modifications include acetylation. Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase. O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell.this compound is an essential amino acid. Normal requirements for lysine have been found to be about 8 g per day or 12 mg/kg in adults. Children and infants need more- 44 mg/kg per day for an eleven to-twelve-year old, and 97 mg/kg per day for three-to six-month old. Lysine is highly concentrated in muscle compared to most other amino acids. Lysine is high in foods such as wheat germ, cottage cheese and chicken. Of meat products, wild game and pork have the highest concentration of lysine. Fruits and vegetables contain little lysine, except avocados. Normal lysine metabolism is dependent upon many nutrients including niacin, vitamin B6, riboflavin, vitamin C, glutamic acid and iron. Excess arginine antagonizes lysine. Several inborn errors of lysine metabolism are known. Most are marked by mental retardation with occasional diverse symptoms such as absence of secondary sex characteristics, undescended testes, abnormal facial structure, anemia, obesity, enlarged liver and spleen, and eye muscle imbalance. Lysine also may be a useful adjunct in the treatment of osteoporosis. Although high protein diets result in loss of large amounts of calcium in urine, so does lysine deficiency. Lysine may be an adjunct therapy because it reduces calcium losses in urine. Lysine deficiency also may result in immunodeficiency. Requirements for this amino acid are probably increased by stress. Lysine toxicity has not occurred with oral doses in humans. Lysine dosages are presently too small and may fail to reach the concentrations necessary to prove potential therapeutic applications. Lysine metabolites, amino caproic acid and carnitine have already shown their therapeutic potential. Thirty grams daily of amino caproic acid has been used as an initial daily dose in treating blood clotting disorders, indicating that the proper doses of lysine, its precursor, have yet to be used in medicine. Low lysine levels have been found in patients with Parkinson's, hypothyroidism, kidney disease, asthma and depression. The exact significance of these levels is unclear, yet lysine therapy can normalize the level and has been associated with improvement of some patients with these conditions. Abnormally elevated hydroxylysines have been found in virtually all chronic degenerative diseases and coumadin therapy. The levels of this stress marker may be improved by high doses of vitamin C. Lysine is particularly useful in therapy for marasmus (wasting) and herpes simplex. It stops the growth of herpes simplex in culture, and has helped to reduce the number and occurrence of cold sores in clinical studies. Dosing has not been adequately studied, but beneficial clinical effects occur in doses ranging from 100 mg to 4 g a day. Higher doses may also be useful, and toxicity has not been reported in doses as high as 8 g per day. Diets high in lysine and low in arginine can be useful in the prevention and treatment of herpes. Some researchers think herpes simplex virus is involved in many other diseases related to cranial nerves such as migraines, Bell's palsy and Meniere's disease. Herpes blister fluid will produce fatal encephalitis in the rabbit.
An essential amino acid. It is often added to animal feed.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Record name | lysine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lysine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-18-1, Array | |
| Record name | Poly(L-lysine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023232 | |
| Record name | L-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |
| Record name | L-Lysine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lysine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15293 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Lysine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |
| Record name | Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Lysine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
5.28X10+9 mm Hg at 25 °C /extrapolated/ | |
| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |
CAS No. |
56-87-1, 20166-34-1 | |
| Record name | L-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, labeled with tritium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Lysine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3Z4F929H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 °C, decomposes, 224.5 °C | |
| Record name | Lysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Lysine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Lysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Lysine Catabolism and Metabolic Fate in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-lysine is an essential amino acid in mammals, meaning it cannot be synthesized de novo and must be obtained from the diet.[1][2] Beyond its fundamental role in protein synthesis, lysine's catabolism is a unique and irreversible process critical for maintaining metabolic homeostasis.[1] Unlike many other amino acids, lysine (B10760008) does not undergo reversible transamination.[1][3] Its degradation proceeds through two primary, tissue-specific pathways: the saccharopine pathway, which is predominant in the liver and other extracerebral tissues, and the pipecolate pathway, which is the major route in the adult brain.[3][4][5] Both pathways ultimately converge to produce α-aminoadipic semialdehyde (AAS), which is further metabolized to acetyl-CoA, classifying lysine as a purely ketogenic amino acid.[6][7] Dysregulation of these pathways leads to several inherited metabolic disorders. This guide provides an in-depth overview of the core catabolic routes, their key enzymatic steps, metabolic fate, and relevant experimental methodologies for their study.
The Saccharopine Pathway: The Primary Route of Lysine Catabolism
The saccharopine pathway is the main route for lysine degradation in most mammalian tissues, including the liver and kidneys.[3][4] This pathway is primarily located within the mitochondria.[1][3][6]
The initial two steps are catalyzed by a single bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity.[1][8][9]
-
Formation of Saccharopine: The LKR domain of AASS catalyzes the condensation of this compound with α-ketoglutarate to form saccharopine, an irreversible reaction in mammals that requires NADPH as a cofactor.[1][10]
-
Formation of α-Aminoadipic Semialdehyde (AAS): The SDH domain of AASS then hydrolyzes saccharopine to yield L-glutamate and α-aminoadipic semialdehyde (AAS), using NAD+ as a cofactor.[1][10][11] AAS exists in spontaneous equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][3]
-
Formation of α-Aminoadipic Acid (AAA): AAS is irreversibly oxidized to α-aminoadipic acid (AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH), also known as antiquitin (ALDH7A1).[1][10]
-
Formation of α-Ketoadipic Acid: AAA undergoes transamination to form α-ketoadipic acid.[1]
-
Conversion to Acetyl-CoA: α-ketoadipic acid is then oxidatively decarboxylated to glutaryl-CoA, which is further metabolized through a series of reactions to ultimately yield acetyl-CoA.[12]
The Pipecolate Pathway: The Predominant Route in the Brain
In the adult mammalian brain, the pipecolate pathway is the primary route for lysine degradation.[3][5] This pathway involves steps in both the cytoplasm and peroxisomes.[1][13]
-
Formation of α-Keto-ε-Aminocaproic Acid (KAC): this compound is first converted to KAC via the removal of its α-amino group. The specific enzyme for this step in mammals is not fully defined.[1][14]
-
Cyclization and Reduction: KAC spontaneously cyclizes to form Δ1-piperideine-2-carboxylate (P2C).[3][14] P2C is then reduced to L-pipecolic acid (L-PA) by a ketimine reductase, an enzyme identified as μ-crystallin (CRYM).[3][5][14]
-
Oxidation to P6C: L-pipecolic acid is oxidized in the peroxisomes by L-pipecolate oxidase, which generates Δ1-piperideine-6-carboxylate (P6C).[14][15]
-
Convergence: P6C is the point where the pipecolate pathway converges with the saccharopine pathway, as it is in equilibrium with AAS.[1][3]
Pathway Convergence and Metabolic Fate
Both catabolic pathways converge at the formation of α-aminoadipic semialdehyde (AAS) and its cyclic equivalent, Δ1-piperideine-6-carboxylate (P6C).[1][3][5] The subsequent degradation follows a common route that ultimately produces acetyl-CoA.[9][12][16]
As acetyl-CoA is the final product, this compound is considered a purely ketogenic amino acid.[6][7] It cannot be converted into pyruvate (B1213749) or intermediates of the Krebs cycle that would lead to the net synthesis of glucose.[7] The generated acetyl-CoA can have several fates:
-
Entry into the Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA can condense with oxaloacetate to form citrate, entering the TCA cycle for complete oxidation to CO2 and water, generating ATP.[17][18]
-
Ketone Body Synthesis: During periods of fasting or in ketogenic states, acetyl-CoA is a precursor for the synthesis of ketone bodies (e.g., acetoacetate, β-hydroxybutyrate) in the liver.[17]
-
Fatty Acid and Cholesterol Synthesis: In a state of energy surplus, acetyl-CoA can be used for the synthesis of fatty acids and cholesterol.[17]
Quantitative Data on this compound Catabolism
Quantitative analysis of enzyme activity and metabolite levels is crucial for understanding the flux and regulation of lysine degradation.
| Parameter | Value | Organism/System | Reference |
| Enzyme Activity | |||
| Lysine degradation to Saccharopine | 4–6 nmol/min per mg of protein | Human, rat, pig, dog, cat, ox, sheep liver | [19] |
| L-pipecolate oxidase activity | 7 ± 2 μU/mg protein | Mouse brain peroxisomes | [15] |
| Metabolite Concentrations | |||
| This compound (Control) | ~180 μM | MG63 cells on PLLA scaffold | [20][21] |
| Saccharopine (Control) | ~2 μM | MG63 cells on PLLA scaffold | [20][21] |
| L-Pipecolic acid (Control) | ~2.5 μM | MG63 cells on PLLA scaffold | [20][21] |
| α-Aminoadipic acid (Control) | ~5 μM | MG63 cells on PLLA scaffold | [20][21] |
| Kinetic Parameters | |||
| This compound uptake (High-affinity) Km | Not specified | Rat cardiac sarcolemmal vesicles | [22] |
| This compound uptake (Low-affinity) Km | 11.0 ± 1.4 mM | Rat cardiac sarcolemmal vesicles | [22] |
| This compound uptake (Low-affinity) Vmax | 3.5 ± 0.4 nmol/min per mg protein | Rat cardiac sarcolemmal vesicles | [22] |
Key Experimental Protocols
In Vivo Stable Isotope Tracing of Lysine Catabolism in Mice
This protocol is designed to trace the metabolic fate of lysine through its different catabolic pathways in a live animal model.
-
Objective: To determine the relative contributions of the saccharopine and pipecolate pathways to lysine degradation in different tissues.
-
Model: C57BL/6 mice.
-
Methodology:
-
Isotope Administration: Administer a bolus of stable isotope-labeled this compound (e.g., L-[α-15N]lysine or L-[ε-15N]lysine) via intraperitoneal injection.[10]
-
Time Course: Collect tissues (liver, kidney, brain) and biofluids (plasma, urine) at specific time points post-injection (e.g., 2 hours, which corresponds to the peak catabolic activity in response to exogenous lysine).[10]
-
Sample Preparation: Homogenize tissues and perform protein precipitation (e.g., with perchloric acid) to extract metabolites.
-
Analytical Method: Analyze the isotopic enrichment in lysine and its downstream metabolites (e.g., saccharopine, pipecolate, α-aminoadipic acid) using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Calculate the flux through each pathway by measuring the transfer of the 15N label from the α- or ε-position of lysine to the specific intermediates.
-
1H-NMR-Based Metabolomics for Studying Lysine Degradation in Cell Culture
This protocol allows for the untargeted or targeted analysis of metabolites in the lysine degradation pathway in an in vitro cell culture system.[23]
-
Objective: To quantify changes in lysine and its catabolites in response to experimental conditions (e.g., testing biomaterials, drug treatment).
-
Model: MG63 osteoblast-like cells or other relevant cell lines.[21]
-
Methodology:
-
Cell Culture: Culture cells under standard conditions on the desired substrate (e.g., different poly(l-lactide) scaffolds).[21] For validation, cells can be cultured with varying concentrations of this compound (e.g., 0–400 μM).[21][23]
-
Metabolite Extraction: After a set incubation period (e.g., 7 days), quench metabolism rapidly (e.g., with cold methanol). Lyse the cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).
-
NMR Sample Preparation: Lyophilize the aqueous metabolite extract and reconstitute it in a deuterated buffer (e.g., D2O with a known concentration of an internal standard like DSS).
-
NMR Spectroscopy: Acquire 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: Process the spectra (phasing, baseline correction, referencing). Identify and quantify metabolites by comparing chemical shifts and coupling patterns to spectral databases (e.g., HMDB).[21] Use multivariate statistical analysis (e.g., PLS-DA) to identify significant changes in metabolite concentrations.[21][23]
-
Inborn Errors of this compound Metabolism
Genetic defects in the enzymes of the lysine catabolic pathways lead to the accumulation of lysine and its intermediates, resulting in several metabolic disorders.[1][24]
-
Hyperlysinemia: Caused by mutations in the AASS gene, leading to deficient LKR/SDH activity.[1][9] This results in elevated levels of lysine in the blood and urine.[1]
-
Saccharopinuria: A rare disorder resulting from mutations specifically in the SDH domain of the AASS gene, leading to high levels of saccharopine in the urine.[1][11]
-
Pyridoxine-Dependent Epilepsy (PDE): Caused by mutations in the ALDH7A1 gene, which encodes antiquitin (AASADH).[1] The deficiency of this enzyme leads to an accumulation of AAS and P6C. P6C inactivates pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6), a crucial cofactor for many enzymes, leading to seizures.[24]
-
Glutaric Aciduria Type I (GA-I): An autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase, an enzyme further down the common degradation pathway.[9][24] This leads to the accumulation of neurotoxic metabolites, glutaric acid and 3-hydroxyglutaric acid.[9][24]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scispace.com [scispace.com]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 5. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 10. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 11. Saccharopine - Wikipedia [en.wikipedia.org]
- 12. Reactome | Lysine catabolism [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. lysine degradation II (pipecolate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Understanding cerebral this compound metabolism: the role of L-pipecolate metabolism in Gcdh-deficient mice as a model for glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 19. Lysine metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inherited Disorders of Lysine Metabolism: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Functions of L-Lysine in Protein Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine is a fundamental α-amino acid, encoded by the codons AAA and AAG, that serves as a critical building block in protein synthesis.[1] Its defining feature is a side chain terminating in a primary ε-amino group, which is typically protonated and positively charged under physiological conditions. This characteristic classifies lysine (B10760008) as a basic, aliphatic amino acid.[1] Beyond its primary role in proteinogenesis, lysine is integral to maintaining protein structure, modulating stability, and participating in a vast array of post-translational modifications (PTMs) that regulate cellular processes. Its amphipathic nature, with a positively charged head and a hydrophobic carbon tail, allows it to reside both in solvent-exposed regions and, less commonly, buried within the protein core.[1] This guide provides a comprehensive overview of this compound's multifaceted functions, with a focus on its contributions to protein architecture and stability, the experimental methods used for its study, and its relevance in therapeutic development.
The Physicochemical Role of this compound in Protein Structure
The unique properties of the lysine side chain dictate its significant contributions to the three-dimensional structure of proteins.
Electrostatic Interactions: Salt Bridges and Hydrogen Bonds
The most prominent role of lysine in protein architecture is its participation in electrostatic interactions. The positively charged ε-amino group (R-NH3+) readily forms strong, non-covalent ionic bonds with negatively charged residues, primarily the carboxylate groups (R-COO⁻) of aspartic acid and glutamic acid.[2][3] This interaction, known as a salt bridge , is a combination of an ionic bond and hydrogen bonding.[2]
-
Structural Significance : Salt bridges act as molecular staples, helping to lock different parts of a polypeptide chain together or to mediate interactions between different protein subunits. They are crucial for stabilizing the entropically unfavorable folded conformation of proteins.[2]
-
Environmental Dependence : The strength and existence of salt bridges are highly dependent on the local environment, including pH and ionic strength. At high salt concentrations, these interactions can be masked.[2] Surface-exposed salt bridges may contribute less to stability due to the high dielectric constant of water and the entropic cost of restricting the flexible side chains.[2][4]
Lysine's ε-amino group is also an excellent hydrogen bond donor, frequently participating in H-bond networks with water molecules on the protein surface or with backbone carbonyls and other polar side chains, further contributing to structural integrity.[1][5]
Location and Amphipathic Nature
Lysine is considered somewhat amphipathic due to its long, hydrophobic four-carbon linker and the charged amino group at its terminus.[1] This duality allows it to be versatile in its positioning. While most often found on the protein exterior where the charged head can interact favorably with the aqueous environment, it can also be found in solvent channels or even buried within the protein.[1] When buried, it almost invariably forms a salt bridge to neutralize its charge.[4]
This compound's Contribution to Protein Stability
Protein stability is a thermodynamic balance between the folded (native) and unfolded states. Lysine contributes to this balance through several mechanisms.
-
Favorable Enthalpic Contributions : The formation of salt bridges and hydrogen bonds releases energy, providing a favorable enthalpic contribution to the overall free energy of folding.
-
Crosslinking : In structural proteins like collagen, lysine residues are involved in covalent crosslinking between polypeptide chains, a process essential for generating high tensile strength and stability.[1] This can involve the formation of a Schiff base, a covalent bond between the lysine's amino group and an aldehyde or ketone.[1][6]
-
Solubility and Aggregation Resistance : The prevalence of charged residues like lysine on a protein's surface enhances its solubility and can help prevent aggregation at high temperatures by maintaining favorable interactions with the solvent.[5] Studies have suggested that a higher lysine-to-arginine ratio may be correlated with increased protein solubility.[7]
Quantitative Analysis of Lysine's Impact on Stability
The thermodynamic contribution of lysine residues to protein stability can be quantified by measuring changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG) upon mutation.
| Interaction / Modification | Protein System | Method | Change in Stability (ΔTm or ΔΔG) | Reference Context |
| Surface Salt Bridge | T4 Lysozyme | Mutagenesis, Calorimetry | Small to moderate stabilization; highly context-dependent. | [2] |
| Intramolecular Salt Bridge | Collagen Triple Helix | Peptide Synthesis, CD | Significant stabilization observed for specific Lys-Glu pairings (e.g., GPKGPE). | [8] |
| Lysine to Arginine Mutation | Green Fluorescent Protein | Mutagenesis, Denaturation | Increased stability against chemical denaturants and alkaline pH; no change in thermal stability. | [9][10] |
| Lysine to Alanine Mutation | Amyloid β-Protein | Mutagenesis, Aggregation Assays | Dramatically reduced protein toxicity and altered aggregation kinetics. | [11] |
Table 1: Summary of quantitative data on this compound's contribution to protein stability. The precise energetic contribution is highly dependent on the local structural context, solvent accessibility, and the specific interacting partners.
The Epicenter of Regulation: Post-Translational Modifications (PTMs)
The ε-amino group of lysine is a hotspot for a remarkable variety of reversible PTMs. These modifications act as molecular switches that dynamically regulate nearly every aspect of a protein's life, from its activity and location to its ultimate destruction.[12][13][14]
Key Lysine PTMs and Their Structural Impact
-
Acetylation : The addition of an acetyl group by lysine acetyltransferases (KATs) neutralizes the positive charge of the lysine side chain.[15][16] This is a fundamental mechanism in epigenetic regulation, where the acetylation of histone tails reduces their affinity for DNA, leading to a more open chromatin structure and gene activation.[1]
-
Ubiquitination : The covalent attachment of one (monoubiquitination) or more (polyubiquitination) ubiquitin proteins to a lysine residue is a central signal in cellular biology.[3] K48-linked polyubiquitin (B1169507) chains are the canonical signal for targeting a protein for degradation by the proteasome. Other linkage types regulate processes like DNA repair, protein localization, and signal transduction.[17][18]
-
Methylation : Lysine methyltransferases (KMTs) can add one, two, or three methyl groups to the ε-amino group. Unlike acetylation, methylation does not neutralize the positive charge but instead increases the size and hydrophobicity of the side chain.[12] Histone lysine methylation is a key component of the "histone code," with different methylation states (e.g., H3K9me3 vs. H3K4me3) associated with either gene silencing or activation.[12]
-
SUMOylation : The attachment of a Small Ubiquitin-like Modifier (SUMO) protein competes with ubiquitination for lysine residues and often has opposing effects, such as increasing protein stability or altering protein-protein interactions.[14]
-
Other Acylations : A growing list of other acylations, such as propionylation, succinylation, and malonylation, have been discovered.[12][14] These modifications can impose larger structural changes than acetylation and are often linked to cellular metabolic states.[14]
Crosstalk Between PTMs
A single lysine residue can often be targeted by multiple different modifications, leading to a complex regulatory interplay known as PTM crosstalk.[12][16] A prominent example is the competition between acetylation and ubiquitination.[15][16] Acetylation of a lysine residue can physically block its ubiquitination, thereby protecting the protein from proteasomal degradation and increasing its stability.[15][16]
Mandatory Visualizations
Logical Relationship of this compound's Properties and Functions
Caption: Logical flow from lysine's chemical properties to its major biological roles.
Signaling Pathway: Ubiquitin-Proteasome System
Caption: The enzymatic cascade of lysine ubiquitination leading to protein degradation.
Experimental Workflow: Site-Directed Mutagenesis and Stability Analysis
Caption: Workflow for assessing lysine's role in stability via mutagenesis and DSC.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of a Lysine Residue
This protocol is a generalized procedure for creating a lysine-to-alanine (K-to-A) mutation to probe its function.
-
Primer Design : Design a pair of complementary mutagenic primers (25-45 bases) containing the desired mutation (e.g., AAA to GCA for K to A) in the center.[19] The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[19]
-
PCR Amplification : Set up a PCR reaction using a high-fidelity polymerase to amplify the entire plasmid containing the gene of interest. The reaction mixture typically includes the template plasmid DNA (1-10 ng), forward and reverse mutagenic primers, dNTPs, and the polymerase buffer.[20]
-
Cycling Conditions :
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
-
Template Digestion : Following PCR, digest the parental (methylated) template DNA by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.[21] This ensures that only the newly synthesized, mutated plasmids are recovered.
-
Transformation : Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue or DH5α). Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).
-
Verification : Isolate plasmid DNA from several resulting colonies using a miniprep kit. Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger DNA sequencing.[19]
Protocol 2: Protein Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
DSC directly measures the heat changes that occur in a protein solution as it is heated, providing a thermodynamic profile of its unfolding process.[22][23][24]
-
Sample Preparation :
-
Prepare the purified protein (both wild-type and mutant) at a concentration of 0.5-1.0 mg/mL.
-
Dialyze the protein extensively against the desired buffer (e.g., PBS, pH 7.4) to ensure the sample and reference solutions are perfectly matched. The dialysis buffer will be used as the reference.[25]
-
-
Instrument Setup :
-
Data Acquisition :
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.[25]
-
Perform a buffer-vs-buffer baseline scan first to ensure the instrument is stable and clean.
-
Set the experimental parameters: typically, a temperature scan from 20°C to 100°C at a scan rate of 60-90°C/hour.[22][25]
-
Initiate the temperature scan. The instrument will record the differential heat capacity (Cp) as a function of temperature.
-
-
Data Analysis :
-
Subtract the buffer-vs-buffer baseline from the protein scan thermogram.
-
The resulting peak represents the protein's thermal unfolding transition. The apex of this peak is the melting temperature (Tm).[23][24]
-
Integrate the area under the peak to determine the calorimetric enthalpy (ΔH) of unfolding.[23]
-
Compare the Tm values of the wild-type and mutant proteins. A decrease in Tm for the mutant indicates that the lysine residue contributes to the protein's thermal stability.
-
Implications for Drug Development
Understanding the roles of lysine is paramount for modern drug discovery and development.
-
Targeting PTM Enzymes : The enzymes that add or remove lysine modifications ("writers" and "erasers") have become major drug targets.[12] For example, histone deacetylase (HDAC) inhibitors are an established class of anti-cancer drugs that function by altering the acetylation state of histones and other proteins.
-
Protein Degraders : A revolutionary therapeutic modality, PROteolysis TArgeting Chimeras (PROTACs), hijacks the cell's ubiquitin-proteasome system. These bifunctional molecules bind to a target protein and an E3 ubiquitin ligase simultaneously, inducing the ubiquitination and subsequent degradation of the target protein.[18] The efficiency of this process relies on the presence of accessible lysine residues on the target protein's surface.
-
Formulation and Stability : For biologic drugs like monoclonal antibodies, preventing aggregation and maintaining stability is a critical challenge.[26] Amino acids, including lysine, are often used as excipients in formulations to stabilize the protein structure and improve its shelf life.[26][27]
Conclusion
This compound is far more than a simple structural component of proteins. Its positively charged, chemically reactive side chain places it at the crossroads of protein structure, stability, and dynamic regulation. Through fundamental electrostatic interactions, it provides an essential scaffold for the native protein fold. Simultaneously, it serves as the primary hub for a complex web of post-translational modifications that control the protein's function, interactions, and lifespan. A deep, technical understanding of lysine's biochemistry is therefore indispensable for researchers and professionals aiming to dissect biological mechanisms, engineer novel proteins, and develop the next generation of targeted therapeutics.
References
- 1. Lysine - Wikipedia [en.wikipedia.org]
- 2. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Salt Bridges: Geometrically Specific, Designable Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein | Semantic Scholar [semanticscholar.org]
- 11. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Acetylation, Phosphorylation, Ubiquitination (Oh My!): Following Post-Translational Modifications on the Ubiquitin Road - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bowdish.ca [bowdish.ca]
- 21. static.igem.org [static.igem.org]
- 22. researchgate.net [researchgate.net]
- 23. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2.8. Thermal Stability Determination by Differential Scanning Calorimetry [bio-protocol.org]
- 26. benchchem.com [benchchem.com]
- 27. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of L-Lysine in Post-Translational Modifications: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Executive Summary
The amino acid L-lysine, with its reactive epsilon-amino group, serves as a critical hub for a wide array of post-translational modifications (PTMs). These modifications dramatically expand the functional capacity of the proteome, influencing protein stability, enzymatic activity, subcellular localization, and protein-protein interactions. This technical guide provides an in-depth exploration of the major lysine (B10760008) PTMs, including acetylation, ubiquitination, methylation, SUMOylation, and neddylation. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic machinery governing these modifications, their roles in cellular signaling, and their implications in human health and disease. This guide also presents detailed experimental protocols for the identification and characterization of lysine PTMs and summarizes key quantitative data to facilitate comparative analysis. Furthermore, it includes visualizations of critical signaling pathways and experimental workflows to provide a clear and concise understanding of the complex regulatory networks orchestrated by lysine modifications.
Introduction: The Versatility of the Lysine Residue
The proteome's complexity extends far beyond the simple sequence of amino acids. Post-translational modifications (PTMs) are covalent chemical alterations to proteins that occur after their synthesis, dramatically diversifying their structure and function. Among the 20 common amino acids, this compound is a frequent target for a multitude of PTMs due to the nucleophilic nature of its side-chain ε-amino group.[1] These modifications are dynamically regulated by a complex interplay of "writer" enzymes that add the modification, "eraser" enzymes that remove it, and "reader" proteins that recognize and bind to the modified lysine, translating the modification into a functional cellular outcome. The dysregulation of these processes is increasingly implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the enzymes that mediate lysine PTMs attractive targets for therapeutic intervention.[2][3]
Major Classes of this compound Post-Translational Modifications
The ε-amino group of lysine can be modified by a diverse array of chemical groups, from small acetyl and methyl groups to entire proteins like ubiquitin and SUMO. Each modification imparts distinct physicochemical properties to the lysine residue, thereby altering the protein's behavior.
Acetylation
Lysine acetylation is the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs).[4] This modification neutralizes the positive charge of the lysine side chain, which can have profound effects on protein conformation and electrostatic interactions. Lysine deacetylases (KDACs), or histone deacetylases (HDACs), reverse this process.[5]
Initially discovered in the context of histone modifications and epigenetic regulation of gene expression, lysine acetylation is now known to be a widespread PTM affecting thousands of non-histone proteins involved in diverse cellular processes.[6][7]
Ubiquitination
Ubiquitination is the covalent attachment of the 76-amino acid protein ubiquitin to a lysine residue. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin chain. Monoubiquitination can alter protein function or localization, while polyubiquitination, particularly through lysine 48 (K48) of ubiquitin, typically targets the protein for degradation by the 26S proteasome. Polyubiquitination through other lysine residues of ubiquitin, such as K63, can mediate non-proteolytic functions like signal transduction and DNA repair. The process is reversed by deubiquitinating enzymes (DUBs).[9]
Methylation
Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[10] Unlike acetylation, methylation does not alter the positive charge of the lysine residue. The different methylation states (mono-, di-, and tri-methylation) can be recognized by specific reader proteins containing domains such as PHD fingers, Tudor domains, and chromodomains, leading to distinct downstream effects.[11][12] Lysine demethylases (KDMs) remove these methyl marks.[3] Lysine methylation is a key regulator of chromatin structure and gene expression and also plays important roles in modulating the function of non-histone proteins.[8][10][12]
SUMOylation
SUMOylation is the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine residue.[13] The process is analogous to ubiquitination, involving an E1 activating enzyme, an E2 conjugating enzyme (Ubc9), and often an E3 ligase.[14] There are several SUMO paralogs in mammals (SUMO-1, -2, -3, and -4). Unlike ubiquitination, SUMOylation does not typically lead to protein degradation. Instead, it can alter protein stability, localization, and interactions with other proteins.[15][16] The modification is reversed by SUMO-specific proteases (SENPs).[14]
Neddylation
Neddylation is the conjugation of the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to a lysine residue.[17][18] This process also follows an E1-E2-E3 enzymatic cascade.[18][19] A primary role of neddylation is the activation of the Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[17] Dysregulation of the neddylation pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.[18][20][21]
Data Presentation: A Quantitative Overview of Lysine PTMs
Quantitative proteomics has been instrumental in elucidating the prevalence and stoichiometry of lysine PTMs. The following tables summarize key quantitative data for major lysine modifications.
Table 1: Mass Shifts of Common Lysine PTMs
| Modification | Mass Shift (Da) |
| Acetylation | 42.0106 |
| Monomethylation | 14.0157 |
| Dimethylation | 28.0313 |
| Trimethylation | 42.0470 |
| Ubiquitination (GG remnant) | 114.0429 |
| SUMOylation (SUMO-1 T95R remnant) | 457.2349 |
| Neddylation (GG remnant) | 114.0429 |
Data compiled from various proteomics resources.
Table 2: Abundance and Stoichiometry of Lysine PTMs
| PTM Type | Number of Identified Sites (Human) | Typical Stoichiometry | Key Regulated Processes |
| Acetylation | >58,000[22] | Generally low (<1% to 30%)[9][23] | Gene expression, metabolism, cell signaling[23][24] |
| Ubiquitination | >139,000[22] | Highly variable, can be high for degradation targets | Protein degradation, signal transduction, DNA repair[25] |
| Methylation | >1,000[26][27] | Low, often substoichiometric | Chromatin organization, transcription, protein stability[26] |
| SUMOylation | >1,200[24] | Very low, highly dynamic | Nuclear transport, transcription, DNA repair[6] |
| Neddylation | Less characterized globally | Low | Cullin-RING ligase activation, cell cycle control |
Data is approximate and compiled from multiple proteomic studies and databases such as PhosphoSitePlus and CPLM.[4][22]
Table 3: Crosstalk Between Lysine PTMs
| Interacting PTMs | Type of Crosstalk | Example | Functional Consequence |
| Acetylation & Ubiquitination | Competition for the same lysine residue | p53[10][21] | Acetylation stabilizes p53 by preventing its ubiquitination and degradation. |
| Methylation & Acetylation | Antagonistic or synergistic regulation | Histone H3[18][28] | H3K27 methylation is associated with transcriptional repression, while acetylation of nearby lysines is linked to activation. |
| SUMOylation & Ubiquitination | Competition or SUMO-targeted ubiquitination | PTEN[29] | SUMOylation of PTEN can prevent its ubiquitination, leading to increased protein stability. |
Signaling Pathways Regulated by Lysine PTMs
Lysine modifications are integral to the regulation of numerous signaling pathways that control cell growth, differentiation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immunity. Its activation is tightly controlled by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. Acetylation of the p65 subunit of NF-κB is also crucial for its transcriptional activity.[30][31]
p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Its stability and activity are tightly controlled by a balance between ubiquitination by the E3 ligase MDM2, which leads to its degradation, and acetylation by p300/CBP, which stabilizes and activates it.[10][15][16][21][32]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Upon ligand binding, EGFR is ubiquitinated by the E3 ligase Cbl, which targets it for endocytosis and lysosomal degradation, thereby attenuating the signal.[9][13][14][17][33]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated and subsequently ubiquitinated by an E3 ligase complex containing β-TrCP, leading to its proteasomal degradation. Wnt signaling inhibits this process, allowing β-catenin to accumulate and activate target gene transcription.[2][11][20][34][35][36]
Hippo Signaling Pathway
The Hippo pathway controls organ size by regulating cell proliferation and apoptosis. The transcriptional coactivators YAP and TAZ are key downstream effectors. When the Hippo pathway is active, YAP/TAZ are phosphorylated, leading to their ubiquitination by β-TrCP and subsequent proteasomal degradation.[12][35][37][38][39]
JAK-STAT Signaling Pathway
The JAK-STAT pathway transmits information from extracellular cytokines to the nucleus, regulating processes like immunity and cell proliferation. Post-translational modifications, including acetylation and ubiquitination, of STAT proteins can modulate their dimerization, DNA binding, and transcriptional activity.[5][27][40][41][42]
Experimental Protocols for the Analysis of Lysine PTMs
The identification and characterization of lysine PTMs rely on a variety of biochemical and analytical techniques. Mass spectrometry-based proteomics is a cornerstone of PTM analysis.
Immunoprecipitation of Acetylated Proteins
This protocol describes the enrichment of acetylated proteins from cell lysates using an anti-acetyllysine antibody.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
Anti-acetyllysine antibody conjugated to agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE loading buffer
Procedure:
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control beads.
-
Incubate the pre-cleared lysate with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound acetylated proteins with elution buffer and immediately neutralize the eluate.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.
Mass Spectrometry-based Identification of Ubiquitination Sites (K-ε-GG Remnant Method)
This method allows for the specific enrichment and identification of ubiquitinated peptides.
Materials:
-
Cell lysis buffer (containing 8 M urea)
-
DTT and iodoacetamide
-
Trypsin
-
Anti-K-ε-GG remnant motif antibody conjugated to beads
-
Peptide wash and elution buffers
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Lyse cells in urea-based buffer to denature proteins.
-
Reduce and alkylate cysteine residues.
-
Digest the proteins with trypsin. This leaves a di-glycine (GG) remnant on the ubiquitinated lysine residue.
-
Desalt the resulting peptide mixture.
-
Immunoprecipitate the K-ε-GG containing peptides using the specific antibody.
-
Wash the beads to remove non-modified peptides.
-
Elute the enriched ubiquitinated peptides.
-
Desalt the eluted peptides and analyze by LC-MS/MS.
-
Search the MS/MS data against a protein database to identify the ubiquitinated proteins and the specific lysine residues.
In Vitro SUMOylation Assay
This assay reconstitutes the SUMOylation enzymatic cascade in a test tube to determine if a protein of interest is a SUMO substrate.
Materials:
-
Recombinant E1 activating enzyme (Aos1/Uba2)
-
Recombinant E2 conjugating enzyme (Ubc9)
-
Recombinant SUMO protein (e.g., SUMO-1, SUMO-2)
-
Protein of interest (substrate)
-
ATP
-
SUMOylation reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Combine the E1, E2, SUMO protein, and the substrate protein in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the protein of interest or a tag. A higher molecular weight band corresponding to the SUMO-conjugated substrate should be visible.[43][20][21]
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
ChIP is used to determine the genomic location of specific histone modifications.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K9)
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Reagents for reversing cross-links
-
DNA purification kit
-
qPCR or sequencing reagents
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin fragments containing the histone modification of interest using a specific antibody.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[14][19]
In Vitro Neddylation Assay
This assay is used to study the neddylation of substrate proteins, particularly cullins.
Materials:
-
Recombinant NEDD8-activating enzyme (E1)
-
Recombinant NEDD8-conjugating enzyme (E2)
-
Recombinant NEDD8
-
Substrate protein (e.g., a cullin)
-
ATP
-
Neddylation reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Combine the E1, E2, NEDD8, and substrate protein in the reaction buffer.
-
Start the reaction by adding ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and analyze the products by SDS-PAGE and Western blotting with an antibody against the substrate or NEDD8. A band shift will indicate neddylation.[41]
Drug Development Targeting Lysine Modifying Enzymes
The critical role of lysine PTMs in cellular signaling and their frequent dysregulation in disease have made the enzymes that control these modifications highly attractive drug targets.
-
HDAC Inhibitors: Several HDAC inhibitors, such as Vorinostat and Romidepsin, are approved for the treatment of certain cancers.[37] They work by increasing histone and non-histone protein acetylation, leading to changes in gene expression and induction of apoptosis in cancer cells.[30][33]
-
HAT Inhibitors: Inhibitors of HATs are being explored for their potential in cancer and inflammatory diseases. By preventing acetylation, these compounds can downregulate the expression of oncogenes and pro-inflammatory genes.[5][30][33][37]
-
Deubiquitinase (DUB) Inhibitors: DUBs are emerging as a promising class of drug targets. Inhibiting DUBs can lead to the accumulation of ubiquitinated proteins, including oncoproteins, promoting their degradation. Several DUB inhibitors are in preclinical and clinical development for cancer therapy.[9]
-
Neddylation Pathway Inhibitors: Pevonedistat, an inhibitor of the NEDD8-activating enzyme, has shown clinical activity in certain cancers by disrupting the activity of Cullin-RING ligases.[21]
Conclusion and Future Perspectives
The study of this compound post-translational modifications has unveiled a complex and dynamic regulatory layer that governs virtually all aspects of cellular life. From the epigenetic control of gene expression to the intricate modulation of signaling pathways, lysine PTMs are at the heart of cellular decision-making. The continued development of advanced proteomic technologies will undoubtedly lead to the discovery of new types of lysine modifications and a deeper understanding of their crosstalk and functional consequences. For drug development professionals, the enzymes that write, erase, and read these modifications represent a rich and largely untapped source of therapeutic targets. A more profound understanding of the roles of specific lysine PTMs in disease pathogenesis will be crucial for the development of novel and highly targeted therapies for a wide range of human ailments.
References
- 1. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competition between Sumoylation and Ubiquitination of Serine Hydroxymethyltransferase 1 Determines Its Nuclear Localization and Its Accumulation in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Site-specific identification and quantitation of endogenous SUMO modifications under native conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current perspectives of ubiquitination and SUMOylation in abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p53 Ubiquitination: Mdm2 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative proteomics reveals histone modifications in crosstalk with H3 lysine 27 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CPLM: a database of protein lysine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lysine acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Profiling of Lysine Acetylation Reveals Dynamic Crosstalk between Receptor Tyrosine Kinases and Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Systematic and quantitative assessment of the ubiquitin modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Quantitative Proteomics Reveals Histone Modifications in Crosstalk with H3 Lysine 27 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 31. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. p300/CBP‐mediated p53 acetylation is commonly induced by p53‐activating agents and inhibited by MDM2 | The EMBO Journal [link.springer.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Regulation of the Hippo signaling pathway by ubiquitin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. spandidos-publications.com [spandidos-publications.com]
- 39. Ubiquitin-Dependent Regulation of the Mammalian Hippo Pathway: Therapeutic Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Ubiquitin-mediated regulation of JAK-STAT signaling in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 41. shutterstock.com [shutterstock.com]
- 42. proteopedia.org [proteopedia.org]
- 43. Fig. 2, [The canonical NF-κB activation pathway...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-Lysine chemical properties and reactivity
An In-depth Technical Guide on the Core Chemical Properties and Reactivity of L-Lysine
Introduction
This compound, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in numerous biological processes.[1][2][3] Its unique structure, characterized by a side chain containing a primary amino group (ε-amino group), imparts distinct chemical properties and a high degree of reactivity.[2][4][5] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a basic, aliphatic amino acid.[6] Its structure consists of an α-amino group, an α-carboxylic acid group, and a butylamine (B146782) side chain.[5] Under physiological pH, the α-amino and ε-amino groups are protonated, and the carboxylic acid group is deprotonated, resulting in a net positive charge.[6]
Physicochemical Data
The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₂[1][2][7] |
| Molecular Weight | 146.19 g/mol [1][7] |
| pKa (α-carboxyl group) | ~2.16 - 2.18[1][2] |
| pKa (α-amino group) | ~8.95 - 9.06[2][8] |
| pKa (ε-amino group) | ~10.53[2][8] |
| Isoelectric Point (pI) | ~9.74[1][8][9] |
| Melting Point | 215 °C (decomposes)[1] |
| Optical Activity [α]20/D | +26.0° (c=2 in 6 M HCl)[1] |
| Water Solubility | Very freely soluble (>100 g/100 g H₂O at 25°C)[1][7][10] |
| Other Solubilities | Insoluble in ethanol, ether, acetone, and benzene.[1][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following table summarizes its key spectroscopic features. For its hydrochloride salt, ¹H and ¹³C NMR chemical shifts can vary slightly depending on the solvent and concentration.[11]
| Spectroscopy | Chemical Shift (ppm) / Absorption Bands (cm⁻¹) / m/z | Assignment |
| ¹H NMR (in D₂O/H₂O) | ~3.75 (t) | α-CH[7][11] |
| ~3.02 (t) | ε-CH₂[7][11] | |
| ~1.89 (m) | β-CH₂[7][11] | |
| ~1.71 (m) | δ-CH₂[7][11] | |
| ~1.45 (m) | γ-CH₂[7][11] | |
| ¹³C NMR (in Water, pH 7.0) | ~177.29 | C=O (carboxyl)[7] |
| ~57.39 | α-CH[7] | |
| ~42.00 | ε-CH₂[7] | |
| ~32.65 | β-CH₂[7] | |
| ~29.15 | δ-CH₂[7] | |
| ~24.08 | γ-CH₂[7] | |
| Key IR Absorption Bands (this compound HCl) | ~3400-2500 (broad) | O-H and N-H stretching |
| ~1700-1600 | C=O stretching (carboxyl) | |
| ~1600-1500 | N-H bending | |
| Mass Spectrometry (ESI-MS) | 147 | [M+H]⁺[11] |
| 84 | Fragment ion [M-COOH-NH₃+H]⁺ |
Chemical Reactivity
The reactivity of this compound is dominated by its two primary amino groups, particularly the ε-amino group of the side chain, which is more nucleophilic than the α-amino group.[3][4] This high reactivity makes lysine (B10760008) a frequent target for covalent modification in both chemical and biological systems.[3][12]
Acid-Base Properties
This compound possesses three ionizable groups, leading to a complex acid-base equilibrium. The protonation state is dependent on the pH of the solution. The isoelectric point (pI), the pH at which the molecule has no net charge, is calculated by averaging the pKa values of the two amino groups.[8][13][14]
Caption: Acid-base equilibrium of this compound at different pH values.
Reactions of the Amino Groups
The nucleophilic ε-amino group is the primary site for many chemical reactions.
-
Schiff Base Formation: The ε-amino group readily reacts with aldehydes and ketones to form a Schiff base (imine). This reversible covalent linkage is crucial in the catalytic mechanism of many enzymes and is the first step in the Maillard reaction.[4][5][6]
-
Acylation and Alkylation: Lysine residues are common sites for post-translational modifications such as acetylation and methylation, which play key roles in epigenetic regulation by altering histone structures.[4][6]
-
Isopeptide Bond Formation: The ε-amino group can form an amide bond with the carboxyl group of another molecule, such as in the attachment of ubiquitin to target proteins for degradation.[4][5]
The Maillard Reaction
The Maillard reaction is a non-enzymatic browning process that occurs when the ε-amino group of lysine reacts with the carbonyl group of a reducing sugar upon heating.[15][16][17] This complex cascade of reactions leads to the formation of a wide array of products, including those responsible for the color and flavor of cooked foods. It also results in the formation of advanced glycation end-products (AGEs) and can reduce the nutritional availability of lysine.[16][18][19]
Caption: Initial workflow of the Maillard reaction involving this compound.
Role in Biological Pathways
This compound is not only a building block for proteins but also a precursor for other important biomolecules and is subject to specific metabolic degradation pathways.
Post-Translational Modifications
The ε-amino group is a hub for various post-translational modifications (PTMs) that modulate protein function, localization, and stability. Common PTMs include:
-
Methylation: Mono-, di-, and trimethylation, often on histones.[7]
-
Acetylation: Neutralizes the positive charge, impacting protein interactions.[7]
-
Ubiquitination: Tagging proteins for proteasomal degradation.[4]
-
Hydroxylation: Formation of hydroxylysine is essential for collagen cross-linking.[7]
Metabolic Degradation
In mammals, this compound is primarily degraded in the liver mitochondria via the saccharopine pathway.[6][20] This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.[20] Lysine is a ketogenic amino acid, meaning its degradation yields ketone bodies.[21]
Caption: Simplified overview of the this compound saccharopine degradation pathway.
Experimental Protocols
Accurate characterization of this compound requires standardized experimental procedures.
Spectroscopic Analysis Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve this compound or its salt (e.g., this compound Monohydrochloride) in a suitable deuterated solvent, typically Deuterium Oxide (D₂O), to a concentration of 10-20 mg/mL. D₂O is preferred as it exchanges with the labile amine and carboxyl protons, simplifying the spectrum.
-
¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.[11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.[11]
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound monohydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[11]
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.[11]
-
Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture for electrospray ionization (ESI), such as 50:50 water/acetonitrile with 0.1% formic acid.
-
Instrumentation: Use an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of 147.11. Fragmentation can be induced (MS/MS) to confirm the structure, with a characteristic fragment at m/z 84.
-
Conclusion
This compound exhibits a rich and complex chemistry dictated by its basic side chain. Its high reactivity, particularly at the ε-amino group, is fundamental to its diverse roles in protein structure, epigenetic regulation, and metabolic pathways. A thorough understanding of its chemical properties, reactivity, and analytical methodologies is essential for professionals in biochemistry, drug development, and food science.
References
- 1. This compound | 56-87-1 [chemicalbook.com]
- 2. solechem.eu [solechem.eu]
- 3. acs.org [acs.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. This compound | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Explain why the pI of lysine is the average of the pKa values of ... | Study Prep in Pearson+ [pearson.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ansynth.com [ansynth.com]
- 20. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
L-Lysine Analogues: A Technical Guide to Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, is a fundamental building block of proteins and plays a crucial role in various physiological processes. Its unique chemical structure, featuring a primary amine at the ε-position of its side chain, provides a versatile scaffold for chemical modification. This has led to the development of a diverse array of this compound analogues with a broad spectrum of biological activities. These analogues have garnered significant interest in the fields of pharmacology and drug discovery, demonstrating potential as anticancer, antiviral, antibacterial, and enzyme-inhibiting agents.
This technical guide provides a comprehensive overview of this compound analogues, focusing on their synthesis, biological evaluation, and mechanisms of action. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these fascinating molecules.
Data Presentation: Quantitative Biological Activity of this compound Analogues
The following tables summarize the quantitative biological activity of various this compound analogues, categorized by their therapeutic area.
Table 1: Anticancer Activity of this compound Analogues
| This compound Analogue | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Poly-L-lysine (PLL) | K562 (Human erythroleukemic) | MTT | 3.36 ± 0.16 | [1] |
| Poly-L-lysine (PLL) | A549 (Human lung cancer) | MTT | 8.23 ± 0.41 | [1] |
| Poly-L-lysine (PLL) | U937 (Human macrophage) | MTT | 3.53 ± 0.17 | [1] |
| Poly-L-lysine (PLL) | B16F10 (Murine melanoma) | MTT | 6.04 ± 0.3 | [1] |
| This compound α-oxidase | HCT 116 (Human colon cancer) | In vivo xenograft | T/C = 12% | [2] |
| This compound α-oxidase | LS174T (Human colon cancer) | In vivo xenograft | T/C = 37% | [2] |
| This compound α-oxidase | T47D (Human breast adenocarcinoma) | In vivo xenograft | T/C = 36% | [2] |
| PEGylated PLL-Camptothecin | C26 (Murine colon carcinoma) | In vivo | Prolonged survival | [3] |
| PEGylated PLL-Camptothecin | HT-29 (Human colon carcinoma) | In vivo | Tumor-free survival in 3/8 mice | [3] |
T/C: Treatment/Control ratio, a measure of tumor growth inhibition.
Table 2: Antibacterial Activity of this compound Analogues
| This compound Analogue | Bacterial Strain | MIC (µM) | Reference |
| HPA3NT3-A2 | E. coli | 1 - 4 | [4] |
| HPA3NT3-A2 | S. aureus | 1 - 4 | [4] |
| HPA3NT3-A2D (all D-Lys) | E. coli | 1 - 4 | [4] |
| HPA3NT3-A2D (all D-Lys) | S. aureus | 1 - 4 | [4] |
| Phylloseptin-TO2 (PSTO2) | S. aureus | 2 | [5] |
| PSTO2 | MRSA | 8 | [5] |
| PSTO2 analogue 7K | S. aureus | 2 | [5] |
| PSTO2 analogue 18K | E. coli | 4 | [5] |
| PSTO2 analogue SR | A. baumannii | 4 | [5] |
| PSTO2 analogue SR2 | A. baumannii | 2 | [5] |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.
Table 3: Antiviral Activity of this compound Analogues
| This compound Analogue | Virus | Cell Line | EC50 (µM) | Reference |
| G2 Dendrimer (DNAA surface) | HIV-1 | MT-2 | < 1 | [6] |
| G3 Dendrimer (DNAA surface) | HIV-1 | MT-2 | < 1 | [6] |
| G4 Dendrimer (SPL7013) | HIV-1 | MT-2 | < 1 | [6] |
| G3 Dendrimer (DNAA surface) | HSV-2 | HEL | 0.12 ± 0.02 | [6] |
| Poly(this compound)-oligodeoxyribonucleotide | VSV | L Cells | ~ 0.1 | [7] |
| Hyperbranched Poly-L-lysine | SARS-CoV-2 | Vero E6 | - | [8] |
EC50: Half-maximal Effective Concentration. DNAA: Naphthalene disulfonic acid. VSV: Vesicular stomatitis virus.
Table 4: Enzyme Inhibitory Activity of this compound Analogues
| This compound Analogue | Enzyme | Inhibition Type | Ki or IC50 | Reference |
| Hydrazino peptide analogues | Diaminopimelate aminotransferase (DAP-AT) | Tight, slow-binding | nM range (Ki*) | [9] |
| Peptide substrate analogues | Diaminopimelate aminotransferase (DAP-AT) | Competitive | < 1 mM (IC50) | [9] |
Ki*: Inhibition constant for tight-binding inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound analogues and for key biological assays.
Synthesis Protocols
1. Synthesis of Nα-Acyl-L-Lysine Derivatives [10][11]
This protocol describes a three-step synthesis of Nα-acylated lysine (B10760008) derivatives, avoiding the need for amino group protection and deprotection.
-
Step 1: Synthesis of α-amino-ε-caprolactam (ACL)
-
Suspend this compound hydrochloride in n-hexanol.
-
Heat the mixture to reflux for a specified time to induce cyclization.
-
Cool the reaction mixture and collect the precipitated ACL by filtration.
-
Purify the ACL by recrystallization.
-
-
Step 2: Acylation of α-amino-ε-caprolactam
-
Dissolve ACL in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Slowly add the desired acyl chloride (e.g., octanoyl chloride, lauroyl chloride) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the α-amido-ε-caprolactam.
-
-
Step 3: Hydrolysis to Nα-Acyl-L-Lysine
-
Dissolve the α-amido-ε-caprolactam in an aqueous solution of sodium hydroxide.
-
Reflux the mixture for several hours to hydrolyze the lactam ring.
-
Cool the solution and adjust the pH to neutral with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry to yield the Nα-acyl-L-lysine derivative.
-
2. Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides [3][12]
This protocol outlines the Fmoc/tBu strategy for the synthesis of peptides containing this compound.
-
Materials:
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, diethyl ether)
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using the deprotection solution.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-amino acid with coupling reagents and a base in DMF.
-
Add the activated amino acid solution to the resin and shake for a specified time.
-
Wash the resin to remove excess reagents.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from lysine).
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Biological Assay Protocols
1. MTT Assay for Cytotoxicity [1]
This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic effects of compounds.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity [4][5][13]
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strains
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound analogue solutions of known concentrations
-
96-well microtiter plates
-
Incubator
-
Microplate reader or visual inspection
-
-
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the this compound analogue in the growth medium in the wells of a 96-well plate.
-
Bacterial Inoculation: Add a standardized inoculum of the bacterial suspension to each well. Include a positive control (bacteria with no analogue) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the analogue at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
3. Caspase-3/7, -8, and -9 Activation Assay for Apoptosis [14][15][16][17]
This fluorometric or colorimetric assay measures the activity of key caspases involved in the apoptotic pathway.
-
Materials:
-
Cells to be tested
-
This compound analogue
-
Caspase assay kit (containing cell lysis buffer, reaction buffer, and specific caspase substrates conjugated to a fluorophore or chromophore)
-
96-well plate (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Cell Treatment: Treat cells with the this compound analogue for a specified time to induce apoptosis. Include an untreated control.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release the caspases.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9).
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours. During this time, active caspases will cleave the substrate, releasing the fluorophore or chromophore.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the increase in caspase activity in the treated cells compared to the untreated control.
-
Signaling Pathways and Mechanisms of Action
This compound analogues exert their biological effects through a variety of mechanisms, often by modulating specific signaling pathways.
Apoptosis Induction in Cancer Cells
Many anticancer this compound analogues induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound analogues can induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of the initiator caspase-9 , which then activates the executioner caspase-3 and caspase-7 .
-
Extrinsic Pathway: Some analogues may activate death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of the initiator caspase-8 , which can directly activate executioner caspases.
-
Regulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are often upregulated by this compound analogues, while anti-apoptotic proteins like Bcl-2 are downregulated, thus promoting apoptosis.[1]
-
p53 Activation: The tumor suppressor protein p53 can be activated by cellular stress induced by this compound analogues, leading to cell cycle arrest and apoptosis.[1]
Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Inhibition of NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is implicated in many cancers. Some this compound analogues have been shown to inhibit the NF-κB signaling pathway.
-
Mechanism of Inhibition: These analogues can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, they block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.
Conclusion
This compound analogues represent a promising and diverse class of bioactive molecules with significant therapeutic potential. Their structural versatility allows for the fine-tuning of their biological activities, making them attractive candidates for drug development programs targeting a range of diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. The data presented in the tables, the detailed experimental protocols, and the visualized signaling pathways offer a solid foundation for researchers to build upon in their quest to develop novel this compound-based therapeutics. Further exploration of the vast chemical space of this compound analogues, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 7. Specific antiviral activity of a poly(this compound)-conjugated oligodeoxyribonucleotide sequence complementary to vesicular stomatitis virus N protein mRNA initiation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity of Hyperbranched Poly-L-Lysine Modified by L-Arginine against Different SARS-CoV-2 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of conjugates between poly(this compound) and synthetic oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemometec.com [chemometec.com]
- 15. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to L-Lysine Transporters and Uptake Mechanisms in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary transporters and mechanisms governing the uptake of the essential amino acid L-lysine into cells. This document delves into the major transporter families, their kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization.
Core this compound Transporter Families
The cellular uptake of this compound is predominantly mediated by solute carriers (SLCs), with the SLC7 family playing a central role. This family is broadly categorized into two main subgroups: the Cationic Amino Acid Transporters (CATs) and the Heterodimeric Amino Acid Transporters (HATs).
Cationic Amino Acid Transporters (CATs): Members of the CAT family, primarily SLC7A1 (CAT1) and SLC7A2 (CAT2), are responsible for the sodium-independent transport of cationic amino acids such as this compound, L-arginine, and L-ornithine.[1][2][3] These transporters function as facilitated diffusers and can also operate as exchangers, where the transport of one cationic amino acid is coupled to the counter-transport of another.[3]
Heterodimeric Amino Acid Transporters (HATs): HATs are composed of a heavy subunit from the SLC3 family (e.g., SLC3A1/rBAT or SLC3A2/4F2hc) and a light subunit from the SLC7 family.[4] The heavy subunit is crucial for trafficking the transporter complex to the plasma membrane. Key HATs involved in this compound transport include:
-
System y+L: Comprising a light chain like SLC7A7 (y+LAT1) or SLC7A6 (y+LAT2) linked to SLC3A2 (4F2hc), this system mediates the sodium-independent uptake of cationic amino acids and the sodium-dependent uptake of neutral amino acids.
-
System b0,+: This system, formed by the association of SLC7A9 (b⁰⁺AT) and SLC3A1 (rBAT), facilitates the sodium-independent transport of this compound, other cationic amino acids, and neutral amino acids.[5][6] Defects in this system are associated with the genetic disorder cystinuria.[5][6][7]
Other Transporters: While the SLC7 family is primary, other transporters may also contribute to this compound uptake in specific cell types and conditions. Additionally, in prokaryotes, the LysE superfamily is responsible for the export of this compound.
Quantitative Data on this compound Transport
The kinetic parameters of this compound transport, Michaelis constant (Km) and maximum velocity (Vmax), vary depending on the specific transporter, the cell type, and the experimental conditions. The following tables summarize available quantitative data for key this compound transporters.
Table 1: Kinetic Parameters of this compound Transport by Cationic Amino Acid Transporters (CATs)
| Transporter (Gene) | Cell Line/System | Km (mM) | Vmax (nmol/mg protein/min) | Notes |
| SLC7A1 (CAT1) | NSC-34 (WT) | High-affinity: 0.062 ± 0.001Low-affinity: 0.48 ± 0.08 | High-affinity: 1.70 ± 0.26Low-affinity: 8.48 ± 0.71 | Two saturable processes were identified.[8] |
| SLC7A1 (CAT1) | NSC-34 (MT, ALS model) | High-affinity: 0.0066 ± 0.0003Low-affinity: 0.31 ± 0.14 | High-affinity: 0.072 ± 0.002Low-affinity: 3.71 ± 0.88 | Altered kinetics observed in a disease model.[8] |
| System y+ | Human placental brush-border membrane vesicles | - | - | Vmax is doubled and Km is halved with a negative membrane potential.[9] |
Table 2: Kinetic Parameters of this compound Transport by Heterodimeric Amino Acid Transporters (HATs)
| Transporter System (Genes) | Cell Line/System | Km (mM) | Vmax | Notes |
| System y+L | Human placental brush-border membrane vesicles | - | - | Less sensitive to changes in membrane potential compared to system y+.[9] |
| SLC7A9/SLC3A1 (System b0,+) | Mouse model | - | - | Loss of function reduces cystine and arginine transport.[6] |
Signaling Pathways and Regulation
The expression and activity of this compound transporters are tightly regulated by various signaling pathways, ensuring that cellular amino acid levels are maintained in response to environmental cues.
Regulation of SLC7A1 (CAT1)
The expression and function of SLC7A1 are modulated by hormones and intracellular signaling cascades. For instance, insulin (B600854) and 17β-estradiol have been shown to increase SLC7A1 expression and activity through transcriptional mechanisms involving the transcription factor Sp1.[10] Conversely, activation of protein kinase C (PKC) can lead to the phosphorylation, ubiquitination, and subsequent clathrin-dependent endocytosis of the transporter, thereby reducing its presence at the cell surface.[10]
mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that senses amino acid availability. Amino acid transporters, including those for this compound, play a crucial role in activating mTORC1 signaling. The uptake of essential amino acids into the cell, and their subsequent detection by intracellular sensors, leads to the activation of mTORC1, which in turn promotes protein synthesis and other anabolic processes.
Experimental Protocols
The characterization of this compound transporters relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radiolabeled this compound Uptake Assay
This is a fundamental method to directly measure the transport of this compound into cells.
Materials:
-
Cell culture of interest (e.g., adherent cells grown in 24-well plates)
-
Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, pH adjusted as required)
-
Stop solution (ice-cold uptake buffer)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to a confluent monolayer.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate at 37°C for 10-15 minutes to allow cells to equilibrate.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake buffer containing the desired concentration of radiolabeled this compound and any inhibitors or competing amino acids. A typical final concentration for radiolabeled this compound is in the low micromolar range.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15 minutes). For kinetic studies, a short, linear uptake time should be used.
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold stop solution.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: In parallel wells that have been treated identically but without the addition of radiolabel, determine the total protein concentration using a standard protein assay. This is used to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol or pmol of this compound per mg of protein per minute. For kinetic analysis, perform the assay over a range of unlabeled this compound concentrations (while keeping the radiolabel concentration constant) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Patch-Clamp Electrophysiology
This technique can be used to study the electrogenic properties of this compound transporters.
Materials:
-
Cells expressing the transporter of interest (e.g., Xenopus oocytes or a mammalian cell line)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Extracellular (bath) solution containing this compound
-
Intracellular (pipette) solution
-
Data acquisition software
Procedure:
-
Cell Preparation: Prepare cells for recording. For adherent cells, plate them on glass coverslips. For Xenopus oocytes, inject cRNA encoding the transporter and incubate for 2-5 days.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical and diffusional access to the cell interior (whole-cell mode).
-
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Substrate Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound. The transport of the positively charged this compound will generate an inward current.
-
Data Recording: Record the this compound-induced currents using the data acquisition software.
-
Data Analysis: Analyze the current-voltage relationship and the concentration-dependence of the current to determine the kinetic and electrogenic properties of the transporter.
Experimental and Logical Workflows
The characterization of a novel this compound transporter typically follows a logical progression of experiments.
Workflow for Functional Characterization of a Novel Amino Acid Transporter
This workflow outlines the key steps from gene identification to in-depth functional analysis.
This comprehensive guide provides a foundational understanding of this compound transporters and the methodologies used to study them. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for identifying and validating new therapeutic targets and for designing novel strategies to modulate cellular nutrient uptake.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 5. Reactome | SLC7A9:SLC3A1 exchanges L-Arg, CySS-, L-Lys for L-Leu [reactome.org]
- 6. Differential cystine and dibasic amino acid handling after loss of function of the amino acid transporter b0,+AT (Slc7a9) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between SLC3A1 and SLC7A9 cystinuria patients and carriers: a need for a new classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Change in Cationic Amino Acid Transport System and Effect of Lysine Pretreatment on Inflammatory State in Amyotrophic Lateral Sclerosis Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane potential dependence of the kinetics of cationic amino acid transport systems in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene - SLC7A1 [maayanlab.cloud]
L-Lysine Degradation Pathways: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-lysine, an essential amino acid for animals, plays a central role in a multitude of physiological processes. Its homeostasis is critically maintained by a diverse array of catabolic pathways that vary significantly across different domains of life. Understanding these degradation routes is fundamental for advancements in metabolic engineering, the study of inborn errors of metabolism, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core this compound degradation pathways in bacteria, fungi, plants, and animals. It summarizes key quantitative data, details common experimental protocols for pathway elucidation, and presents visual diagrams of the metabolic routes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
This compound Degradation in Bacteria
Bacteria exhibit remarkable metabolic diversity, employing several distinct pathways for this compound catabolism. These pathways often funnel intermediates into the central carbon metabolism.
The Glutarate Pathway in Escherichia coli
In organisms like Escherichia coli, a recently elucidated pathway degrades lysine (B10760008) to succinate.[1] This pathway involves glutarate and L-2-hydroxyglutarate as key intermediates. This compound is first converted to 5-aminovalerate, which then enters a series of reactions catalyzed by enzymes including GabT and GabD.[1] A key step is the hydroxylation of glutarate to L-2-hydroxyglutarate by the dioxygenase CsiD.[1] Subsequently, L-2-hydroxyglutarate is converted to α-ketoglutarate, a central metabolite in the TCA cycle.[1]
Parallel Pathways in Pseudomonas putida
Pseudomonas putida demonstrates the simultaneous operation of multiple lysine degradation pathways. The two primary routes are the δ-aminovalerate (AMV) pathway and the α-aminoadipate (AMA) pathway. The AMV pathway proceeds via δ-aminovaleramide and δ-aminovalerate to glutarate, which then enters the Krebs cycle. The AMA pathway involves intermediates such as D-lysine and L-pipecolate. Genetic studies have confirmed the concurrent function of both pathways for utilizing this compound as a sole carbon and nitrogen source.
Other Bacterial Pathways
Other notable bacterial pathways include:
-
The Cadaverine (B124047) Pathway: Found in organisms like P. aeruginosa, this pathway involves the decarboxylation of this compound to cadaverine by lysine decarboxylase (CadA).[2][3]
-
The β-Lysine Pathway: In some Bacillus species, this compound is converted to L-β-lysine by lysine-2,3-aminomutase (KamA), initiating a distinct degradation cascade.[3]
This compound Degradation in Fungi
Fungi primarily synthesize lysine via the α-aminoadipate (AAA) pathway. Lysine catabolism in these organisms often occurs through the reversal of the final steps of this biosynthetic pathway. This route is also referred to as the saccharopine pathway. In this process, lysine is first converted to saccharopine, which is then metabolized to α-aminoadipate semialdehyde and ultimately to α-aminoadipic acid.[3]
This compound Degradation in Plants
The main route for this compound catabolism in plants is the saccharopine pathway (SACPATH).[4] This pathway is not only crucial for regulating lysine homeostasis but is also implicated in plant responses to both abiotic and biotic stress.[5] The initial two steps are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). LKR condenses lysine with α-ketoglutarate to form saccharopine, and the SDH domain then hydrolyzes saccharopine to yield glutamate (B1630785) and α-aminoadipate semialdehyde (AASA).[4] AASA is subsequently oxidized to α-aminoadipate by α-aminoadipate semialdehyde dehydrogenase (AASADH).[5]
This compound Degradation in Animals
In mammals, lysine degradation is compartmentalized, with two primary pathways operating in different tissues. These pathways converge at the intermediate α-aminoadipic semialdehyde (AAS).[6]
The Saccharopine Pathway
This is the predominant pathway in extracerebral tissues like the liver and is confined to the mitochondria.[6][7] The first two steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[6] Its lysine-ketoglutarate reductase (LKR) domain converts lysine and α-ketoglutarate to saccharopine, and its saccharopine dehydrogenase (SDH) domain subsequently forms AAS and glutamate.[6] AAS is further oxidized to α-aminoadipic acid, which eventually yields acetyl-CoA for the citric acid cycle.[8] Genetic defects in the AASS gene can lead to hyperlysinemia, a rare metabolic disorder.[6]
The Pipecolate Pathway
The pipecolate pathway is the major route for lysine degradation in the adult brain.[7] This pathway involves multiple cellular compartments, including the cytosol, peroxisomes, and mitochondria.[7] this compound is converted through a series of steps to L-pipecolic acid (L-PA). L-PA is then oxidized to generate piperideine-6-carboxylate (P6C), which exists in equilibrium with AAS, the point of convergence with the saccharopine pathway.[6]
Quantitative Metabolic Data
Metabolic flux analysis (MFA) provides quantitative insights into the flow of metabolites through a network. The tables below summarize key kinetic data for enzymes in the saccharopine pathway.
Table 1: Michaelis Constants (Km) for Lysine Degradation Enzymes
| Enzyme | Organism | Substrate | Km Value | Reference |
|---|---|---|---|---|
| Lysine-Ketoglutarate Reductase | Human (Liver) | This compound | 1.5 mM | [9] |
| Lysine-Ketoglutarate Reductase | Human (Liver) | α-Ketoglutarate | 1.0 mM | [9] |
| Lysine-Ketoglutarate Reductase | Human (Liver) | NADPH | 80 µM | [9] |
| Saccharopine Dehydrogenase | S. cerevisiae | Saccharopine | Data not specified | [10][11] |
| Saccharopine Dehydrogenase | S. cerevisiae | NAD+ | Data not specified |[10][11] |
Note: Comprehensive kinetic data is often context-dependent (pH, temperature) and not always available in a standardized format across all studies.
Key Experimental Protocols
Elucidating metabolic pathways requires a combination of biochemical, genetic, and analytical techniques.
Protocol: ¹³C-Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique for quantifying intracellular metabolic fluxes by tracing the path of carbon atoms from a labeled substrate through the metabolic network.[12][13]
-
Experimental Design: Select appropriate ¹³C-labeled tracers (e.g., [1-¹³C]glucose, [U-¹³C]glucose) to maximize the resolution of fluxes in the pathways of interest.[14]
-
Cell Culture and Labeling: Culture cells in a medium where the primary carbon source is replaced with its ¹³C-labeled counterpart. Allow the culture to reach an isotopic steady state, which typically requires several cell doubling times.[12][14]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., using cold methanol) to prevent metabolite turnover. Extract intracellular metabolites using appropriate solvent systems.
-
Sample Preparation: For analysis of proteinogenic amino acids, hydrolyze total biomass with HCl. Derivatize the resulting amino acids to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12]
-
Mass Spectrometry Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the metabolites (e.g., amino acids).
-
Flux Estimation and Analysis: Use specialized software (e.g., Metran) to fit the measured mass isotopomer distributions to a metabolic network model.[13] This computational step estimates the intracellular fluxes that best explain the observed labeling patterns. Perform statistical analysis to assess the goodness of fit and calculate confidence intervals for the estimated fluxes.[13]
Protocol: Spectrophotometric Enzyme Assay (e.g., LKR)
This protocol measures the activity of a specific enzyme by monitoring the change in absorbance of a substrate or cofactor. For LKR, the activity is typically measured by following the oxidation of NADPH to NADP⁺.[9]
-
Protein Extraction: Homogenize tissue or cell samples in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the soluble proteins. Determine the total protein concentration of the extract (e.g., via Bradford assay).
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer containing all necessary components except the final initiating substrate. For the LKR forward reaction, this includes buffer (e.g., HEPES, pH 7.8), this compound, α-ketoglutarate, and NADPH.[9][15]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the final component (e.g., the protein extract). Immediately place the cuvette in a spectrophotometer set to the appropriate wavelength (340 nm for NADPH).
-
Data Analysis: Record the decrease in absorbance at 340 nm over time. The rate of change in absorbance is directly proportional to the rate of NADPH consumption and thus to the enzyme's activity. Calculate the specific activity (e.g., in nmol/min/mg protein) using the Beer-Lambert law and the known extinction coefficient for NADPH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Genome-wide analysis of lysine catabolism in bacteria reveals new connections with osmotic stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A kinetic study of saccharopine dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
L-Lysine's Contribution to Enzyme Catalytic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-lysine, an essential α-amino acid, plays a multifaceted and critical role in enzyme catalysis. Its unique physicochemical properties, particularly the nucleophilic and basic nature of its ε-amino group, allow it to participate directly in the catalytic cycle of numerous enzymes. This guide provides an in-depth exploration of the core mechanisms through which this compound contributes to enzyme function. We will delve into its roles in general acid-base catalysis, the formation of Schiff base intermediates, its structural contributions to protein stability and active site architecture, and the profound impact of post-translational modifications of lysine (B10760008) residues on regulating enzyme activity. This document synthesizes key findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key pathways and workflows to offer a comprehensive resource for researchers in enzymology and drug development.
Introduction
The catalytic prowess of enzymes is largely dictated by the functional groups of their constituent amino acid residues. Among these, this compound stands out for its versatility.[1] Its side chain, terminating in a primary amine ((CH₂)₄NH₂), is typically protonated at physiological pH, rendering it positively charged.[2] However, the local microenvironment of an enzyme's active site can significantly perturb the pKa of this ε-amino group, allowing it to act as a potent nucleophile or a general acid/base catalyst.[3][4] This adaptability is central to the catalytic mechanisms of a wide array of enzymes, including aldolases, decarboxylases, and dehydrogenases.[5][6][7] Furthermore, the lysine side chain is a frequent target for post-translational modifications (PTMs), such as acetylation and ubiquitination, which serve as crucial regulatory switches for enzyme activity and cellular signaling pathways.[8][9]
The Catalytic Roles of this compound
General Acid-Base Catalysis
The ε-amino group of lysine can function as both a proton donor (general acid) and a proton acceptor (general base) during catalysis.[10] In its protonated form (-NH₃⁺), it can donate a proton to stabilize a negatively charged transition state or facilitate the departure of a leaving group.[11] Conversely, in its neutral, unprotonated form (-NH₂), it can act as a general base, abstracting a proton to activate a nucleophile or initiate a reaction.[6]
The catalytic efficiency of lysine in this role is highly dependent on its pKa value within the enzyme's active site.[11] While the pKa of the ε-amino group of free lysine in solution is approximately 10.5, it can be significantly altered by the surrounding electrostatic and hydrogen-bonding network within the protein.[12][13] For instance, the proximity of other positively charged residues can lower the pKa, favoring the unprotonated, basic form.[4] Conversely, a hydrophobic environment can raise the pKa. This pKa modulation is a key strategy employed by enzymes to optimize the catalytic activity of their active site lysine residues.[3]
A notable example is found in leucine (B10760876) dehydrogenase, where Lys-80 has been identified as a general base catalyst.[6] Site-directed mutagenesis studies have shown that replacing Lys-80 with alanine (B10760859), arginine, or glutamine markedly reduces the enzyme's activity. The pH profiles of these mutants differ significantly from the wild-type enzyme, providing strong evidence for the role of Lys-80's ε-amino group in catalysis.[6]
Covalent Catalysis via Schiff Base Formation
A hallmark of many enzymes, particularly those that act on carbonyl substrates, is the formation of a covalent intermediate known as a Schiff base (or imine).[7][14] Lysine is a key player in this mechanism. The nucleophilic ε-amino group of an active site lysine residue attacks the electrophilic carbonyl carbon of a substrate (an aldehyde or a ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to form a protonated Schiff base.[15]
This covalent linkage serves to:
-
Electron Sink: The positively charged nitrogen of the protonated Schiff base acts as an electron sink, stabilizing the formation of a carbanionic intermediate at a later stage of the reaction. This is crucial for reactions involving C-C bond cleavage or formation, as seen in aldolases.[15]
-
Substrate Activation: By forming a covalent bond with the substrate, the enzyme can precisely orient it for the subsequent chemical transformation.[14]
Ornithine decarboxylase (ODC), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, provides a well-studied example.[16][17] In the absence of a substrate, an active site lysine (Lys-69) forms a Schiff base with the PLP cofactor.[16] Upon substrate binding, a new Schiff base is formed between the substrate and PLP, initiating the decarboxylation reaction.[17] Mutagenesis studies replacing Lys-69 with arginine or alanine have demonstrated a dramatic decrease in the rates of Schiff base formation, decarboxylation, and product release, highlighting the critical role of this lysine residue.[16][18]
Structural Roles of this compound
Beyond its direct participation in catalysis, lysine contributes significantly to the overall structure and stability of enzymes.[1] Its long, flexible side chain, capped with a positive charge, allows it to engage in various non-covalent interactions:
-
Hydrogen Bonding: The ε-amino group is an excellent hydrogen bond donor and can participate in intricate hydrogen-bonding networks that stabilize protein folds and active site conformations.[1]
-
Salt Bridges: The positively charged ammonium (B1175870) group can form strong electrostatic interactions (salt bridges) with negatively charged residues like aspartate and glutamate. These interactions are vital for maintaining the tertiary and quaternary structure of many proteins.
-
Interaction with Aqueous Environment: Lysine residues are often found on the protein surface, where their hydrophilic side chains can interact favorably with the surrounding aqueous solvent, contributing to protein solubility.[1]
In some enzymes, lysine's structural role is directly linked to its catalytic function. For example, in rabbit muscle aldolase (B8822740), Lys-146 is essential for the cleavage and condensation of the C3-C4 bond of fructose (B13574) 1,6-bis(phosphate).[19] While it is not the Schiff base-forming lysine, mutations at this position significantly impair the rate of C-C bond breaking, suggesting a crucial role in positioning the substrate or stabilizing the transition state.[19][20]
Regulation of Enzyme Activity by Lysine Post-Translational Modifications (PTMs)
The ε-amino group of lysine is a versatile hub for a wide range of reversible post-translational modifications (PTMs).[8][21] These modifications can dramatically alter the charge, size, and reactivity of the lysine side chain, thereby modulating enzyme activity, protein-protein interactions, protein stability, and cellular localization.[8][22]
Key lysine PTMs that regulate enzyme function include:
-
Acetylation: The addition of an acetyl group neutralizes the positive charge of the lysine side chain. This can impact electrostatic interactions that are critical for substrate binding or maintaining an active conformation.[10][23] Lysine acetylation is a widespread regulatory mechanism, particularly for enzymes involved in metabolism.[9] For instance, acetylation of ubiquitin has been shown to modulate the catalytic activity of the E1 enzyme Uba1.[24]
-
Ubiquitination: The covalent attachment of one or more ubiquitin proteins to a lysine residue is a primary signal for protein degradation by the proteasome.[23][25] This process is a key mechanism for controlling the cellular concentration of many enzymes. The interplay between acetylation and ubiquitination is a critical regulatory feature, as acetylation of a lysine residue can prevent its ubiquitination, thereby protecting the protein from degradation.[26][27]
-
Methylation: The addition of one, two, or three methyl groups to the ε-amino group maintains the positive charge but increases the size and hydrophobicity of the side chain.[8] Lysine methylation is a key regulatory mark on histone proteins, influencing chromatin structure and gene expression, but it also occurs on non-histone enzymes.[8][10]
-
Succinylation: This modification introduces a negatively charged succinyl group, causing a significant change in the local charge environment.[28] Lysine succinylation has been shown to directly regulate enzyme activity and remodel chromatin structure.[28]
These PTMs are dynamically regulated by "writer" enzymes that add the modification (e.g., acetyltransferases, ubiquitin ligases) and "eraser" enzymes that remove it (e.g., deacetylases, deubiquitinases).[8] This dynamic interplay allows for precise temporal and spatial control over enzyme activity in response to cellular signals.
Quantitative Data on this compound's Role in Catalysis
The following tables summarize quantitative data from studies on enzymes where lysine plays a crucial catalytic role.
Table 1: pKa Values of Catalytic Lysine Residues
| Enzyme | Lysine Residue | Measured pKa | Method | Reference |
| Staphylococcal Nuclease (mutants) | Various internal positions | 5.3 - >10.4 | pH-dependent stability studies | [12] |
| Leucine Dehydrogenase | Lys-80 | 8.9 | Kinetic analysis | [6] |
| Sarcosine (B1681465) Oxidase | Active site Lys | 6.7, 8.5 | pH-dependent inactivation | [29] |
| Acetoacetate Decarboxylase | Lys-116 | ~6.0 | pH-dependent chemical modification | [4] |
Table 2: Kinetic Parameters of Wild-Type vs. Lysine Mutant Enzymes
| Enzyme | Mutation | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat | Reference |
| Ornithine Decarboxylase | ||||||
| Wild-Type | - | ~30 | ~0.1 | ~3 x 10⁵ | - | [16] |
| K69R | 0.0031 | 0.18 | 17.2 | ~10⁴ | [16] | |
| Rabbit Muscle Aldolase | ||||||
| Wild-Type | - | 11 | 0.003 | 3.7 x 10⁶ | - | [20] |
| K146R | 0.022 | 0.003 | 7.3 x 10³ | 500 | [20] | |
| K146A | < 0.001 | - | - | > 11,000 | [19] | |
| K146Q | < 0.001 | - | - | > 11,000 | [19] |
Experimental Protocols
Site-Directed Mutagenesis of a Catalytic Lysine Residue
This protocol describes a typical workflow for creating a point mutation to substitute a catalytic lysine with another amino acid (e.g., alanine or arginine) to probe its function.[30][31]
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases long. The primers should contain the desired mutation in the center and have a melting temperature (Tm) of ≥ 78°C.[32]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the gene of interest as the template and the mutagenic primers. The PCR cycles will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the resulting mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.
Enzyme Kinetics Assay for Wild-Type and Mutant Enzymes
This protocol outlines a general procedure to determine the kinetic parameters (kcat and Km) of an enzyme and its mutants.[33]
-
Protein Expression and Purification: Express the wild-type and mutant enzymes in a suitable expression system (e.g., E. coli) and purify them to homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[32]
-
Enzyme Concentration Determination: Accurately determine the concentration of the purified enzyme solutions using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
-
Initial Velocity Measurements: Set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in a suitable buffer at a constant temperature and pH.
-
Data Acquisition: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a spectrophotometer, fluorometer, or other appropriate detection method. Calculate the initial velocity (v₀) for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.
-
kcat Calculation: Calculate the turnover number (kcat) by dividing Vmax by the total enzyme concentration ([E]t).
X-ray Crystallography for Active Site Visualization
X-ray crystallography is a powerful technique to determine the three-dimensional structure of an enzyme at atomic resolution, providing insights into the role of lysine residues in the active site.[34][35]
-
Protein Crystallization: Purify the target enzyme to a high concentration and screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals.
-
Data Collection: Expose the protein crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.[34]
-
Phase Determination: Determine the phases of the diffracted X-rays. This is often the most challenging step and can be accomplished using methods such as molecular replacement (if a structure of a homologous protein is available) or experimental phasing techniques (e.g., single- or multiple-wavelength anomalous dispersion).
-
Model Building and Refinement: Use the electron density map, calculated from the measured diffraction intensities and the determined phases, to build an atomic model of the protein. Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.
-
Structural Analysis: Analyze the final refined structure to visualize the active site, identify the interactions of the catalytic lysine residue with the substrate, cofactors, and other active site residues, and infer its role in the catalytic mechanism.[36][37]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Covalent catalysis via Schiff base formation involving an active site lysine.
Caption: Regulation of enzyme activity by lysine post-translational modifications.
Caption: Experimental workflow for site-directed mutagenesis.
Conclusion
This compound is an indispensable amino acid in the realm of enzyme catalysis. Its chemical versatility allows it to function as a general acid-base catalyst and a nucleophile for covalent catalysis, while its structural properties contribute to the stability and integrity of the enzyme active site. Furthermore, the post-translational modification of lysine residues has emerged as a sophisticated mechanism for the dynamic regulation of enzyme activity, providing a crucial layer of control over cellular processes. A thorough understanding of the multifaceted roles of this compound is paramount for researchers and scientists in basic and applied biological sciences, particularly for those engaged in drug development, where the modulation of enzyme activity is a primary therapeutic strategy. The data and protocols presented in this guide offer a foundational resource for further investigation into the fascinating contributions of this compound to the world of enzymes.
References
- 1. Lysine - Wikipedia [en.wikipedia.org]
- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 3. How do catalytic lysines and glutamates in enzymes gain their catalytic properties? | Poster Board #403 - American Chemical Society [acs.digitellinc.com]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. THE MECHANISM OF ACTION OF ALDOLASES. IV. LYSINE AS THE SUBSTRATE-BINDING SITE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for lysine 80 as general base catalyst of leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme catalysis - Wikipedia [en.wikipedia.org]
- 8. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pnas.org [pnas.org]
- 13. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schiff base - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Lysine-69 plays a key role in catalysis by ornithine decarboxylase through acceleration of the Schiff base formation, decarboxylation, and product release steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Lysine-146 of rabbit muscle aldolase is essential for cleavage and condensation of the C3-C4 bond of fructose 1,6-bis(phosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A lysine to arginine substitution at position 146 of rabbit aldolase A changes the rate-determining step to Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 22. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Khan Academy [khanacademy.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Regulatory cross-talk between lysine acetylation and ubiquitination: role in the control of protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
- 29. Low pKa lysine residues at the active site of sarcosine oxidase from Corynebacterium sp. U-96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]
- 31. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 32. benchchem.com [benchchem.com]
- 33. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 34. biologiachile.cl [biologiachile.cl]
- 35. mdpi.com [mdpi.com]
- 36. The x-ray crystal structure of lysine-2,3-aminomutase from Clostridium subterminale - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
The Genetic Regulation of L-Lysine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-Lysine, an essential amino acid for animals, plays a critical role not only as a fundamental building block for protein synthesis but also in a variety of other cellular processes, including collagen crosslinking, carnitine production for fatty acid metabolism, and epigenetic regulation through histone modifications. Unlike animals, microorganisms and plants can synthesize this compound de novo, making the enzymes in these pathways attractive targets for the development of antimicrobial agents and herbicides. A thorough understanding of the intricate genetic and allosteric regulation of this compound metabolism is therefore crucial for advancements in biotechnology, metabolic engineering, and drug development. This guide provides an in-depth overview of the core biosynthetic and catabolic pathways of this compound, the multifaceted regulatory mechanisms that govern its homeostasis, and detailed protocols for key experimental techniques used in its study.
This compound Biosynthesis Pathways
The biosynthesis of this compound is a testament to the evolutionary diversity of metabolic strategies, with two primary, distinct pathways having evolved: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.
The Diaminopimelate (DAP) Pathway
Prevalent in the vast majority of bacteria and plants, the DAP pathway is a branch of the aspartate metabolic family, which also gives rise to methionine, threonine, and isoleucine. The pathway begins with L-aspartate and culminates in the production of this compound, with meso-diaminopimelate serving as a crucial intermediate that is also a key component of the peptidoglycan cell wall in many bacteria.
The regulation of the DAP pathway is tightly controlled at multiple levels to ensure metabolic efficiency and to respond to cellular needs. The key regulatory nodes are the initial enzymes, Aspartate Kinase (AK) and Dihydrodipicolinate Synthase (DHDPS).
-
Aspartate Kinase (AK): In organisms like Escherichia coli, there are three isozymes of AK, each subject to feedback inhibition by different end products of the aspartate pathway. Aspartokinase III (encoded by the lysC gene) is specifically and allosterically inhibited by this compound.[1][2] The binding of lysine (B10760008) to the regulatory domain of AKIII induces a conformational change that blocks the ATP-binding site, thus inhibiting its catalytic activity.[1]
-
Dihydrodipicolinate Synthase (DHDPS): As the first enzyme committed solely to the lysine branch of the pathway, DHDPS (encoded by the dapA gene) is another critical point of allosteric regulation. It is feedback-inhibited by this compound, although the sensitivity to this inhibition varies between species.[3]
dot
Caption: Overview of the Diaminopimelate (DAP) pathway for this compound biosynthesis in bacteria.
The α-Aminoadipate (AAA) Pathway
Found predominantly in fungi (including yeasts) and certain archaea, the AAA pathway utilizes a completely different set of intermediates and enzymes, starting from α-ketoglutarate and acetyl-CoA.[4] This pathway is part of the glutamate (B1630785) biosynthetic family. The first and rate-limiting step is catalyzed by homocitrate synthase (HCS), which is the primary site of feedback regulation by this compound.[5] this compound acts as a competitive inhibitor with respect to the substrate α-ketoglutarate, indicating that it binds to the active site of HCS.[5]
dot
Caption: The α-Aminoadipate (AAA) pathway for this compound biosynthesis, primarily found in fungi.
This compound Catabolism Pathways
In mammals, this compound is catabolized primarily in the liver mitochondria through two main pathways that converge: the saccharopine pathway and the pipecolate pathway.
The Saccharopine Pathway
This is the predominant pathway for lysine degradation. It begins with the condensation of this compound and α-ketoglutarate to form saccharopine, a reaction catalyzed by lysine-ketoglutarate reductase (LKR). Saccharopine is then cleaved by saccharopine dehydrogenase (SDH) to yield α-aminoadipate-semialdehyde (AASA) and glutamate.[6] AASA is further oxidized to α-aminoadipate (AAA).
The Pipecolate Pathway
This pathway is more prominent in the brain. It involves the conversion of lysine to pipecolic acid, which is then oxidized and eventually also forms AASA, merging with the saccharopine pathway.
dot
Caption: Major this compound catabolic pathways in mammals, converging at α-aminoadipate semialdehyde.
Key Regulatory Mechanisms
Lysine homeostasis is maintained through a sophisticated interplay of allosteric feedback inhibition and genetic regulation of enzyme and transporter expression.
Allosteric Feedback Inhibition
As mentioned, key enzymes in the biosynthetic pathways are directly inhibited by the final product, this compound. This provides a rapid mechanism to shut down the pathway when lysine levels are sufficient, preventing wasteful expenditure of energy and resources. The inhibition of Aspartate Kinase and DHDPS in the DAP pathway, and Homocitrate Synthase in the AAA pathway, are prime examples of this control.
| Enzyme | Organism | Inhibitor | Inhibition Type | Ki / IC50 | Citation |
| Dihydrodipicolinate Synthase (DHDPS) | E. coli | This compound | Allosteric (Mixed) | Ki ≈ 0.3 mM (at pH 8.0) | |
| Aspartate Kinase III (AKIII) | E. coli | This compound | Allosteric | Inhibition is cooperative | [2] |
| Homocitrate Synthase (HCS) | S. cerevisiae | This compound | Competitive (vs. α-KG) | - | [5] |
Transcriptional Regulation
In many bacteria, particularly in the Firmicutes and Gammaproteobacteria phyla, the expression of genes involved in lysine biosynthesis and transport is controlled by a cis-regulatory mRNA element known as the lysine riboswitch or L-box. This element is typically found in the 5' untranslated region (5'-UTR) of genes like lysC.
The riboswitch can fold into two alternative secondary structures. In the absence of lysine, the mRNA folds into an "anti-terminator" conformation, allowing transcription to proceed through the coding region of the gene. When lysine concentrations are high, lysine binds directly to the riboswitch aptamer domain. This binding event stabilizes a "terminator" hairpin structure, which causes premature termination of transcription. In Bacillus subtilis, in the presence of high lysine, this results in a truncated 0.27-kb transcript, whereas low lysine levels allow for the production of the full-length 1.6-kb lysC mRNA.[7]
dot
Caption: Model of the lysine riboswitch regulating transcription of the lysC gene.
The LysR family is the most abundant group of transcriptional regulators in bacteria.[8] In E. coli, the expression of the lysA gene, which encodes the final enzyme in the DAP pathway, is positively regulated by the LysR protein.[9] LysR binds to the promoter region of lysA and activates its transcription. The activity of LysR is modulated by the intracellular concentrations of DAP (an inducer) and lysine (a corepressor).[3] Similarly, the dapB gene is activated by ArgP, another LysR-type regulator, and this activation is prevented by lysine. This repression can lead to a 10-fold decrease in dapB expression when lysine is abundant.
| Gene | Organism | Regulator | Regulation Type | Effector Molecules | Fold Change (approx.) | Citation |
| lysA | E. coli | LysR | Positive | DAP (Inducer), Lysine (Corepressor) | - | [9] |
| dapB | E. coli | ArgP | Positive | Lysine (Inhibits activation) | 10-fold repression by lysine | |
| dapA | E. coli | - | Repression by Lysine | Lysine | 1-2 fold repression | [10] |
| dapF | E. coli | - | Repression by Lysine | Lysine | 1-2 fold repression | [10] |
| lysdh, aasadh | S. pomeroyi | - | Upregulation by Salt Stress | Lysine enhances upregulation | >4-fold increase | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic and biochemical regulation of this compound metabolism.
Dihydrodipicolinate Synthase (DHDPS) Enzyme Activity Assay
This protocol describes a continuous spectrophotometric coupled assay to measure the activity of DHDPS. The product of the DHDPS reaction, HTPA, is immediately reduced by an excess of Dihydrodipicolinate Reductase (DHDPR), with the concomitant oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DHDPS enzyme
-
Purified DHDPR enzyme
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
(S)-Aspartate-β-semialdehyde (ASA) stock solution (e.g., 10 mM)
-
Sodium pyruvate stock solution (e.g., 50 mM)
-
NADPH stock solution (e.g., 10 mM)
-
Spectrophotometer capable of reading at 340 nm
-
Thermostatted cuvette holder (e.g., 30°C)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL Potassium phosphate buffer
-
100 µL Pyruvate solution (final concentration ~5 mM)
-
50 µL NADPH solution (final concentration ~0.5 mM)
-
Sufficient DHDPR for a non-rate-limiting reaction
-
Purified water to a final volume of 980 µL.
-
-
Incubate the mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to record any background rate of NADPH oxidation.
-
Initiate the reaction by adding 20 µL of the DHDPS enzyme solution.
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).
-
For inhibition studies, pre-incubate the enzyme with various concentrations of this compound in the reaction mixture for 5 minutes before initiating the reaction with ASA.
dot
Caption: Experimental workflow for the DHDPS coupled enzyme activity assay.
In Vitro Transcription Termination Assay for the lysC Riboswitch
This assay directly assesses the ability of this compound to induce premature transcription termination at the lysC riboswitch.
Materials:
-
Linear DNA template containing a promoter (e.g., T7) followed by the B. subtilis lysC leader sequence and a portion of the coding region.
-
RNA Polymerase (e.g., T7 RNAP or B. subtilis RNAP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
Ribonucleoside triphosphates (ATP, GTP, CTP)
-
[α-³²P]UTP (radiolabel)
-
This compound stock solution
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, dyes)
-
Polyacrylamide gel (e.g., 8%, 7M Urea) and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Set up transcription reactions in separate tubes. For each reaction, combine transcription buffer, NTPs (with [α-³²P]UTP), and the linear DNA template.
-
To the experimental tubes, add this compound to the desired final concentration (e.g., 1 mM). Add an equivalent volume of water to the control tube.
-
Pre-incubate the reactions at 37°C for 2 minutes.
-
Initiate transcription by adding RNA Polymerase. Allow the reaction to proceed for 20-30 minutes at 37°C.
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 3 minutes.
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager. The presence of lysine should result in an increase in the intensity of the shorter, terminated transcript band and a decrease in the full-length transcript band.
-
Quantify the band intensities to calculate the percentage of termination.
dot
Caption: Workflow for the in vitro transcription termination assay of the lysC riboswitch.
Chromatin Immunoprecipitation (ChIP) for a LysR-Type Regulator
This protocol outlines the steps for performing ChIP followed by quantitative PCR (ChIP-qPCR) to determine the in vivo binding of a LysR-type transcriptional regulator (e.g., LysR or ArgP) to its target promoter DNA (e.g., the lysA or dapB promoter) in bacteria.
Materials:
-
Bacterial culture (E. coli) grown to mid-log phase
-
Formaldehyde (B43269) (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 20% sucrose, 50 mM NaCl, 10 mM EDTA, lysozyme)
-
IP Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Antibody specific to the LysR-type regulator of interest (or an epitope tag if the protein is tagged)
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl wash)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
qPCR primers for the target promoter region and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat the bacterial culture with formaldehyde (1% final concentration) for 10-20 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and wash the cells. Resuspend in Lysis Buffer with lysozyme (B549824) to degrade the cell wall.
-
Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-600 bp. Centrifuge to pellet cell debris.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate overnight at 4°C with the specific antibody (and a separate IP with control IgG).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight. Treat with Proteinase K to degrade proteins.
-
DNA Purification: Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.
-
Quantitative PCR (qPCR):
-
Perform qPCR on the immunoprecipitated DNA and an input control DNA (from the lysate before IP).
-
Use primers specific to the target promoter and a negative control genomic region.
-
Calculate the enrichment of the target promoter in the specific IP sample relative to the IgG control, normalized to the input DNA.
-
dot
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.
References
- 1. Structures of R- and T-state Escherichia coli aspartokinase III. Mechanisms of the allosteric transition and inhibition by lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine Represses Transcription of the Escherichia coli dapB Gene by Preventing Its Activation by the ArgP Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive profiling of protein lysine acetylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regulation of Translation by Lysine Acetylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Cornerstone of Carnitine: An In-depth Technical Guide to L-Lysine's Role in Carnitine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine is an indispensable metabolite for cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The endogenous synthesis of L-carnitine is a critical pathway for maintaining metabolic homeostasis, originating from the essential amino acid L-lysine. This technical guide provides a comprehensive examination of the enzymatic cascade that converts this compound into L-carnitine, with a focus on the core biochemical reactions, enzyme kinetics, and regulatory mechanisms. Detailed experimental protocols for the analysis of this pathway are provided, alongside structured quantitative data and visual representations of the key signaling and experimental workflows to serve as a resource for researchers and professionals in drug development investigating metabolic disorders and therapeutic interventions.
Introduction to Carnitine Biosynthesis
The biosynthesis of L-carnitine from this compound is a four-step enzymatic pathway predominantly occurring in the liver, kidneys, and brain.[1][2] The process begins with protein-bound lysine, which undergoes post-translational methylation to form ε-N-trimethyllysine (TML).[1] Following protein degradation, free TML is released and serves as the initial substrate for the carnitine biosynthesis pathway.[3] This pathway is highly conserved and essential for tissues that have a high reliance on fatty acid oxidation for energy, such as cardiac and skeletal muscle. These tissues, however, lack the complete enzymatic machinery for carnitine synthesis and are dependent on its uptake from circulation.[1]
The Enzymatic Pathway: From this compound to L-Carnitine
The conversion of ε-N-trimethyllysine to L-carnitine is catalyzed by a series of four enzymes, involving hydroxylation, aldol (B89426) cleavage, dehydrogenation, and a final hydroxylation step.
Step 1: Hydroxylation of ε-N-Trimethyllysine
The inaugural and rate-limiting step of carnitine biosynthesis is the hydroxylation of ε-N-trimethyllysine (TML) to 3-hydroxy-N-ε-trimethyllysine (HTML).[4] This reaction is catalyzed by ε-N-trimethyllysine hydroxylase (TMLH, EC 1.14.11.8) , a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase located in the mitochondria.[5][6] The reaction also requires ascorbate (B8700270) as a cofactor.[7]
Reaction: ε-N-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-N-ε-trimethyl-L-lysine + succinate (B1194679) + CO₂[6]
Step 2: Aldol Cleavage of 3-Hydroxy-N-ε-trimethyllysine
Following its synthesis in the mitochondria, HTML is transported to the cytosol where it undergoes an aldol cleavage reaction. This step is catalyzed by 3-hydroxy-N-ε-trimethyllysine aldolase (B8822740) (HTMLA) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[8] Recent studies have identified that serine hydroxymethyltransferase (SHMT) 1 and 2 can perform this function in mammals.[9][10] This reaction cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[8]
Reaction: 3-hydroxy-N-ε-trimethyl-L-lysine → 4-N-trimethylaminobutyraldehyde + glycine[8]
Step 3: Dehydrogenation of 4-N-Trimethylaminobutyraldehyde
The third step involves the oxidation of TMABA to γ-butyrobetaine (GBB), the direct precursor to L-carnitine. This reaction is catalyzed by the cytosolic, NAD⁺-dependent enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH, EC 1.2.1.47) , which is encoded by the ALDH9A1 gene.[3][11]
Reaction: 4-N-trimethylaminobutyraldehyde + NAD⁺ + H₂O → γ-butyrobetaine + NADH + H⁺[12]
Step 4: Hydroxylation of γ-Butyrobetaine
The final step in L-carnitine synthesis is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX1, EC 1.14.11.1) , another non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase.[13][14] This enzyme is highly expressed in the liver and kidneys.[15]
Reaction: γ-butyrobetaine + 2-oxoglutarate + O₂ → L-carnitine + succinate + CO₂[13]
Quantitative Data on Carnitine Biosynthesis Enzymes
The efficiency of the carnitine biosynthetic pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of Carnitine Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (μM) | Vmax | kcat (s⁻¹) | Reference(s) |
|---|---|---|---|---|---|---|
| TMLH | Human | ε-N-trimethyllysine | 5.78 | - | - | [16] |
| Rat | ε-N-trimethyllysine | - | 5 nmol/min/mg protein | - | [17] | |
| HTMLA (SHMT2) | Human | L-serine | - | - | - | [18] |
| P. vivax | L-serine | 260 | - | 1.09 | [16] | |
| Thermus thermophilus | DL-phenylserine | 23,260 | 242 U/mg | 186 | [19] | |
| TMABA-DH | Human | TMABA | 4.8 | - | - | [12] |
| Human | NAD⁺ | 32 | - | - | [20] | |
| Rat | TMABA | 1.4 | - | - | [4] | |
| Rat | NAD⁺ | 4 | - | - | [4] | |
| BBOX1 | Human | γ-butyrobetaine | - | - | - | [13] |
| | Calf Liver | γ-butyrobetaine | - | - | - |[21] |
Note: Comprehensive Vmax and kcat data for all enzymes in the carnitine biosynthesis pathway are not consistently available in the literature, representing an area for further investigation.
Regulation of Carnitine Biosynthesis
The synthesis of L-carnitine is a tightly regulated process, influenced by substrate and cofactor availability, as well as hormonal and transcriptional control.
Substrate and Cofactor Availability
The primary source of TML is the degradation of methylated proteins, making protein turnover a key regulatory point.[4] The activities of TMLH and BBOX1 are dependent on the availability of iron, 2-oxoglutarate, and ascorbate.[15]
Transcriptional Regulation
The expression of genes encoding the enzymes of the carnitine biosynthesis pathway is under transcriptional control. Peroxisome proliferator-activated receptor alpha (PPARα) is a key transcription factor that upregulates the expression of genes involved in carnitine synthesis (ALDH9A1, BBOX1) and transport (SLC22A5).[3][22][23]
Hormonal Regulation
Hormones such as insulin (B600854) and glucagon (B607659) play a role in modulating carnitine metabolism. Insulin has been shown to be important for cellular carnitine uptake.[23] Glucagon, through cAMP signaling, can induce the transcription of carnitine palmitoyltransferase I (CPT-I), an enzyme functionally related to carnitine's role in fatty acid oxidation.[4][20] While direct regulation of the biosynthetic enzymes by insulin and glucagon is less characterized, their influence on overall carnitine homeostasis is evident.
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying the carnitine biosynthesis pathway.
General Experimental Workflow for Enzyme Activity Assays
A common workflow for determining the activity of the hydroxylase enzymes in this pathway involves the use of radiolabeled substrates.
General workflow for radiolabeled enzyme assays.
Detailed Methodologies
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), cofactors (FeSO₄, 2-oxoglutarate, L-ascorbic acid), and the enzyme source (mitochondrial fraction or purified TMLH).
-
Initiation: Start the reaction by adding [³H]ε-N-trimethyllysine.
-
Incubation: Incubate at 37°C for a specified time.
-
Termination: Stop the reaction with a strong acid.
-
Separation and Quantification: Separate the [³H]3-hydroxy-N-ε-trimethyllysine product from the unreacted substrate using ion-exchange chromatography and quantify the radioactivity by scintillation counting.
-
Principle: This assay is based on the cleavage of a substrate analog, where the product can be measured spectrophotometrically. A general aldolase assay kit can be adapted.[24]
-
Reaction Mixture: Combine assay buffer, the substrate (HTML), and the enzyme source (cytosolic fraction or purified SHMT).
-
Reaction: The cleavage of HTML produces TMABA and glycine. The production of one of these can be coupled to a subsequent reaction that results in a color change.
-
Measurement: Monitor the change in absorbance at a specific wavelength over time.
-
Principle: The activity is determined by measuring the rate of NAD⁺ reduction to NADH at 340 nm.
-
Reaction Mixture: Prepare a solution with buffer (e.g., 100 mM sodium pyrophosphate, pH 9.0), 0.5 mM NAD⁺, and the enzyme source.[11]
-
Initiation: Start the reaction by adding TMABA.
-
Measurement: Record the increase in absorbance at 340 nm over time.
This assay is similar to the TMLH assay, using [³H]γ-butyrobetaine as the substrate.[25]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, cofactors (FeSO₄, 2-oxoglutarate, L-ascorbic acid), and the enzyme source.
-
Initiation: Add [³H]γ-butyrobetaine.
-
Incubation and Termination: Incubate at 37°C and then stop the reaction.
-
Separation and Quantification: Separate the [³H]L-carnitine product and quantify radioactivity.
-
Sample Preparation: Deproteinize biological samples (plasma, tissue homogenates) with a cold solvent (e.g., acetonitrile) containing deuterated internal standards.[25]
-
Chromatography: Separate the analytes using liquid chromatography with a suitable column (e.g., C18 or HILIC).
-
Mass Spectrometry: Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Signaling Pathways and Logical Relationships
Carnitine Biosynthesis Pathway
The four-step enzymatic conversion of TML to L-carnitine is a linear pathway with distinct subcellular localizations for its enzymes.
The enzymatic pathway of L-carnitine biosynthesis.
Transcriptional Regulation by PPARα
PPARα, activated by fatty acids and fibrates, plays a central role in upregulating the genes involved in carnitine synthesis and transport.
PPARα signaling pathway in carnitine metabolism.
Conclusion
The biosynthesis of L-carnitine from this compound is a fundamental metabolic pathway with significant implications for cellular energy production and overall health. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for identifying potential therapeutic targets for a range of metabolic disorders. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing practical methodologies for the further investigation of this critical biosynthetic route. Future research should focus on elucidating the complete kinetic profiles of all biosynthetic enzymes and further unraveling the intricate details of their regulation by hormonal and other signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Metabolic profiling of PPARα−/− mice reveals defects in carnitine and amino acid homeostasis that are partially reversed by oral carnitine supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Crystal structure of human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fn-test.com [fn-test.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of carnitine palmitoyltransferase in vivo by glucagon and insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for L-Lysine Supplementation in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine is an essential amino acid indispensable for the optimal growth, proliferation, and productivity of mammalian cells in culture. As a fundamental building block for protein synthesis, its availability directly impacts cellular processes, including the production of recombinant proteins and monoclonal antibodies (mAbs). Supplementation of cell culture media with this compound is a critical strategy to enhance cell performance and modulate product quality.
These application notes provide a comprehensive guide to the strategic use of this compound in mammalian cell culture. We offer detailed protocols for evaluating the effects of this compound supplementation, quantitative data on its impact on cell viability and protein production, and insights into the underlying cellular mechanisms.
Key Applications of this compound Supplementation
-
Enhanced Cell Growth and Viability: Ensuring adequate this compound levels is crucial for robust cell proliferation and maintaining high viability throughout the culture duration.
-
Increased Protein and Monoclonal Antibody Titer: As a key component of proteins, this compound supplementation can significantly boost the yield of recombinant proteins and mAbs.
-
Modulation of Product Quality: this compound concentration can influence post-translational modifications, such as the C-terminal lysine (B10760008) variation of monoclonal antibodies, a critical quality attribute.[1][2]
-
Optimization of Fed-Batch Processes: Strategic feeding of this compound is a cornerstone of developing high-yield fed-batch cultures for biopharmaceutical production.[3][4]
Data Presentation: Quantitative Effects of this compound Supplementation
The following tables summarize the quantitative effects of this compound supplementation on various aspects of mammalian cell culture.
| Table 1: Effect of this compound Concentration on Cell Viability and Growth | ||
| Cell Type | This compound Concentration | Observed Effect |
| Bovine Mammary Epithelial Cells | 1.0 mM | Increased cell viability by 17-47%[5] |
| Mammalian Cell Lines (General) | 0.01–10 mM | Varied effects on cell growth (percentage confluence) depending on the cell line and concentration[6] |
| Pancreatic Acinar Cells | 10-60 mM | Can induce mitochondrial damage and necrosis, highlighting the potential for cytotoxicity at high concentrations[5] |
| Table 2: Impact of this compound on Monoclonal Antibody (mAb) Production and Quality | |||
| Cell Line | This compound & Arginine Concentration | Effect on C-terminal Lysine Variation | Effect on mAb Titer |
| CHO Cells | 2 mM | 18.7% Lysine Variant Level | Not specified |
| CHO Cells | 10 mM | 31.8% Lysine Variant Level[1][2] | Not specified |
| CHO Cells (in fed-batch with taurine) | Not specified | Addition of taurine (B1682933) with feed medium slightly increased maximum viable cell density and mAb titers. | Slightly increased[7] |
Signaling Pathways Influenced by this compound
This compound levels are sensed by the cell and regulate key signaling pathways that control cell growth, proliferation, and metabolism.
Amino acid deficiency, including a lack of this compound, is primarily sensed by the GCN2-eIF2α-ATF4 pathway, leading to a global reduction in protein synthesis while selectively translating stress-response proteins.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound supplementation.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of different this compound concentrations on cell viability.
References
- 1. Elucidating the effects of arginine and lysine on a monoclonal antibody C-terminal lysine variation in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of Proteins with L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for accurate and reproducible quantitative proteomics.[1] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the protein profiles of cells grown in media containing "light" (natural abundance) and "heavy" labeled amino acids, SILAC enables the precise relative quantification of protein abundance, post-translational modifications, and protein-protein interactions between different experimental conditions.[2][3]
This document provides detailed application notes and protocols for conducting SILAC experiments using stable isotope-labeled L-Lysine. This compound is a commonly used amino acid for SILAC due to its frequent occurrence in proteins and the specificity of trypsin, a widely used protease in proteomics, which cleaves at the C-terminus of lysine (B10760008) and arginine residues.[4][5] This ensures that most tryptic peptides will incorporate the stable isotope label.
Principle of SILAC
The core principle of SILAC lies in the differential labeling of cell populations with amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N).[6] One population of cells is cultured in a "light" medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C, ¹⁴N this compound). A second population is cultured in a "heavy" medium, which is identical to the light medium except that a specific amino acid, in this case, this compound, is replaced with its heavy isotope-labeled counterpart (e.g., this compound with six ¹³C atoms, denoted as L-[¹³C₆]-Lysine).[4]
After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population.[7] The two cell populations can then be subjected to different experimental treatments (e.g., drug treatment vs. control). Following treatment, the cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).
In the mass spectrometer, the heavy and light peptides are chemically identical but have a distinct mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.[4]
Data Presentation
Quantitative data from SILAC experiments are typically presented as ratios of heavy to light peptide intensities. The reproducibility of these ratios is a critical factor for the validation and comparison of quantitative proteomics data. The following tables summarize key performance metrics and typical quantitative data obtained from SILAC experiments.
Table 1: Inter-laboratory Reproducibility of SILAC Experiments
| Performance Metric | Experimental Condition | Reported Value (Median CV%) |
| Protein Turnover Rate (Technical Replicates) | Pulsed SILAC-TMT | 8% |
| Peptide Turnover Rate (Technical Replicates) | Pulsed SILAC-TMT | 18% |
| Protein Quantification (1:20 Ratio) | SILAC-DIA (MS2-level) | 22.5% |
| Protein Quantification (1:20 Ratio) | SILAC-DDA (MS1-level) | 60% |
| Protein Quantification (20:1 Ratio) | SILAC-DIA (MS2-level) | 14% |
| Protein Quantification (20:1 Ratio) | SILAC-DDA (MS1-level) | 12% |
CV: Coefficient of Variation. Data adapted from benchmarking studies assessing technical variability.[1]
Table 2: Example of Protein Quantification Data from a SILAC Experiment
| Protein Accession | Gene Symbol | Description | Ratio H/L (Treated/Control) | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | <0.01 | Down-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | >0.05 | Unchanged |
| P11362 | HNRNPK | Heterogeneous nuclear ribonucleoprotein K | 2.15 | <0.01 | Up-regulated |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical two-plex SILAC experiment using L-[¹³C₆]-Lysine.
Phase 1: Cell Culture and Metabolic Labeling
The initial and most critical phase of a SILAC experiment is the complete incorporation of the heavy amino acid into the cellular proteome. This is achieved by culturing cells for a sufficient number of cell divisions in a specialized medium.[3]
Materials:
-
SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) deficient in this compound and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" this compound (e.g., L-[¹²C₆]-Lysine)
-
"Heavy" this compound (e.g., L-[¹³C₆]-Lysine)
-
L-Arginine (light)
-
Cell line of interest (auxotrophic for lysine is preferred)
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the lysine- and arginine-deficient medium and supplement it with "light" this compound and L-Arginine to their normal physiological concentrations. Add 10% dFBS.[3]
-
Heavy Medium: Reconstitute the lysine- and arginine-deficient medium and supplement it with "heavy" L-[¹³C₆]-Lysine and "light" L-Arginine to their normal physiological concentrations. Add 10% dFBS.[3]
-
-
Cell Culture and Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium (control group) and the other in the "heavy" medium (experimental group).
-
Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >97%. The exact number of passages will depend on the cell line's doubling time.[8]
-
-
Verify Labeling Efficiency (Optional but Recommended):
-
After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.
-
Confirm that the vast majority (>97%) of lysine-containing peptides show the expected +6 Da mass shift.[8]
-
Phase 2: Experimental Treatment
Once complete labeling is achieved, the two cell populations can be subjected to different experimental conditions.
Procedure:
-
Apply Treatment:
-
Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation).
-
The "light" labeled cells will serve as the control and should be treated with a vehicle control.
-
Phase 3: Sample Preparation and Mass Spectrometry
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest both "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
The combined protein mixture is then subjected to in-solution or in-gel tryptic digestion.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
The acquired MS data is processed using specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide pair.
-
Protein ratios are calculated by averaging the ratios of all unique peptides identified for that protein.
-
Application Example: Investigating the EGFR Signaling Pathway
SILAC-based quantitative proteomics is a powerful tool for studying dynamic cellular processes like signal transduction.[2] For example, it can be used to investigate changes in protein expression and phosphorylation in response to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often deregulated in cancer.[1][9]
In a typical experiment, one population of cancer cells is labeled with "heavy" this compound and treated with an EGFR inhibitor (e.g., gefitinib), while the "light" labeled population serves as the untreated control.[8] By comparing the proteomes of the two populations, researchers can identify proteins whose expression levels are altered upon EGFR inhibition, providing insights into the drug's mechanism of action and potential biomarkers for therapeutic response.[8][9]
Visualizations
General SILAC Experimental Workflow
Caption: General workflow of a two-plex SILAC experiment.
EGFR Signaling Pathway Investigation using SILAC
Caption: Workflow for studying EGFR signaling using SILAC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Lysine in In Vitro Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, plays a pivotal role in the structure and function of proteins. Its side chain contains a primary ε-amino group, which is a reactive nucleophile under physiological or slightly alkaline conditions.[1] This reactivity makes lysine (B10760008) residues a primary target for covalent modification, including protein cross-linking. In the context of in vitro studies, this compound can be utilized in two main ways: as a target for bifunctional cross-linking agents or, in specific applications, as a cross-linking agent itself to form biocompatible enzyme aggregates.[1][2][3]
These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in protein cross-linking experiments. The information is intended to guide researchers in stabilizing protein complexes, investigating protein-protein interactions, and developing novel biomaterials.
Principle of Lysine-Based Cross-Linking
The fundamental principle of lysine-based cross-linking lies in the nucleophilic nature of the ε-amino group (-NH2) of the lysine side chain. This group readily reacts with electrophilic moieties of cross-linking agents, resulting in the formation of stable covalent bonds.[1] Commonly used cross-linkers targeting lysine residues include homobifunctional reagents like Disuccinimidyl suberate (B1241622) (DSS) and glutaraldehyde (B144438), which possess two identical reactive groups.[1][4][5] The reaction, for instance, between an N-hydroxysuccinimide (NHS) ester and a primary amine forms a stable amide bond.[1]
Alternatively, this compound itself can act as a cross-linker, particularly in the formation of Cross-Linked Enzyme Aggregates (CLEAs). In this method, enzyme molecules are first aggregated, and then this compound is used to form covalent bonds between the surface lysine residues of neighboring enzyme molecules, often after an initial oxidation step to generate aldehyde groups on the enzyme surface.[2]
Applications of this compound Cross-Linking
The versatility of targeting lysine residues for cross-linking has led to its widespread use in various research and development fields:
-
Protein-Protein Interaction Studies: Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for identifying and mapping protein-protein interactions. Cross-linkers covalently link interacting proteins, which allows for their subsequent identification.[1]
-
Structural Elucidation: By introducing covalent links between specific amino acid pairs, researchers can generate distance restraints that are valuable for computational modeling and refining the three-dimensional structures of proteins and protein complexes.[6]
-
Stabilization of Protein Complexes: Cross-linking can stabilize transient or weak protein interactions, which facilitates their purification and subsequent structural and functional analysis.[1]
-
Biomaterial and Hydrogel Formation: Poly-L-lysine can be cross-linked to create hydrogels with tunable mechanical properties, which are explored for applications in tissue engineering and drug delivery due to their biocompatibility.[1]
-
Antibody-Drug Conjugates (ADCs): The lysine residues on antibodies are frequently used as sites for conjugating cytotoxic drugs, leading to the development of targeted cancer therapies.[1][7]
-
Enzyme Immobilization: this compound can be used as a biocompatible cross-linker to create CLEAs, which enhances enzyme stability and reusability for industrial applications.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common cross-linking experiments involving lysine residues.
Table 1: Reaction Conditions for Protein Cross-Linking with Disuccinimidyl Suberate (DSS) [1]
| Parameter | Recommended Range | Notes |
| Cross-linker Concentration | 0.25 - 5 mM | The final concentration should be optimized for the specific protein and application. |
| Protein Concentration | > 5 mg/mL | Use a 10-fold molar excess of cross-linker. |
| < 5 mg/mL | Use a 20- to 50-fold molar excess of cross-linker. | |
| Reaction Buffer | 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9 | Amine-free buffers such as HEPES or borate (B1201080) can also be used. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | |
| Reaction Time | 30 minutes (Room Temp) or 2 hours (on ice) | Longer incubation times may be required at lower temperatures. |
| Quenching Reagent | 20 - 50 mM Tris-HCl, pH 7.5 | Glycine or lysine can also be used to quench the reaction. |
| Quenching Time | 15 minutes | At room temperature. |
Table 2: Reaction Conditions for Protein Cross-Linking with Glutaraldehyde [1]
| Parameter | Recommended Range | Notes |
| Cross-linker Concentration | 0.1% - 2.5% | The final concentration should be optimized for the specific protein and application. |
| Reaction Buffer | 20 mM HEPES, pH 7.5 | Phosphate buffers can also be used. |
| Reaction Time | 15 - 30 minutes | At room temperature. |
| Quenching Reagent | 0.2 M Glycine or 1 M Tris-HCl, pH 8.0 | |
| Quenching Time | 15 minutes | At room temperature. |
Table 3: Reaction Conditions for Cross-Linked Enzyme Aggregate (CLEA) formation using this compound [2][3]
| Parameter | Reported Value | Notes |
| This compound Concentration | 4% | This was used as the cross-linker concentration. |
| Initial Enzyme Concentration | 4x10⁻³ mg/mL | |
| Precipitant | Bovine Serum Albumin (BSA) | 5 mg |
| pH | 5.0 | |
| Temperature | 25°C |
Experimental Protocols
Protocol 1: In Vitro Protein Cross-Linking using Disuccinimidyl Suberate (DSS)
This protocol provides a general method for cross-linking proteins using the lysine-reactive homobifunctional cross-linker, DSS.[1][4][5]
Materials:
-
Purified protein sample
-
Disuccinimidyl suberate (DSS)
-
Dry, amine-free solvent (e.g., DMSO or DMF)
-
Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Sample Preparation: Prepare the purified protein sample in the Conjugation Buffer. Ensure the buffer is free of primary amines.
-
Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to a concentration of 10-25 mM.
-
Cross-Linking Reaction: Add the DSS solution to the protein sample to achieve the desired final cross-linker concentration (refer to Table 1).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.[1]
-
Removal of Excess Reagent: Remove excess, non-reacted cross-linker and quenching buffer by desalting or dialysis.[1]
-
Analysis: The cross-linked protein sample is now ready for analysis by methods such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.[1]
Protocol 2: In Vitro Protein Cross-Linking using Glutaraldehyde
This protocol provides a general method for cross-linking proteins with glutaraldehyde.[1][6]
Materials:
-
Purified protein sample
-
Glutaraldehyde solution (e.g., 2.5% stock solution)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 0.2 M Glycine)
Procedure:
-
Sample Preparation: Prepare the protein sample in the Reaction Buffer.
-
Cross-Linking Reaction: Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2.5%.
-
Incubation: Incubate the mixture for 15 to 30 minutes at room temperature.
-
Quench Reaction: Add the Quenching Buffer to stop the reaction.
-
Incubation: Incubate for an additional 15 minutes.
-
Analysis: The cross-linked protein sample is ready for analysis.
Protocol 3: Formation of Cross-Linked Enzyme Aggregates (CLEAs) using this compound
This protocol describes a method for creating CLEAs using this compound as a biocompatible cross-linker. This method may require an initial oxidation step to generate reactive aldehyde groups on the enzyme surface.[2]
Materials:
-
Purified enzyme solution
-
Precipitant (e.g., Bovine Serum Albumin - BSA)
-
Sodium periodate (B1199274) (NaIO₄) for oxidation (if required)
-
This compound solution
-
Reaction Buffer (e.g., pH 5.0)
Procedure:
-
Enzyme Precipitation: Precipitate the enzyme from the solution using a suitable precipitant like BSA.
-
Oxidation (Optional): To introduce aldehyde groups, serine and threonine residues on the enzyme surface can be oxidized with periodate. Resuspend the precipitated enzyme in a buffer containing NaIO₄ and incubate.
-
Washing: Wash the oxidized enzyme aggregates to remove the oxidant.
-
Cross-Linking with this compound: Resuspend the enzyme aggregates in the Reaction Buffer containing this compound (e.g., 4% final concentration).
-
Incubation: Incubate the mixture at 25°C to allow for the cross-linking reaction to occur. The primary amine groups of this compound will react with the generated aldehyde groups on the enzyme surface.
-
Washing and Storage: Wash the resulting CLEAs to remove unreacted this compound and store them in an appropriate buffer.
-
Activity Assay: Determine the activity of the immobilized enzyme using a suitable substrate conversion assay.
Visualizations
Caption: General experimental workflow for in vitro protein cross-linking.
Caption: Simplified mechanism of lysine-reactive cross-linking.
References
- 1. benchchem.com [benchchem.com]
- 2. web.citius.technology [web.citius.technology]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
Application Notes: L-Lysine-Based Hydrogels for Advanced 3D Cell Culture
L-Lysine, an essential amino acid, serves as a fundamental building block for a versatile class of hydrogels tailored for three-dimensional (3D) cell culture.[1] These hydrogels are gaining significant traction in biomedical research, including tissue engineering, drug discovery, and regenerative medicine, due to their inherent biocompatibility and tunable physicochemical properties.[2][3] this compound-based hydrogels can be engineered to form self-assembling nanofibrous networks through non-covalent interactions, such as hydrogen and hydrophobic bonds.[4] This structure closely mimics the native extracellular matrix (ECM), providing a more physiologically relevant microenvironment for cells compared to traditional 2D culture.[4]
The key advantages of using this compound-based hydrogels include:
-
Biocompatibility: Derived from a natural amino acid, these hydrogels exhibit low cytotoxicity, ensuring high cell viability and normal cellular function.[4]
-
Tunable Mechanical Properties: The stiffness and viscoelasticity of the hydrogels can be modulated to match that of specific native tissues, which is crucial for directing cell fate, including proliferation and differentiation.[4][5]
-
Biomimetic Architecture: The self-assembled nanofibrous scaffold provides an ideal environment for cell adhesion, migration, and signaling.[4]
-
Facile Cell Encapsulation: The gelation process is typically gentle and can be triggered under physiological conditions, allowing for simple and safe encapsulation of cells within the 3D matrix.[4]
Experimental Protocols
Protocol 1: Synthesis of Nε-Lauroyl-L-lysine Precursor
This protocol describes the synthesis of a common this compound-based hydrogel precursor, Nε-Lauroyl-L-lysine, via a reaction between this compound and lauroyl chloride.[4]
Materials:
-
This compound hydrochloride[4]
-
Copper (II) sulfate (B86663) (CuSO₄) or Zinc chloride (ZnCl₂)[4]
-
Sodium hydroxide (B78521) (NaOH)[4]
-
Lauroyl chloride[4]
-
Hydrochloric acid (HCl)[4]
-
Deionized water
-
Reaction vessel, magnetic stirrer, and cooling system
Methodology:
-
Chelation: Dissolve this compound hydrochloride and a metal salt (e.g., CuSO₄) in deionized water. Adjust the solution's pH to between 8.0 and 9.0 with NaOH. This step forms a lysine-metal chelate, which protects the α-amino and carboxyl groups.[4]
-
Cooling: Cool the reaction mixture to approximately -10°C using an appropriate cooling bath.[4]
-
Amidation Reaction: While maintaining the temperature and pH, slowly add lauroyl chloride to the cooled chelate solution. Allow the reaction to proceed for several hours to facilitate the acylation of the ε-amino group of lysine.[4]
-
Deprotection and Purification: To break the chelate structure, acidify the reaction mixture with HCl to a pH of 2-3. This step deprotects the α-amino and carboxyl groups and causes the Nε-Lauroyl-L-lysine product to precipitate.[4]
-
Collection: Collect the precipitate by filtration, wash it thoroughly with deionized water to remove impurities, and dry it under a vacuum.[4]
Protocol 2: Hydrogel Preparation and Sterilization
Ensuring the sterility of the hydrogel is critical for successful cell culture experiments.[4]
Methods for Sterilization:
-
Precursor Sterilization: The synthesized Nε-Lauroyl-L-lysine powder can be sterilized using gamma irradiation or ethylene (B1197577) oxide treatment. Alternatively, a precursor solution can be filter-sterilized with a 0.22 µm filter if its viscosity is sufficiently low.[4]
-
Pre-formed Hydrogel Sterilization: For hydrogels formed prior to cell seeding, methods like UV irradiation can be used. However, UV light may potentially degrade peptide components within the hydrogel matrix.[4] Supercritical CO₂ is another effective method that can sterilize delicate hydrogels without compromising their mechanical integrity.[1]
Protocol 3: 3D Cell Encapsulation
This protocol outlines the general steps for encapsulating cells within an this compound-based hydrogel.
Materials:
-
Sterile Nε-Lauroyl-L-lysine precursor solution
-
Cells of interest, cultured to desired confluency
-
Serum-free cell culture medium
-
Sterile phosphate-buffered saline (PBS) or culture medium for pH adjustment
-
Multi-well culture plate
Methodology:
-
Precursor Solution Preparation: Dissolve the sterile this compound precursor in a sterile, serum-free medium. Gentle heating may be necessary to aid dissolution. Allow the solution to cool to room temperature.[1]
-
Cell Suspension: Trypsinize and count the cells. Resuspend the cell pellet in a small volume of serum-free medium to achieve a high cell density for encapsulation.[1]
-
Encapsulation: Gently and thoroughly mix the precursor solution with the cell suspension. The final concentrations will depend on the specific cell type and experimental design.[4]
-
Gelation: Pipette the cell-hydrogel mixture into the wells of a culture plate. Induce hydrogelation by adjusting the pH or ionic strength (e.g., by adding sterile PBS) or by a temperature shift, depending on the specific properties of the precursor.[4]
-
Incubation: Allow the hydrogels to solidify in a cell culture incubator (37°C, 5% CO₂) for 15-30 minutes.[4]
-
Culture: After gelation, add a complete culture medium to each well. Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.[4]
Protocol 4: Characterization of Hydrogel Properties
The physical properties of the hydrogel significantly influence cell behavior.[4]
-
Rheology: Oscillatory rheology is used to measure the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''). These metrics provide quantitative data on the stiffness and stability of the hydrogel network.[1]
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the nanofibrous structure and porosity of the hydrogel after lyophilization (freeze-drying).[1]
-
Swelling Ratio: This is determined by measuring the weight of the hydrogel in its swollen and dry states, providing insight into its capacity to hold water.[1]
Quantitative Data Presentation
The properties of this compound-based hydrogels can be tuned for specific applications. The following tables summarize representative data for hydrogels composed of poly(ethylene glycol) diacrylate (PEGDA) grafted with varying amounts of photo-polymerizable poly(this compound) (PLL).[5]
Table 1: Mechanical Properties of PEGDA-PLL Hydrogels [5]
| PLL Weight Composition (ΦPLL) | Shear Modulus (G') (kPa) | Elastic Modulus (E) (kPa, approx.) |
|---|---|---|
| 0% (Control) | 9.2 ± 0.3 | ~27.6 |
| 1% | 9.5 ± 0.3 | ~28.5 |
| 2% | 8.7 ± 0.2 | ~26.1 |
| 3% | 6.7 ± 0.2 | ~20.1 |
| 5% | 4.7 ± 0.1 | ~14.1 |
Table 2: Neural Progenitor Cell (NPC) Viability in 3D Hydrogels [5]
| PLL Weight Composition (ΦPLL) | Cell Viability (Day 7) | Cell Viability (Day 14) |
|---|---|---|
| 0% (Control) | 87% | Increases noted |
| 1% | >90% | >90% |
| 2% | ~95% | ~95% |
| 5% | ~95% | ~95% |
Table 3: NPC Neurite Outgrowth on 2D Hydrogel Surfaces [5]
| PLL Weight Composition (ΦPLL) | Average Neurite Length (µm) |
|---|---|
| 0% (Control) | 16 ± 5 |
| 1% | 27 ± 11 |
| 2% | 37 ± 14 |
| 5% | 22 ± 9 |
Note: Data is adapted from studies on neural progenitor cells and illustrates the dependency of cell response on PLL grafting density. Optimal outcomes for attachment, proliferation, and differentiation were often observed at a ΦPLL of 2%.[5]
Cellular Signaling in this compound Hydrogels
Cellular interaction with the hydrogel scaffold is primarily mediated by integrin receptors on the cell surface, which recognize and bind to motifs within the hydrogel matrix. This binding initiates a cascade of intracellular signals that influence cell behavior.[4][6] The stiffness of the hydrogel can activate mechanotransduction pathways, such as the RhoA/ROCK signaling pathway, which strengthens cell traction forces, promotes motility, and can direct stem cell fate.[6]
References
Application Notes and Protocols for L-Lysine as a Nutritional Supplement in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Lysine, an essential amino acid, is a critical component in animal nutrition, playing a pivotal role in protein synthesis, growth, and overall metabolic function.[1][2] It is the first limiting amino acid in many common grain-based diets for monogastric animals, such as swine and poultry.[3][4] Consequently, supplementation with this compound is a standard practice in the animal feed industry to ensure optimal growth, feed efficiency, and health.[5][6][7][8] These application notes provide a comprehensive overview of the use of this compound in animal studies, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Nutritional and Physiological Benefits of this compound Supplementation
This compound supplementation offers a range of benefits in animal production and research, primarily centered around its role in protein metabolism and other physiological functions.
Key Benefits:
-
Enhanced Growth and Muscle Development: this compound is fundamental for protein synthesis and muscle accretion, leading to improved weight gain and leaner carcass composition in livestock.[8][9][10] Studies in swine and poultry consistently demonstrate that adequate dietary this compound levels are crucial for maximizing growth rates and feed conversion ratios.[5][8]
-
Improved Feed Efficiency: By balancing the amino acid profile of feeds, this compound allows for more efficient utilization of dietary protein, reducing nitrogen waste and the overall cost of feed.[1][8][9] This is particularly important when using lower-cost plant-based protein sources that are naturally low in lysine (B10760008).[1]
-
Enhanced Immune Function: this compound is essential for the production of antibodies and cytokines, key components of the immune system.[2][10][11] Dietary deficiency in this compound can impair both humoral and cell-mediated immunity, increasing susceptibility to diseases.[2][4][12]
-
Support for Reproductive Performance: In breeding animals, adequate this compound intake is linked to improved reproductive success, including larger litter sizes and enhanced piglet vitality in sows, and better egg quality and hatchability in laying hens.[8]
-
Reduction of Environmental Impact: Supplementing diets with crystalline this compound allows for the formulation of low-crude protein diets, which can significantly reduce nitrogen excretion into the environment.[1][13]
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound supplementation across various animal models as reported in the scientific literature.
Table 1: Effects of this compound on Growth Performance in Poultry (Broilers)
| Parameter | Control (Lysine-Deficient) | This compound Supplemented | Percentage Improvement | Reference |
| Average Daily Gain (g) | Varies by study | 4-6% increase | 4-6% | [8] |
| Feed Conversion Ratio (FCR) | Higher (less efficient) | 2-4 points lower | 2-4% | [8] |
| Breast Meat Yield (%) | Lower | Significantly Increased | - | [14] |
| Carcass Protein Accretion | Lower | Significantly Increased | - | [14] |
Table 2: Effects of this compound on Growth and Carcass Traits in Swine
| Parameter | Control (Low Lysine) | This compound Supplemented | Observation | Reference |
| Average Daily Gain | Decreased | Increased | Improved growth performance | [2][3] |
| Feed to Gain Ratio | Increased | Decreased | Better feed efficiency | [2] |
| Nitrogen Retention | Lower | Increased | Enhanced protein accretion | [2] |
| Backfat Thickness | Increased | Decreased | Leaner carcass composition | [2][15] |
Table 3: Effects of this compound on Immune and Inflammatory Responses in a Murine Model of Autoimmune Hepatitis
| Parameter | Control (AIH Model) | This compound Supplemented (10 mg/kg) | Observation | Reference |
| Liver Infiltration (CD4+ T-cells) | Increased | Decreased | Reduced immune cell infiltration | [16] |
| Liver Infiltration (CD8+ T-cells) | Increased | Decreased | Reduced immune cell infiltration | [16] |
| Hepatic Malondialdehyde (MDA) | Elevated | Decreased | Attenuated oxidative stress | [16] |
| Hepatic Nitric Oxide (NO) | Elevated | Decreased | Attenuated oxidative stress | [16] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Increased | Decreased | Reduced inflammation | [16] |
| Liver Fibrosis (Sirius Red Staining) | Increased | Decreased | Alleviated liver fibrosis | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound supplementation in animal studies.
Protocol 3.1: Growth Performance and Feed Efficiency Trial in Broiler Chickens
Objective: To evaluate the effect of dietary this compound supplementation on the growth performance, feed intake, and feed conversion ratio of broiler chickens.
Materials:
-
Day-old broiler chicks
-
Basal diet (e.g., corn-soybean meal based) formulated to be deficient in this compound
-
This compound supplement (e.g., this compound HCl or this compound Sulfate)
-
Metabolic cages or floor pens
-
Weighing scale (accurate to 0.1 g)
-
Feeders and waterers
Procedure:
-
Animal Acclimation: Upon arrival, house the day-old chicks in a temperature-controlled brooder with free access to a standard starter diet and water for a 7-day acclimation period.
-
Experimental Design: Randomly allocate the chicks to different dietary treatment groups (e.g., Control - basal diet, Treatment 1 - basal diet + 0.1% this compound, Treatment 2 - basal diet + 0.2% this compound, etc.). Ensure each treatment has multiple replicate pens.
-
Diet Preparation: Prepare the experimental diets by mixing the basal diet with the specified amounts of this compound supplement. Ensure thorough mixing for uniform distribution.
-
Feeding and Monitoring: Provide the respective experimental diets and water ad libitum for the duration of the trial (e.g., 42 days).
-
Data Collection:
-
Body Weight: Weigh the birds individually or by pen at the beginning of the trial and at regular intervals (e.g., weekly).
-
Feed Intake: Record the amount of feed provided to each pen and weigh the remaining feed at the end of each period to calculate feed intake.
-
Mortality: Record any mortalities daily.
-
-
Calculations:
-
Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days
-
Average Daily Feed Intake (ADFI): Total Feed Consumed / Number of Days
-
Feed Conversion Ratio (FCR): Total Feed Consumed / Total Weight Gain
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Protocol 3.2: Evaluation of Immune Response to Vaccination in Chickens
Objective: To assess the effect of dietary this compound levels on the humoral and cellular immune response to a vaccine (e.g., Newcastle Disease Virus).
Materials:
-
Broiler chickens
-
Experimental diets with varying levels of this compound
-
Newcastle Disease Virus (NDV) vaccine
-
Materials for blood collection (syringes, tubes)
-
Reagents and equipment for Hemagglutination Inhibition (HI) test and ELISA
-
Phytohemagglutinin (PHA) for cutaneous basophil hypersensitivity test
Procedure:
-
Experimental Setup: Raise broiler chickens on diets containing either a deficient or an adequate level of this compound from day one.
-
Vaccination: At a specified age (e.g., day 21), vaccinate the chickens with a live NDV vaccine according to the manufacturer's instructions.
-
Humoral Immune Response Assessment:
-
Blood Sampling: Collect blood samples from a subset of birds in each group at regular intervals post-vaccination (e.g., 7, 14, and 21 days).
-
Antibody Titer Measurement: Separate the serum and measure the NDV-specific antibody titers using the Hemagglutination Inhibition (HI) test and/or an enzyme-linked immunosorbent assay (ELISA).[12]
-
-
Cellular Immune Response Assessment (Cutaneous Basophil Hypersensitivity):
-
Inject a mitogen, such as phytohemagglutinin (PHA), into the wing web of the birds.
-
Measure the thickness of the wing web before and 24 hours after the injection.
-
The degree of swelling indicates the cell-mediated immune response.[12]
-
-
Data Analysis: Compare the antibody titers and the magnitude of the skin swelling response between the different dietary groups using statistical tests to evaluate the impact of this compound on immune function.
Signaling Pathways and Mechanisms of Action
This compound influences several key signaling pathways that regulate protein synthesis, metabolism, and immune responses.
mTOR Signaling Pathway in Protein Synthesis
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis. Amino acids, including this compound, are known to activate this pathway.
Caption: this compound activates the mTOR pathway, promoting protein synthesis.
Amino Acid Response (AAR) Pathway
The Amino Acid Response (AAR) pathway is activated under conditions of amino acid deficiency. It acts to conserve amino acids by inhibiting global protein synthesis while promoting the translation of specific mRNAs involved in amino acid synthesis and transport. This compound supplementation can down-regulate this pathway.
Caption: this compound supplementation down-regulates the AAR pathway.
This compound Catabolism
The primary pathway for this compound catabolism in the liver of monogastric animals is the saccharopine pathway.
Caption: The saccharopine pathway of this compound catabolism in the liver.
Conclusion
This compound is an indispensable amino acid in animal nutrition, with well-documented benefits for growth, feed efficiency, and immune function. The provided application notes and protocols offer a framework for researchers and professionals to design and conduct studies evaluating the efficacy and mechanisms of this compound supplementation in various animal models. Understanding the quantitative effects and underlying biological pathways is crucial for optimizing animal health and productivity.
References
- 1. This compound Sulfate Feed Additive - Highly Effective Animal Nutritional Supplement [gjadditive.com]
- 2. Lysine nutrition in swine and the related monogastric animals: muscle protein biosynthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary lysine affects amino acid metabolism and growth performance, which may not involve the GH/IGF-1 axis, in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. K-State feeding trials with pigs show benefits of dietary feed grade amino acids [ksre.k-state.edu]
- 6. vl-additives.com [vl-additives.com]
- 7. High-Performance this compound Sulphate 70% Feed Grade Additive for Ruminants and Aquaculture - Lysine Feed, Additive | Made-in-China.com [m.made-in-china.com]
- 8. foxnutgroup.com [foxnutgroup.com]
- 9. foxnutgroup.com [foxnutgroup.com]
- 10. est-an.com [est-an.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. feedsforless.com [feedsforless.com]
- 14. Assessment of the Efficacy of this compound Sulfate vis-à-vis this compound Hydrochloride as Sources of Supplemental Lysine in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepigsite.com [thepigsite.com]
- 16. This compound supplementation attenuates experimental autoimmune hepatitis in a chronic murine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying L-Lysine Methylation in Histones
For Researchers, Scientists, and Drug Development Professionals
Histone L-lysine methylation is a critical post-translational modification (PTM) that plays a fundamental role in regulating chromatin structure and gene expression. This epigenetic mark, which involves the addition of one, two, or three methyl groups to lysine (B10760008) residues on histone tails, is dynamically regulated by histone methyltransferases (KMTs) and demethylases (KDMs).[1][2] The specific lysine residue and its methylation state (mono-, di-, or tri-methylation) create a complex "histone code" that dictates downstream biological outcomes, including transcriptional activation or repression, DNA repair, and regulation of cellular signaling pathways.[2][3] Dysregulation of histone lysine methylation is frequently implicated in various diseases, including cancer, making the enzymes that control this process attractive targets for therapeutic intervention.[1][4][5]
This document provides a comprehensive overview of the key methodologies used to study histone lysine methylation, detailed experimental protocols, and insights into the role of this modification in cellular signaling and drug development.
Application Note 1: Key Methodologies for Studying Histone Lysine Methylation
The study of histone lysine methylation requires a variety of techniques that range from broad, genome-wide profiling to the specific analysis of individual methylation sites. The primary methods employed are mass spectrometry-based proteomics, chromatin immunoprecipitation followed by sequencing (ChIP-seq), and traditional antibody-based approaches like Western blotting.
Mass Spectrometry (MS)-based Proteomics
Mass spectrometry has become an indispensable tool for the global and unbiased analysis of histone PTMs.[6][7] MS-based "bottom-up" proteomics allows for the identification and quantification of a wide array of histone modifications simultaneously.[7][8] This approach typically involves the enzymatic digestion of histones into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] A key challenge is that the high content of lysine and arginine residues in histone tails results in very short peptides after trypsin digestion.[9] To overcome this, a chemical derivatization step, such as propionylation, is used to block lysine residues from cleavage, resulting in larger, more manageable peptides.[8][9]
Key Advantages:
-
Comprehensive Analysis: Capable of identifying and quantifying hundreds of different histone modifications in a single experiment.[9]
-
Unbiased Detection: Does not rely on the availability of specific antibodies, enabling the discovery of novel modification sites.
-
Quantitative Accuracy: Provides relative or absolute quantification of modification levels.[8]
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard technique for mapping the genome-wide distribution of specific histone modifications.[10][11] The method involves cross-linking proteins to DNA in vivo, shearing the chromatin, and then using an antibody specific to a particular histone modification (e.g., H3K4me3) to immunoprecipitate the associated chromatin fragments.[12][13] The enriched DNA is then purified and identified through high-throughput sequencing, revealing the genomic locations of the targeted modification.[10]
Key Advantages:
-
Genome-wide Localization: Provides a map of where specific histone modifications are located across the entire genome.[14]
-
High Resolution: Can pinpoint modification sites with high precision.[10]
-
Correlation with Genomic Features: Allows for the correlation of histone marks with genes, promoters, enhancers, and other functional elements.
Antibody-based Detection (Western Blotting)
Western blotting is a widely used technique for detecting changes in the global levels of specific histone modifications.[15] The method involves extracting histones from cells, typically through acid extraction to separate the highly basic histones from other cellular proteins, followed by separation via gel electrophoresis, transfer to a membrane, and detection using an antibody specific to the histone modification of interest.[15][16][17]
Key Advantages:
-
Accessibility and Simplicity: A routine and relatively straightforward technique available in most molecular biology labs.
-
Global Level Assessment: Provides a quick assessment of the overall abundance of a specific histone mark.
-
Validation Tool: Often used to validate results from more complex techniques like mass spectrometry or to confirm the efficacy of enzyme inhibitors.
Quantitative Comparison of Methods
| Feature | Mass Spectrometry (Bottom-Up) | ChIP-seq | Western Blotting |
| Primary Output | Identification & relative abundance of many PTMs | Genome-wide location of a single PTM | Global level of a single PTM |
| Nature of Analysis | Global, unbiased PTM profile | Genome-wide, targeted PTM profile | Global, targeted PTM level |
| Resolution | Specific amino acid residue | ~100-200 base pairs | No genomic resolution |
| Throughput | High (many PTMs per run) | Low (one PTM per experiment) | Moderate (multiple samples/blot) |
| Sensitivity | High | High | Moderate to Low |
| Quantitative? | Yes (Relative and Absolute) | Semi-quantitative | Semi-quantitative |
| Discovery Power | High (for novel PTMs) | Low (requires specific antibody) | Low (requires specific antibody) |
| Requirement | Mass Spectrometer, HPLC | Sequencer, Specific Antibodies | Specific Antibodies |
Application Note 2: Histone Lysine Methylation in Cellular Signaling and Drug Development
Histone lysine methylation is a key regulatory hub in numerous cellular processes. The enzymes that write (KMTs), erase (KDMs), and read these marks are integral components of major signaling pathways.
Role in Transcriptional Regulation
Histone lysine methylation is intrinsically linked to gene expression. The location and methylation state of a lysine residue can either promote or inhibit transcription.[3]
-
Activation Marks: Trimethylation of histone H3 at lysine 4 (H3K4me3) is strongly associated with active gene promoters, while H3K36me3 is found in the body of actively transcribed genes.[3][18]
-
Repressive Marks: Trimethylation of H3K9 and H3K27 (H3K9me3, H3K27me3) and methylation of H4K20 are hallmarks of silent chromatin (heterochromatin) and transcriptionally repressed genes.[3][18]
The SETD2 methyltransferase, which is responsible for H3K36me3, exemplifies this link. Its inactivation is found in various cancers and leads to altered gene expression and genomic instability.[19][20][21]
Caption: Histone lysine methylation marks associated with gene activity.
Involvement in DNA Damage Response (DDR)
Histone methylation plays a crucial role in signaling and repairing DNA damage. Following DNA damage, several histone lysine methylation marks are dynamically altered at the damage sites to facilitate the recruitment of repair proteins.[22] For instance, demethylation of the active mark H3K4me3 is observed around damaged sites, contributing to transcriptional silencing in the vicinity of the break.[22]
Targeting Histone Methylation in Drug Discovery
The frequent dysregulation of KMTs and KDMs in cancer has made them promising targets for therapeutic development.[23][24] Small molecule inhibitors that target the enzymatic activity of these proteins can restore normal methylation patterns and inhibit cancer cell growth.
-
KDM Inhibitors: A significant focus has been on developing inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A), which is overexpressed in many cancers.[4][25] Several LSD1 inhibitors have entered clinical trials.[24]
-
KMT Inhibitors: Inhibitors targeting KMTs like EZH2 (which deposits the repressive H3K27me3 mark) and DOT1L are also in clinical development for various malignancies.[5]
References
- 1. Histone lysine methyltransferases in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 10. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 14. news-medical.net [news-medical.net]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 17. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 18. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 19. Structure and function of the lysine methyltransferase SETD2 in cancer: From histones to cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens | Cancer Biology & Medicine [cancerbiomed.org]
- 21. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 22. Frontiers | The Role of Histone Lysine Methylation in the Response of Mammalian Cells to Ionizing Radiation [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Advances in the development of histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: L-Lysine in the Synthesis of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, has garnered significant attention as a versatile building block for the synthesis of a diverse range of biodegradable polymers. Its inherent biocompatibility, coupled with the presence of two amine groups and one carboxylic acid group, provides a unique platform for creating polymers with tunable properties suitable for a variety of biomedical applications. These applications include drug delivery, tissue engineering, and the development of medical devices. This document provides detailed application notes and protocols for the synthesis and characterization of this compound-based biodegradable polymers.
This compound-Based Polyurethanes
This compound diisocyanate (LDI) is a key monomer in the synthesis of biodegradable polyurethanes. The degradation products of LDI-based polyurethanes are non-toxic, primarily consisting of lysine (B10760008) itself, which is a significant advantage over conventional polyurethanes that can release toxic aromatic diamines.
Synthesis of this compound Diisocyanate (LDI)
LDI can be synthesized from this compound ethyl ester dihydrochloride. This process involves the reaction of the amino groups of this compound ethyl ester with phosgene (B1210022) or a phosgene equivalent.
Synthesis of this compound-Based Polyurethane
A common method for synthesizing this compound-based polyurethanes involves a two-step process. First, a prepolymer is formed by reacting LDI with a suitable polyol, such as poly(ε-caprolactone) (PCL) diol. This prepolymer is then chain-extended with a diol or diamine, which can also be derived from this compound.
Experimental Protocol: Synthesis of this compound-Based Polyurethane
Materials:
-
Poly(ε-caprolactone) (PCL) diol (Mn = 2000 g/mol )
-
This compound ethyl ester diisocyanate (LDI)
-
This compound ethyl ester (LEE) (as chain extender)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Stannous octoate (catalyst)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dry PCL diol under vacuum at 80°C for 4 hours.
-
Cool the PCL diol to 60°C under a nitrogen atmosphere.
-
Add LDI to the flask with a molar ratio of NCO:OH of 2:1.
-
Add a catalytic amount of stannous octoate (e.g., 0.1 wt% of total reactants).
-
Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring until the theoretical NCO content is reached (monitored by titration).
-
-
Chain Extension:
-
Dissolve the NCO-terminated prepolymer in anhydrous DMF.
-
In a separate flask, dissolve the chain extender, this compound ethyl ester (LEE), in anhydrous DMF.
-
Slowly add the LEE solution to the prepolymer solution under vigorous stirring. The molar ratio of NCO in the prepolymer to NH2 in the chain extender should be approximately 1:1.
-
Continue the reaction at room temperature for 24 hours.
-
-
Purification and Characterization:
-
Precipitate the resulting polyurethane by pouring the reaction mixture into an excess of a non-solvent like methanol (B129727) or deionized water.
-
Wash the precipitate repeatedly with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the purified polymer under vacuum at 60°C until a constant weight is achieved.
-
Characterize the polymer using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC).
-
Properties of this compound-Based Polyurethanes
The properties of these polyurethanes can be tailored by varying the type and molecular weight of the polyol, the chain extender, and the hard segment content.
| Property | Range of Values |
| Tensile Strength (MPa) | 1.0 - 34.43 |
| Elongation at Break (%) | 102 - 998 |
| Young's Modulus (MPa) | 3.07 - 25.61 |
| Hydrolytic Degradation | ~13% mass loss in 56 days |
| Enzymatic Degradation | ~95% mass loss in 30 days in the presence of lipase |
Note: The values presented are a general range compiled from various studies and can vary significantly based on the specific composition of the polyurethane.
This compound-Based Poly(ester amides)
Poly(ester amides) (PEAs) are another important class of biodegradable polymers that incorporate both ester and amide linkages in their backbone. The presence of amide bonds, similar to those in proteins, can enhance mechanical properties and influence degradation rates. This compound is an excellent monomer for PEA synthesis due to its amino and carboxylic acid functionalities.
Synthesis of this compound-Based Poly(ester amides)
PEAs can be synthesized through various polycondensation reactions. One common method involves the reaction of a di-p-toluenesulfonic acid salt of an amino acid-based diester with a di-p-nitrophenyl ester of a dicarboxylic acid.
Experimental Protocol: Synthesis of a Phenylalanine and Lysine-Based Poly(ester amide)
Materials:
-
Bis(L-phenylalanine)-1,4-butanediol diester di-p-toluenesulfonic acid salt
-
Bis(N-α-Cbz-L-lysine)-1,6-hexanediol diester
-
Di-p-nitrophenyl sebacate (B1225510)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a reaction flask, dissolve the bis(L-phenylalanine)-1,4-butanediol diester di-p-toluenesulfonic acid salt and bis(N-α-Cbz-L-lysine)-1,6-hexanediol diester in DMAc.
-
Add triethylamine to neutralize the p-toluenesulfonic acid.
-
Add di-p-nitrophenyl sebacate to the solution.
-
Heat the reaction mixture to 80°C and maintain for 24-48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of ethanol (B145695).
-
Filter and wash the polymer with ethanol and then water to remove impurities.
-
Dry the polymer under vacuum at 50°C.
Properties of this compound-Based Poly(ester amides)
The properties of PEAs are highly tunable by altering the amino acid and dicarboxylic acid monomers used in their synthesis.
| Property | Typical Values |
| Glass Transition Temp. (Tg, °C) | 30 - 70 |
| Molecular Weight (Mw, kDa) | 20 - 100 |
| In Vitro Degradation | Faster in the presence of enzymes like chymotrypsin. |
This compound-Based Dendrimers
Poly-L-lysine (PLL) dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. Their unique architecture makes them promising candidates for drug and gene delivery applications.
Synthesis of Poly-L-lysine Dendrimers
PLL dendrimers are typically synthesized using a divergent approach, starting from a core molecule and adding successive generations of this compound units. This requires the use of protecting groups for the amine functionalities.
Experimental Protocol: Divergent Synthesis of a Third-Generation (G3) Poly-L-lysine Dendrimer
Materials:
-
1,4-Diaminobutane (B46682) (core)
-
Nα,Nε-Di-Boc-L-lysine-N-hydroxysuccinimide ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
Generation 0 (G0) to Generation 1 (G1):
-
Dissolve 1,4-diaminobutane in DMF.
-
Add a solution of Nα,Nε-Di-Boc-L-lysine-N-hydroxysuccinimide ester in DMF.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Deprotect the Boc groups by treating with a mixture of TFA and DCM.
-
Neutralize with triethylamine to obtain the G1 dendrimer with four primary amine groups.
-
-
Generation 1 (G1) to Generation 2 (G2):
-
Repeat the coupling step by reacting the G1 dendrimer with Nα,Nε-Di-Boc-L-lysine-N-hydroxysuccinimide ester.
-
Follow with the deprotection step to yield the G2 dendrimer with eight primary amine groups.
-
-
Generation 2 (G2) to Generation 3 (G3):
-
Repeat the coupling and deprotection steps to obtain the G3 dendrimer with sixteen primary amine groups.
-
-
Purification:
-
Purify the dendrimer at each generation using dialysis or size exclusion chromatography.
-
Properties of Poly-L-lysine Dendrimers
| Property | Description |
| Structure | Highly branched, globular, with a precise number of surface functional groups. |
| Biocompatibility | Generally biocompatible, but cytotoxicity can increase with generation number due to higher cationic charge density. |
| Drug/Gene Loading | Can be loaded with therapeutic agents through encapsulation or surface conjugation. |
| Cellular Uptake | Efficiently internalized by cells through endocytosis.[1] |
This compound-Based Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. This compound can be incorporated into hydrogels to enhance their biocompatibility and provide sites for further functionalization.
Synthesis of this compound-Based Hydrogels
One method to prepare this compound-based hydrogels is through the chemical crosslinking of ε-poly-L-lysine with a suitable crosslinking agent.
Experimental Protocol: Synthesis of an ε-Poly-L-lysine Hydrogel
Materials:
-
ε-Poly-L-lysine (ε-PL)
-
Glutaraldehyde (B144438) (crosslinker)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a solution of ε-PL in PBS.
-
Add a specific amount of glutaraldehyde solution to the ε-PL solution while stirring.
-
Continue stirring until a gel is formed. The gelation time will depend on the concentration of ε-PL and glutaraldehyde.
-
Wash the resulting hydrogel extensively with PBS to remove any unreacted glutaraldehyde.
-
Swell the hydrogel in PBS to reach equilibrium.
Properties of this compound-Based Hydrogels
| Property | Description |
| Swelling Ratio | High, can be tuned by varying the crosslinking density. |
| Biocompatibility | Excellent, as they are composed of a naturally occurring amino acid polymer. |
| Biodegradability | Degrade into non-toxic this compound. |
| Cellular Response | Support cell adhesion and proliferation. |
Visualizations
Experimental Workflow: Synthesis of this compound-Based Polyurethane
Caption: Workflow for this compound-Based Polyurethane Synthesis.
Signaling Pathway: Influence of Poly-L-Lysine on Neural Stem Cell Fate
Caption: Influence of Poly-L-Lysine on Neural Stem Cell Fate.
Conclusion
This compound is a highly valuable and versatile monomer for the creation of a wide array of biodegradable polymers with significant potential in the biomedical field. The ability to tune the mechanical properties, degradation rates, and biological interactions of these polymers by adjusting their chemical composition makes them attractive for researchers and drug development professionals. The protocols and data presented in these application notes provide a foundation for the synthesis and evaluation of this compound-based polymers for specific applications.
References
Application Notes and Protocols for L-Lysine in Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Lysine and its derivatives in nanoparticle-based drug delivery systems. The following sections detail the rationale for using this compound, present key quantitative data from recent studies, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-modified nanoparticles.
I. Application Notes
A. Overview
This compound, an essential amino acid, and its polymer, poly-L-lysine (PLL), have emerged as versatile and highly effective molecules for the surface modification of nanoparticles in drug delivery. Their inherent biocompatibility, biodegradability, and the presence of reactive amino groups make them ideal candidates for enhancing the therapeutic efficacy of various nanoparticle platforms. This compound functionalization can improve nanoparticle stability, increase drug loading capacity, and facilitate targeted delivery to specific cells and tissues. This approach has been successfully applied to a wide range of nanoparticles, including those based on polymers (e.g., PLGA), lipids, and inorganic materials (e.g., iron oxide, silica, silver), for the delivery of anticancer drugs, genes, and other therapeutic agents.
B. Advantages of this compound Functionalization
-
Enhanced Cellular Uptake: The primary amino groups of this compound are protonated at physiological pH, imparting a positive surface charge to the nanoparticles. This positive charge promotes electrostatic interactions with the negatively charged cell membranes of cancer cells, leading to increased cellular uptake through mechanisms like adsorptive endocytosis.
-
Improved Stability: The hydrophilic nature of this compound can create a protective layer around nanoparticles, preventing aggregation and enhancing their colloidal stability in biological fluids.
-
Versatile Conjugation Chemistry: The free amino groups of this compound serve as anchor points for the covalent attachment of targeting ligands (e.g., folic acid), imaging agents, and drugs, enabling the development of multifunctional nanocarriers.
-
pH-Responsive Drug Release: The charge of poly-L-lysine is pH-dependent. In the acidic microenvironment of tumors or within endosomes/lysosomes, the increased protonation of PLL can lead to swelling or conformational changes in the nanoparticle coating, triggering the release of the encapsulated drug.
-
Biocompatibility: As a natural amino acid, this compound and its polymers are generally considered biocompatible and biodegradable, reducing the risk of systemic toxicity.
C. Mechanism of Action and Cellular Uptake
This compound-modified nanoparticles primarily enter cells through endocytosis. The initial interaction is often driven by the electrostatic attraction between the positively charged nanoparticle surface and the negatively charged proteoglycans on the cell surface. This interaction can trigger various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. For instance, poly-L-lysine-modified iron oxide nanoparticles (IONP-PLL) have been shown to be internalized through both transferrin receptor (TFR)-dependent and TFR-independent pathways.[1][2] Once inside the cell, the nanoparticles are typically trafficked to endosomes and then lysosomes, where the acidic environment can facilitate drug release.
II. Data Presentation
The following tables summarize quantitative data from various studies on this compound-functionalized nanoparticles, providing a comparative overview of their physicochemical properties and drug delivery performance.
Table 1: Physicochemical Properties of this compound-Modified Nanoparticles
| Nanoparticle System | Drug | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLL-DOCA-MPEG-cy5.5 NPs | Curcumin (B1669340) | 246 ± 5.8 | 0.15 | +25.4 ± 1.2 | [3] |
| This compound-coated α-Fe2O3 NPs | - | 8.36 - 10.69 | - | - | [4] |
| PLL-coated Albumin NPs | siRNA | 155 ± 11 to 3800 ± 1600 | - | - | [5] |
| PLL-coated Magnetic NPs | - | 124.4 ± 1.4 | - | +42.5 ± 0.5 | [6][7] |
| This compound coated iron oxide (LCIO) | - | ~114 | - | - | [4] |
| PLL-coated PLGA NPs | - | - | - | - | [8] |
| PLL-coated Silver NPs | - | 75 | - | +62.3 ± 1.7 | [9] |
PLL: Poly-L-lysine, DOCA: Deoxycholic acid, MPEG: Methoxy polyethylene (B3416737) glycol, cy5.5: Cyanine 5.5, NPs: Nanoparticles, PDI: Polydispersity Index.
Table 2: Drug Loading and pH-Responsive Release of this compound-Modified Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release (%) | Conditions | Reference |
| PLL-DOCA-MPEG-cy5.5/CUR NPs | Curcumin | 15.2 ± 0.8 | 85.3 ± 2.1 | ~60 | pH 5.5, 72h | [3][10] |
| PLL-DOCA-MPEG-cy5.5/CUR NPs | Curcumin | 15.2 ± 0.8 | 85.3 ± 2.1 | ~45 | pH 6.8, 72h | [3][10] |
| PLL-DOCA-MPEG-cy5.5/CUR NPs | Curcumin | 15.2 ± 0.8 | 85.3 ± 2.1 | ~20 | pH 7.4, 72h | [3][10] |
| This compound-functionalized MSNs | Curcumin | ~68 | - | ~100 | pH 4.0, 48h | [1] |
| This compound-functionalized MSNs | Curcumin | ~68 | - | ~65 | pH 6.5, 48h | [1] |
| This compound-functionalized MSNs | Curcumin | ~68 | - | ~20 | pH 7.4, 48h | [1] |
| PLL/MSN-DOX | Doxorubicin | - | - | ~85 | pH 4.0, 24h | [11] |
| PLL/MSN-DOX | Doxorubicin | - | - | <60 | pH 7.0, 24h | [11] |
CUR: Curcumin, MSNs: Mesoporous Silica Nanoparticles, DOX: Doxorubicin.
III. Experimental Protocols
A. Synthesis of Poly-L-lysine (PLL)-Coated Nanoparticles
This protocol describes a general method for coating pre-formed nanoparticles with poly-L-lysine via electrostatic adsorption.
Materials:
-
Pre-formed nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
Poly-L-lysine hydrobromide (PLL, molecular weight 15-30 kDa)
-
Deionized (DI) water or a suitable buffer (e.g., PBS)
-
Magnetic stirrer or sonicator
-
Centrifuge
Procedure:
-
Disperse the pre-formed nanoparticles in DI water or buffer to a concentration of 1 mg/mL. Sonicate the dispersion for 5-10 minutes to ensure homogeneity.
-
Prepare a 0.01% (w/v) solution of poly-L-lysine in DI water.[12]
-
Slowly add the PLL solution to the nanoparticle dispersion while stirring. The optimal ratio of PLL to nanoparticles should be determined empirically, but a starting point is a 1:1 weight ratio.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate the adsorption of PLL onto the nanoparticle surface.
-
Centrifuge the mixture at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh DI water or buffer.
-
Repeat the centrifugation and resuspension steps twice more to remove any unbound PLL.
-
Resuspend the final PLL-coated nanoparticles in the desired medium for characterization or further use.
B. Drug Loading into this compound-Modified Nanoparticles
This protocol outlines a dialysis-based method for loading a hydrophobic drug, such as curcumin, into PLL-based nanoparticles.[5]
Materials:
-
PLL-modified polymer (e.g., PLL-DOCA-MPEG-cy5.5)
-
Drug (e.g., Curcumin)
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, Methanol)
-
Dialysis tubing (e.g., MWCO 1 kDa)
-
Deionized (DI) water
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Dissolve the PLL-modified polymer in DMSO to a concentration of 1 mg/mL.
-
Dissolve the drug (e.g., curcumin) in methanol (B129727) to create a stock solution (e.g., 1 mg/5 mL).[5]
-
Add the drug solution dropwise to the polymer solution while stirring.
-
Transfer the resulting solution to a dialysis tube.
-
Dialyze against DI water at room temperature for 3 days, with frequent changes of the dialysis medium.
-
After dialysis, centrifuge the solution to remove any unencapsulated drug aggregates.
-
Collect the supernatant and lyophilize to obtain the drug-loaded nanoparticles as a powder.
C. Characterization of this compound-Modified Nanoparticles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Resuspend the nanoparticles in DI water or a suitable buffer at a concentration of approximately 0.1 mg/mL.
-
Sonicate the sample for 1-2 minutes to ensure a uniform dispersion.
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using the DLS module.
-
Measure the zeta potential using the appropriate folded capillary cell to determine the surface charge.
-
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Procedure:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of drug in the solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
D. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound-modified nanoparticles against a cancer cell line.[3]
Materials:
-
Cancer cell line (e.g., Hep3B, MDA-MB-231)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
96-well plates
-
This compound-modified nanoparticles (and empty nanoparticles as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticles (both drug-loaded and empty) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells.
IV. Mandatory Visualizations
A. Experimental Workflows
Caption: Experimental workflow for this compound nanoparticle synthesis and evaluation.
B. Cellular Uptake Mechanism
Caption: Cellular uptake of this compound coated nanoparticles.
C. Signaling Pathways Targeted by Delivered Drugs
Caption: Signaling pathways targeted by drugs delivered via this compound nanoparticles.
References
- 1. Curcumin Delivery Mediated by Bio-Based Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Curcumin Nanoparticle Enhances the Anticancer Effect of Cisplatin by Inhibiting PI3K/AKT and JAK/STAT3 Pathway in Rat Ovarian Carcinoma Induced by DMBA [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Poly-l-lysine assisted synthesis of core–shell nanoparticles and conjugation with triphenylphosphonium to target mitochondria - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of poly-l-lysine-modified iron oxide nanoparticles uptake into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Doxorubicin-Loaded Nanoparticle Treatment Enhances Diffuse Large B-Cell Lymphoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly-L-Lysine Coating Procedure – SIEVEWELL™ [sievewell.com]
Experimental Models for Studying L-Lysine Deficiency: Applications and Protocols
Introduction
L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. It serves as a fundamental building block for protein synthesis and plays a critical role in numerous physiological processes, including calcium absorption, collagen formation, and the production of enzymes and hormones. Lysine (B10760008) deficiency can lead to a range of pathological conditions, including growth retardation, impaired immune function, and neurological deficits. Understanding the molecular and physiological consequences of lysine deficiency is crucial for nutrition science, disease modeling, and the development of therapeutic interventions. This document provides a detailed overview of common in vivo and in vitro experimental models used to study this compound deficiency, complete with quantitative data, detailed experimental protocols, and diagrams of key signaling pathways.
In Vivo Models of this compound Deficiency
Animal models are indispensable for studying the systemic effects of this compound deficiency in a complex physiological context. Rodents (rats and mice) and swine are the most commonly used models due to their physiological similarities to humans and the availability of well-defined diets.
Key Physiological Effects
This compound deficiency in animal models typically results in:
-
Reduced Growth: A significant decrease in body weight gain and lean body mass.
-
Altered Feed Intake: Animals may initially increase relative food intake, but overall feed efficiency is poor.
-
Impaired Bone Metabolism: Decreased bone mineral density and content due to lysine's role in collagen synthesis and calcium absorption.
-
Behavioral Changes: Increased stress-induced anxiety has been observed in rats.
Data Presentation: In Vivo Models
The following table summarizes quantitative data from studies on this compound deficiency in rodent and swine models.
| Parameter | Animal Model | Deficiency Level | Duration | Result | Reference |
| Average Daily Gain (ADG) | Growing Pigs | 0.65% vs 0.98% SID Lysine | 8 weeks | ~30% decrease in ADG for the deficient group. | |
| Body Weight Gain | Growing Rats | 15% of lysine recommendation | 3 weeks | Significantly lower body weight gain compared to control. | [1] |
| Lean Body Mass | Growing Rats | Severely deficient (15% and 25% of rec.) | 3 weeks | Reduced lean body mass, liver, kidney, and muscle weight. | [1] |
| Bone Mineral Density | Growing Rats | 85% lysine deficient diet | 3 weeks | Significant decrease in bone mineral density and content. | [2] |
| Feed Efficiency (G:F) | Growing Pigs | 0.65% vs 0.98% SID Lysine | 8 weeks | Significantly lower gain-to-feed ratio in the deficient group. |
Experimental Workflow: In Vivo Model
Protocol 1: Induction of this compound Deficiency in Rodents
This protocol describes the formulation of a purified this compound deficient diet for growing rats, adapted from published studies.[1][2]
Materials:
-
Casein (vitamin-free)
-
Cornstarch
-
Sucrose
-
Cellulose
-
Soybean Oil
-
Mineral Mix (e.g., AIN-93M)
-
Vitamin Mix (e.g., AIN-93-VX)
-
L-amino acid mixture (lacking lysine)
-
This compound HCl
Procedure:
-
Diet Formulation: Prepare two isocaloric and isonitrogenous diets: a control diet and a lysine-deficient diet. The primary difference is the content of this compound.
-
Control Diet: Formulate to meet the nutritional requirements for growing rats (e.g., 20% protein equivalent). All essential amino acids, including lysine, are present at 100% of the recommended level.
-
Lysine-Deficient Diet: Formulate to be identical to the control diet, but with this compound provided at a significantly reduced level (e.g., 15-25% of the requirement). The nitrogen content is balanced by adding a non-essential amino acid like L-alanine or L-glutamic acid.
-
-
Diet Preparation:
-
Thoroughly mix all dry ingredients (cornstarch, sucrose, casein, amino acids, mineral and vitamin mixes, cellulose) in a suitable mixer.
-
Slowly add the soybean oil and choline bitartrate while continuing to mix until a homogenous mixture is achieved.
-
Store the prepared diets in airtight containers at 4°C to prevent spoilage and oxidation.
-
-
Experimental Procedure:
-
House growing rats (e.g., Sprague-Dawley, 4-5 weeks old) individually in metabolic cages.
-
After a 1-week acclimatization period on a standard chow diet, randomly assign rats to either the control or the lysine-deficient diet group.
-
Provide diets and water ad libitum for the duration of the study (typically 2-4 weeks).
-
Monitor body weight and food intake daily.
-
At the end of the experimental period, collect blood and tissue samples for downstream analysis (e.g., plasma amino acid analysis, gene expression studies in liver and muscle).
-
In Vitro Models of this compound Deficiency
In vitro models, primarily using cell cultures, allow for the detailed investigation of cellular and molecular mechanisms underlying the response to lysine deprivation, free from the systemic complexities of a whole organism.
Key Cellular Effects
Lysine deprivation in cell culture has been shown to induce:
-
Inhibition of Protein Synthesis: As a primary building block, lack of lysine halts translation.
-
Cell Cycle Arrest: Cells stop proliferating to conserve resources.
-
Apoptosis: Prolonged or severe deficiency triggers programmed cell death.
-
Altered Gene Expression: Upregulation of amino acid transporters and stress response genes.
Data Presentation: In Vitro Models
The following table summarizes quantitative data from studies on this compound deprivation in cell culture models.
| Parameter | Cell Line | Deficiency Level | Duration | Result | Reference |
| Cell Viability | 3T3-L1 preadipocytes | Lysine-free medium | 3 days | Significant reduction in cell viability compared to control. | [3] |
| Adipogenesis | 3T3-L1 preadipocytes | Lysine-free medium | 3 days | Significant inhibition of lipid accumulation (Oil Red O staining). | [3] |
| Apoptosis | IPEC-J2 cells | Lysine-free medium | 48 hours | Increased percentage of apoptotic cells. | [4] |
| Protein Synthesis | Satellite Cells | Lysine-free medium | 48 hours | Significant decrease in puromycin (B1679871) incorporation, indicating reduced protein synthesis. | [2] |
Experimental Workflow: In Vitro Model
Protocol 2: this compound Deprivation in Cell Culture
This protocol outlines the general procedure for creating lysine-free medium and conducting a deprivation experiment.
Materials:
-
Lysine-free cell culture medium base (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-amino acid stock solutions (including this compound)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., 3T3-L1, HEK293)
Procedure:
-
Preparation of Media:
-
Control Medium: To the lysine-free medium base, add dFBS (typically to 10%), Penicillin-Streptomycin, and all essential amino acids, including this compound, to their normal physiological concentrations (e.g., for DMEM, this compound is ~146 mg/L).
-
Lysine-Free Medium: Prepare identically to the control medium but omit the addition of the this compound stock solution.
-
Sterile-filter both media using a 0.22 µm filter.
-
-
Experimental Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard complete medium until they reach 70-80% confluency.
-
Aspirate the standard medium and gently wash the cells once with sterile PBS.
-
Aspirate the PBS and add the prepared experimental media (Control or Lysine-Free) to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, harvest the cells for downstream analysis.
-
Protocol 3: Quantifying Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following lysine deprivation.[5]
Procedure:
-
Harvest cells (both adherent and floating) from the culture plate after the deprivation experiment.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice by resuspending the pellet in 1 mL of cold PBS, followed by centrifugation.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Quantifying Protein Synthesis by SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis rates.[6][7]
Procedure:
-
Thirty minutes before the end of the lysine deprivation experiment, add puromycin to the culture medium at a final concentration of 1 µM. Puromycin is an aminonucleoside antibiotic that gets incorporated into nascent polypeptide chains.
-
Incubate the cells for exactly 30 minutes at 37°C.
-
Aspirate the medium and immediately wash the cells with ice-cold PBS containing cycloheximide (B1669411) (100 µg/mL) to inhibit further translation.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform a standard Western blot: separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for puromycin.
-
The intensity of the puromycin signal, normalized to a loading control (e.g., Coomassie stain or an antibody against a housekeeping protein), is proportional to the rate of global protein synthesis.
Key Signaling Pathways in this compound Sensing
Cells sense amino acid availability through complex signaling networks. This compound levels are primarily monitored by the mTORC1 (mechanistic Target of Rapamycin Complex 1) and GCN2 (General Control Nonderepressible 2) pathways.
mTORC1 Pathway
mTORC1 is a master regulator of cell growth and proliferation. Its activity is stimulated by high levels of amino acids, including lysine. When lysine is abundant, it promotes the localization of mTORC1 to the lysosomal surface, where it can be activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and inhibit autophagy.
GCN2 Pathway
The GCN2 pathway is a key component of the Integrated Stress Response (ISR) and is activated by amino acid starvation. When lysine is scarce, uncharged tRNAs (tRNA molecules not carrying their specific amino acid) accumulate in the cell. GCN2 binds to these uncharged tRNAs, leading to its autophosphorylation and activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which globally inhibits protein synthesis but selectively promotes the translation of stress-response transcripts, such as ATF4, to help the cell adapt to the nutrient-poor conditions.
Applications in Drug Development
The experimental models described are valuable tools for drug development professionals. They can be used to:
-
Screen for Compounds: Test novel compounds that may mitigate the effects of lysine deficiency or target metabolic pathways dependent on lysine availability.
-
Evaluate Therapeutic Efficacy: Assess the effectiveness of nutritional supplements or drugs designed to correct metabolic imbalances.
-
Toxicity and Safety Studies: Determine if new drug candidates interfere with essential amino acid metabolism.
-
Oncology Research: Certain cancers exhibit a high demand for specific amino acids like lysine. Models of lysine deprivation can help identify and test therapeutic strategies that exploit these metabolic vulnerabilities to selectively target cancer cells.
Conclusion
The study of this compound deficiency is facilitated by a range of robust in vivo and in vitro models. Animal models provide critical insights into systemic physiological responses, while cell culture systems allow for the detailed dissection of molecular signaling pathways. By employing the standardized protocols and understanding the key signaling networks outlined in this document, researchers can effectively investigate the multifaceted roles of this compound in health and disease, paving the way for new nutritional and therapeutic strategies.
References
- 1. Frontiers | Amino Acid Sensing via General Control Nonderepressible-2 Kinase and Immunological Programming [frontiersin.org]
- 2. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Site-Directed Mutagenesis of Lysine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008), a positively charged amino acid, is a frequent site for post-translational modifications (PTMs) that play critical roles in regulating protein function, signaling, and degradation. The ability to precisely alter lysine residues through site-directed mutagenesis is a cornerstone of modern protein engineering and drug development. This document provides detailed application notes and protocols for three widely used techniques for site-directed mutagenesis of lysine residues: QuikChange™ Site-Directed Mutagenesis, Uracil-Specific Excision Reagent (USER™) Cloning, and CRISPR-Cas9 genome editing.
Overview of Techniques
The choice of mutagenesis strategy depends on several factors, including the desired scale of the experiment (single vs. multiple mutations), the target context (plasmid DNA vs. genomic DNA), and the required efficiency and precision.
-
QuikChange™ Site-Directed Mutagenesis: A PCR-based method ideal for introducing point mutations, insertions, or deletions into plasmid DNA. It is a relatively simple and rapid technique suitable for single-site modifications.
-
USER™ Cloning: A versatile ligation-independent cloning method that can be adapted for efficient site-directed mutagenesis. It allows for the seamless assembly of multiple DNA fragments and is particularly useful for introducing multiple mutations simultaneously.
-
CRISPR-Cas9: A powerful genome editing tool that enables precise modification of endogenous genes within living cells. It is the method of choice for studying the function of lysine residues in their native chromosomal context.
Comparative Analysis of Techniques
The following table summarizes the key quantitative parameters for each technique, providing a basis for selecting the most appropriate method for your research needs.
| Feature | QuikChange™ | USER™ Cloning | CRISPR-Cas9 (HDR-mediated) |
| Efficiency (single point mutation) | >80% reported by manufacturers[1] | ~94% reported in specific applications[2] | Highly variable (1-82%), dependent on cell type, locus, and optimization strategies[3][4] |
| Fidelity (Accuracy) | High, dependent on the fidelity of the DNA polymerase used (e.g., PfuUltra)[1] | High, dependent on the fidelity of the DNA polymerase used (e.g., PfuTurbo Cx)[5] | Generally high, but potential for off-target edits and unintended insertions/deletions (indels)[6][7] |
| Off-Target Mutations | Low, primarily limited to PCR errors introduced by the polymerase.[1] | Low, primarily limited to PCR errors introduced by the polymerase. | A significant consideration; can be minimized through careful guide RNA design and use of high-fidelity Cas9 variants.[6][7] |
| Scalability (Multiple Mutations) | Possible with multi-site kits, but efficiency can decrease with an increasing number of mutations. | High, well-suited for multi-fragment assembly and simultaneous introduction of multiple mutations.[8] | Possible through multiplexing with multiple guide RNAs, but efficiency can be challenging to optimize. |
| Target | Plasmid DNA | Plasmid DNA | Genomic DNA in living cells |
| Time to Result (single mutation) | 1-2 days | 1-2 days | Weeks to months (for cell line generation and validation) |
Signaling Pathways Involving Lysine Modifications
Lysine residues are central to numerous signaling pathways, primarily through ubiquitination and acetylation. Understanding these pathways is crucial for designing meaningful mutagenesis studies.
Ubiquitination Pathway
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to lysine residues of a target protein. This can lead to protein degradation via the proteasome, alter protein localization, or modulate protein activity. The process involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[9]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[9]
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the target protein.[10]
Caption: The Ubiquitination Cascade.
Acetylation Pathway
Lysine acetylation is a reversible modification that neutralizes the positive charge of lysine residues. It is crucial for regulating gene expression through histone modifications and also modulates the activity of many non-histone proteins.
-
Histone Acetyltransferases (HATs): Enzymes that transfer an acetyl group from acetyl-CoA to lysine residues.[11][12]
-
Histone Deacetylases (HDACs): Enzymes that remove acetyl groups from lysine residues.[11][12]
Caption: Reversible Lysine Acetylation.
Experimental Workflow
A typical site-directed mutagenesis experiment follows a logical workflow, from planning to final verification.
Caption: General Site-Directed Mutagenesis Workflow.
Detailed Experimental Protocols
QuikChange™ Site-Directed Mutagenesis Protocol
This protocol is adapted from the Agilent QuikChange™ Lightning Site-Directed Mutagenesis Kit manual.[13]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
10x reaction buffer
-
dNTP mix
-
Mutagenic primers (forward and reverse, PAGE purified)
-
Template DNA (dsDNA plasmid, 5-50 ng)
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired lysine codon mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up the following reaction on ice:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix
-
125 ng of forward primer
-
125 ng of reverse primer
-
5-50 ng of dsDNA template
-
ddH₂O to a final volume of 50 µL
-
1 µL of high-fidelity DNA polymerase
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 2 minutes
-
18 cycles of:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 60°C for 10 seconds
-
Extension: 68°C for 30 seconds/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental methylated DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plating and Incubation: Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from individual colonies and verify the mutation by Sanger sequencing.
Troubleshooting:
-
No/low colonies: Increase the amount of template DNA, optimize annealing temperature, or use fresh competent cells.[14]
-
No mutation: Ensure primers are correctly designed and purified. Increase the number of PCR cycles to 20.[15]
USER™ Cloning for Lysine Mutagenesis Protocol
This protocol is based on the principles of USER cloning for site-directed mutagenesis.[16]
Materials:
-
USER™ enzyme mix
-
High-fidelity DNA polymerase that can read through uracil (B121893) (e.g., PfuTurbo Cx)
-
dNTP mix containing dUTP
-
Mutagenic primers containing a single uracil residue
-
Template DNA (plasmid)
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two overlapping PCR primers that introduce the desired lysine mutation. The primers should contain a single uracil (U) residue in the overlap region.
-
PCR Amplification:
-
Perform two separate PCR reactions to amplify the plasmid in two fragments, with the mutation introduced at the junction.
-
Use a high-fidelity polymerase that can read through uracil.
-
-
USER Enzyme Digestion and Annealing:
-
Mix the two purified PCR products in equimolar amounts.
-
Add 1 µL of USER™ enzyme mix.
-
Incubate at 37°C for 20 minutes, followed by 25°C for 20 minutes. This creates complementary 3' overhangs and allows the fragments to anneal.
-
-
Transformation: Transform 1-2 µL of the USER reaction mixture directly into competent E. coli cells.
-
Plating and Incubation: Plate the transformation on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from colonies and confirm the mutation by sequencing.
Troubleshooting:
-
Low cloning efficiency: Ensure complete digestion of the template DNA by using a DpnI digestion step after PCR. Optimize the molar ratio of the PCR fragments.[17]
-
Incorrect assembly: Verify primer design and the position of the uracil residue.[8]
CRISPR-Cas9 Mediated Lysine Mutagenesis Protocol
This protocol provides a general framework for introducing a specific lysine mutation into a mammalian cell line using CRISPR-Cas9 and a single-stranded oligodeoxynucleotide (ssODN) as a repair template.
Materials:
-
Cas9 nuclease (or a plasmid expressing Cas9)
-
Synthetic single guide RNA (sgRNA) targeting the lysine codon
-
ssODN repair template (100-200 nucleotides) containing the desired mutation and homology arms flanking the cut site
-
Mammalian cell line of interest
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for enrichment of edited cells
-
Genomic DNA extraction kit
-
PCR primers for amplifying the target region
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design a gRNA that targets a site as close as possible to the lysine codon to be mutated. Use online tools to minimize off-target effects.[18][19]
-
ssODN Design: Design an ssODN with 40-90 nucleotides of homology on each side of the desired mutation. Introduce a silent mutation in the PAM site or seed region of the ssODN to prevent re-cutting by Cas9 after successful editing.[20]
-
Transfection: Co-transfect the Cas9-gRNA ribonucleoprotein (RNP) complex and the ssODN repair template into the target cells using an appropriate transfection method (e.g., electroporation or lipid-based transfection).
-
Enrichment of Edited Cells: If a fluorescent reporter is co-transfected, use FACS to isolate transfected cells. Alternatively, if a selection marker is used, apply the appropriate antibiotic.
-
Single-Cell Cloning: Plate the enriched cells at a low density to obtain single-cell-derived colonies.
-
Screening for Mutations:
-
Expand individual clones and extract genomic DNA.
-
PCR amplify the target region.
-
Screen for the desired mutation using Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation introduces a new restriction site.
-
-
Validation: Confirm the absence of off-target mutations in promising clones by sequencing the top predicted off-target sites.
Troubleshooting:
-
Low HDR efficiency: Optimize the concentration of the ssODN, use cell cycle synchronization agents, or inhibit the NHEJ pathway.[4][21]
-
High indel frequency: Use a high-fidelity Cas9 variant or optimize the amount of Cas9-gRNA complex delivered.
Conclusion
The choice of a site-directed mutagenesis technique for studying lysine residues depends on the specific experimental goals. QuikChange™ offers a simple and efficient method for single mutations in plasmids. USER™ cloning provides a powerful platform for more complex multi-site mutagenesis in plasmids. CRISPR-Cas9 is the unparalleled tool for investigating the function of lysine residues in their native genomic context, despite the longer timelines and more complex workflow. By carefully considering the comparative data and following the detailed protocols and troubleshooting guides provided, researchers can successfully employ these techniques to advance their understanding of the critical roles of lysine in biological processes.
References
- 1. agilent.com [agilent.com]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. Selection strategy for site-directed mutagenesis based on altered beta-lactamase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies [mdpi.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Frontiers | Rare but diverse off-target and somatic mutations found in field and greenhouse grown trees expressing CRISPR/Cas9 [frontiersin.org]
- 9. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lysine Acetylation and Deacetylation in Brain Development and Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. dot | Graphviz [graphviz.org]
- 19. Loss of charge mutations in solvent exposed Lys residues of superoxide dismutase 1 do not induce inclusion formation in cultured cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimizing the off-target frequency of the CRISPR/Cas9 system via zwitterionic polymer conjugation and peptide fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
L-Lysine as a Therapeutic Agent: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, has demonstrated significant therapeutic potential in a variety of preclinical models. Beyond its fundamental role in protein synthesis, this compound and its derivatives, such as Poly-L-Lysine (PLL), have exhibited promising effects in oncology, virology, and neurology. These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound as a therapeutic agent, detailed protocols for key experimental assays, and visual representations of the underlying mechanisms of action.
Data Presentation: Quantitative Efficacy of this compound and its Derivatives
The following tables summarize the quantitative data from preclinical studies, highlighting the cytotoxic effects of Poly-L-Lysine on various cancer cell lines and the antiviral efficacy of this compound against Herpes Simplex Virus (HSV).
Table 1: In Vitro Cytotoxicity of Poly-L-Lysine (PLL) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Human Erythroleukemia | 3.36 ± 0.16 | [1] |
| A549 | Human Lung Cancer | 8.23 ± 0.41 | [1] |
| U937 | Human Macrophage | 3.53 ± 0.17 | [1] |
| B16F10 | Murine Melanoma | 6.04 ± 0.3 | [1] |
| NCH421K | Glioblastoma Stem Cell | ~0.13 - 0.62 | [2] |
| NCH644 | Glioblastoma Stem Cell | ~0.56 | [2] |
| HeLa | Human Cervical Cancer | > 200 µg/mL | [3] |
| MCF-7 | Human Breast Cancer | > 200 µg/mL | [3] |
Table 2: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)
| Study Focus | Key Findings | Reference |
| Recurrent HSV Infection | 63% reduction in lesion incidence in the first year of supplementation.[4] | [4] |
| In Vitro HSV Replication | In media with 2.5 µg/mL of arginine, 300 µg/mL of this compound reduced viral replication by 53.9%. | |
| Recurrent Lesions | Reduction in recurrence, severity, and duration of lesions with 500 mg/day of this compound and a low-arginine diet.[4] | [4] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their therapeutic effects through various molecular mechanisms. The following diagrams illustrate the key signaling pathways involved in its anticancer and antiviral activities.
Anticancer Mechanism: Induction of Apoptosis
Poly-L-Lysine (PLL) has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins, including p53, Bax, and Bcl-2.[1] Upregulation of the tumor suppressor p53 leads to an increased Bax/Bcl-2 ratio, which in turn triggers the mitochondrial apoptotic cascade.
Antiviral Mechanism: L-Arginine Antagonism
The antiviral activity of this compound against Herpes Simplex Virus (HSV) is primarily attributed to its antagonistic relationship with L-Arginine.[4] HSV replication is dependent on a high intracellular concentration of L-Arginine for the synthesis of viral proteins. This compound competes with L-Arginine for cellular uptake and incorporation into viral proteins, thereby inhibiting viral replication.
Experimental Protocols
This section provides detailed protocols for key preclinical assays used to evaluate the therapeutic efficacy of this compound and its derivatives.
MTT Assay for Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effect of a compound (e.g., Poly-L-Lysine) on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., K562, A549, U937, B16F10)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-Lysine (PLL) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PLL in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the PLL dilutions to the respective wells. Include a vehicle control (medium without PLL).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the PLL concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis for Apoptotic Proteins
Objective: To detect and quantify the expression levels of p53, Bax, and Bcl-2 in cancer cells treated with Poly-L-Lysine.
Materials:
-
Cancer cells treated with PLL
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash PLL-treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin).
-
Morris Water Maze for Spatial Learning and Memory
Objective: To assess the effect of a compound (e.g., an this compound derivative) on hippocampal-dependent spatial learning and memory in a rodent model of neurological disease (e.g., Tg19959 mice for Alzheimer's disease).
Materials:
-
Rodent subjects (e.g., Tg19959 mice)
-
Circular water tank (120-150 cm diameter)
-
Submersible platform
-
Non-toxic white tempera paint or powdered milk to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
Protocol:
-
Acclimation:
-
Handle the mice for several days before the experiment.
-
Allow mice to acclimate to the testing room for at least 30 minutes before each session.
-
-
Cued Training (Visible Platform):
-
For 1-2 days, train the mice to find a visible platform marked with a flag. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.
-
-
Acquisition Phase (Hidden Platform):
-
Conduct 4 trials per day for 5-7 consecutive days.
-
The platform is submerged 1-2 cm below the water surface in a fixed location.
-
For each trial, place the mouse in the water facing the wall at one of four quasi-random start positions.
-
Allow the mouse to swim and find the platform for a maximum of 60-90 seconds. If it fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition days to assess learning.
-
Analyze the probe trial data to assess memory retention.
-
Elevated Plus Maze for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
Rodent subjects
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video camera and tracking software
Protocol:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30 minutes prior to testing.
-
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Using the tracking software, quantify the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Conclusion
The preclinical data strongly suggest that this compound and its derivatives hold significant promise as therapeutic agents for a range of diseases. The provided protocols offer a standardized framework for researchers to further investigate and validate these findings. Continued research into the mechanisms of action and optimization of delivery methods will be crucial for translating these preclinical successes into clinical applications.
References
- 1. Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Herpes Simplex Virus and this compound Studies — Monolaurin and More [monolaurinandmore.com]
Application Notes and Protocols: The Role of L-Lysine in Enhancing Calcium Absorption in Bone Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, is a critical component in various physiological processes, including protein synthesis and collagen cross-linking, which are fundamental to bone health. Emerging research indicates that this compound also plays a significant role in bone mineralization by enhancing calcium absorption and modulating bone cell activity. These application notes provide a comprehensive overview of the effects of this compound on bone cell cultures, with a focus on its role in calcium uptake and mineralization. Detailed protocols for key experiments are provided to facilitate further research and drug development in the field of bone regeneration and osteoporosis treatment.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters in bone cell culture, based on published studies.
Table 1: Effect of this compound on Osteoblast Proliferation and Activity
| Cell Type | This compound Concentration | Parameter Measured | Result | Reference |
| Human Osteoblasts | 0.587 mg/ml | Cell Proliferation (MTT Assay) | Increased | [1] |
| Human Osteoblasts | 0.587 mg/ml | Platelet-Derived Growth Factor (PDGF) | Increased | [1] |
| Rat Osteoblasts (from osteopenic bone) | 0.587 mg/ml (with L-Arginine) | Cell Proliferation (MTT Assay) | 27.6% increase | [2] |
| Rat Osteoblasts (from osteopenic bone) | 0.587 mg/ml (with L-Arginine) | Cell Count | 28.7% increase | [2] |
Table 2: Effect of this compound on Osteoblast Differentiation and Matrix Formation
| Cell Type | This compound Concentration | Parameter Measured | Result | Reference |
| Rat Bone Marrow Cells | 10⁻⁸ M | Osteocalcin Quantity | 437 ng/ml (vs. 392 ng/ml in control) | [3] |
| Rat Bone Marrow Cells | 10⁻⁸ M | Bone Nodule Formation | Observed (none in control without this compound) | [3] |
| Human Osteoblasts | Not specified | Nitric Oxide (NO) Production | Induced | [4] |
| Human Osteoblasts | Not specified | Insulin-like Growth Factor-I (IGF-1) | Induced | [4] |
| Human Osteoblasts | Not specified | Osteocalcin Activity | Induced | [4] |
| Human Osteoblasts | Not specified | Alkaline Phosphatase (ALP) Activity | Induced | [4] |
| Rat Osteoblasts (from normal bone) | 0.587 mg/ml (with L-Arginine) | Type I Collagen Synthesis | 28.4% increase | [2] |
| Rat Osteoblasts (from osteopenic bone) | 0.587 mg/ml (with L-Arginine) | Type I Collagen Synthesis | 20.9% increase | [2] |
Table 3: Effect of this compound on Calcium Homeostasis (in Human Fibroblasts)
| Cell Type | Condition | Parameter Measured | Result | Reference |
| Human Fibroblasts | This compound Deprivation | Intracellular Calcium Concentration ([Ca²⁺]i) | Significantly higher | [5] |
| Human Fibroblasts | This compound Deprivation | ⁴⁵Ca Fractional Efflux | Significant decrease | [5] |
| Human Fibroblasts | This compound Deprivation | ⁴⁵Ca Accumulation | Significant decrease | [5] |
Signaling Pathways
This compound appears to influence bone cell activity through multiple signaling pathways. The available literature suggests the involvement of growth factors such as Platelet-Derived Growth Factor (PDGF) and Insulin-like Growth Factor-I (IGF-1).[1][3] These factors are known to stimulate osteoblast proliferation and differentiation.
Proposed signaling pathway of this compound in osteoblasts.
Experimental Protocols
Protocol 1: Assessment of Osteoblast Proliferation using MTT Assay
Objective: To determine the effect of this compound on the proliferation of osteoblast-like cells.
Materials:
-
Osteoblast-like cell line (e.g., MG-63, Saos-2) or primary osteoblasts
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound solution (sterile, stock solution of known concentration)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed osteoblasts in a 96-well plate at a density of 5 x 10³ cells/well in 100 µl of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM). Include a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Workflow for the MTT proliferation assay.
Protocol 2: Quantification of Mineralization by Alizarin Red S Staining
Objective: To assess the effect of this compound on the formation of mineralized nodules in osteoblast cultures.
Materials:
-
Osteoblasts cultured in 24-well plates
-
Osteogenic differentiation medium (complete medium supplemented with 50 µg/ml ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
This compound solution
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) solution (2% w/v, pH 4.2)
-
10% Acetic acid
-
10% Ammonium (B1175870) hydroxide
-
Microplate reader
Procedure:
-
Seed osteoblasts in 24-well plates and grow to confluence.
-
Induce differentiation by replacing the growth medium with osteogenic differentiation medium containing various concentrations of this compound.
-
Culture for 14-21 days, replacing the medium every 2-3 days.
-
After the culture period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells with deionized water and stain with 2% ARS solution for 20 minutes.
-
Wash the cells with deionized water to remove excess stain and allow to air dry.
-
For quantification, add 400 µl of 10% acetic acid to each well and incubate for 30 minutes with shaking.
-
Scrape the cell layer, transfer the slurry to a microcentrifuge tube, and heat at 85°C for 10 minutes.
-
Centrifuge at 20,000 x g for 15 minutes and transfer the supernatant to a new tube.
-
Neutralize the supernatant with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm in a microplate reader.
Protocol 3: ⁴⁵Ca Uptake Assay for Direct Measurement of Calcium Absorption
Objective: To directly measure the effect of this compound on calcium uptake by osteoblasts.
Materials:
-
Osteoblasts cultured in 24-well plates
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl₂)
-
This compound solution
-
⁴⁵CaCl₂ (radioactive calcium)
-
Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed osteoblasts in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Add 500 µl of uptake buffer containing various concentrations of this compound and 1 µCi/ml ⁴⁵CaCl₂ to each well.
-
Incubate for a defined period (e.g., 10, 30, 60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 2 mM LaCl₃.
-
Lyse the cells by adding 500 µl of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization of the results.
Workflow for the ⁴⁵Ca uptake assay.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting bone health. Its ability to enhance osteoblast proliferation, differentiation, and matrix mineralization, coupled with its role in calcium homeostasis, makes it a promising candidate for further investigation in the context of osteoporosis and bone regeneration. The provided protocols offer a framework for researchers to explore the mechanisms of this compound action and to evaluate its efficacy in preclinical models.
References
- 1. L-arginine and this compound stimulation on cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound and L-arginine on primary osteoblast cultures from normal and osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound in culture medium on nodule formation by bone marrow cells [scirp.org]
- 4. Role of Essential Amino Acids in Age-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cytosolic calcium homeostasis in cultured human normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Lysine Concentration in Serum-Free Media
Welcome to the technical support center for optimizing L-Lysine concentration in serum-free media. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound in serum-free media?
The optimal this compound concentration is highly dependent on the specific cell line, the composition of the basal medium, and the experimental goals (e.g., maximizing cell growth, protein production, or a specific cellular response). While most commercial serum-free media contain a basal level of this compound, supplementation may be necessary. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application. For instance, a concentration of 1.0 mmol/L was found to enhance cell viability in bovine mammary epithelial cells.[1] In another study, a much lower concentration of 10⁻⁸ M this compound was optimal for inducing nodule formation in rat bone marrow cells.[1]
Q2: What are the consequences of suboptimal this compound concentrations?
-
Low this compound: Insufficient this compound can lead to decreased cell proliferation, reduced protein synthesis, and potentially trigger apoptosis (programmed cell death).
-
High this compound: Excessively high concentrations of this compound can be cytotoxic, causing mitochondrial damage and necrosis.[1] For example, concentrations in the range of 10-60 mM have been shown to be detrimental to pancreatic acinar cells.[1]
Q3: How does this compound supplementation affect monoclonal antibody (mAb) production and quality?
This compound concentration can influence both the yield and the critical quality attributes (CQAs) of monoclonal antibodies. Increasing this compound and L-Arginine concentrations from 2 to 10 mM has been shown to increase the level of C-terminal lysine (B10760008) variants from 18.7% to 31.8%.[2][3][4][5] This is due to product inhibition of basic carboxypeptidases that cleave the C-terminal lysine.[2][4] Therefore, optimizing this compound levels is a strategy to control this particular product heterogeneity.
Q4: Is this compound stable in liquid culture media?
This compound is generally stable in aqueous solutions. However, its stability can be affected by pH and temperature. It is more unstable in alkaline and weakly acidic conditions.[6] To ensure consistency, it is recommended to prepare fresh this compound stock solutions and add them to the medium shortly before use, or to store aliquots of sterile-filtered stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7]
Q5: Should I use this compound hydrochloride or a different salt form?
This compound hydrochloride is the most common and readily soluble salt form used in cell culture. The hydrochloride salt enhances its stability and solubility in aqueous solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Decreased cell viability or growth after this compound supplementation. | This compound concentration is too high, leading to cytotoxicity.[1] | 1. Conduct a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration for your specific cell line. 2. Review literature for recommended this compound concentrations for similar cell types. 3. Ensure the this compound stock solution was properly prepared, sterile-filtered, and accurately diluted. |
| Inconsistent experimental results with this compound supplementation. | 1. Instability of this compound in the culture medium. 2. Variability in cell seeding density. 3. Inaccurate this compound concentration. | 1. Prepare fresh this compound solutions for each experiment or use properly stored aliquots.[1] 2. Ensure accurate and consistent cell counting and seeding. 3. Calibrate pipettes and use precise dilution techniques. |
| Unexpected changes in monoclonal antibody C-terminal lysine heterogeneity. | Suboptimal this compound concentration in the culture medium. | 1. Analyze the this compound concentration in your basal and feed media. 2. Titrate the this compound concentration in your fed-batch process to control the level of C-terminal lysine variants.[2][4] |
| Precipitate forms in the medium after adding this compound stock solution. | The pH of the this compound stock solution is incompatible with the medium, or the concentration is too high, leading to insolubility. | 1. Check the pH of your this compound stock solution; for most applications, it should be close to neutral (pH 7.2-7.4).[8] 2. Prepare a less concentrated stock solution. 3. Add the stock solution to the medium slowly while gently mixing. |
Quantitative Data
Table 1: Effects of this compound Concentration on Cell Viability and Function
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Bovine Mammary Epithelial Cells | 1.0 mmol/L | Increased cell viability by 17-47% and protein synthesis by 7-23%. | [1] |
| Rat Bone Marrow Cells | 10⁻⁸ M | Optimal concentration for calcified nodule formation. | [1] |
| C2C12 Myotubes | 1 mM | Protective role against high glucose-induced toxicity. | [1] |
| 3T3-L1 Adipocytes | 1 mM | Protective role against high glucose-induced toxicity. | [1] |
| Pancreatic Acinar Cells | 10-60 mM | Mitochondrial damage and necrosis. | [1] |
Table 2: Impact of this compound Concentration on Monoclonal Antibody C-Terminal Lysine Variants in CHO Cells
| This compound Concentration in Medium | Percentage of mAb with C-terminal Lysine | Reference |
| 2 mM | 18.7% | [2][3][4][5] |
| 10 mM | 31.8% | [2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound monohydrochloride powder (cell culture grade)
-
Nuclease-free, sterile water (e.g., Milli-Q or equivalent)
-
Sterile beaker and graduated cylinder
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles or conical tubes
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 100 mM solution, calculate the mass of this compound monohydrochloride needed (Molecular Weight = 182.65 g/mol ).
-
Mass (g) = 0.1 mol/L * 0.1 L * 182.65 g/mol = 1.8265 g
-
-
Dissolution: In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water. Add a sterile magnetic stir bar and place it on a magnetic stir plate. Gradually add the calculated mass of this compound monohydrochloride powder to the water while stirring until fully dissolved.[8]
-
pH Adjustment: For most cell culture applications, adjust the pH of the stock solution to 7.2-7.4 using sterile 0.1 M NaOH or 0.1 M HCl.[8]
-
Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with sterile, nuclease-free water.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a sterile storage bottle or conical tubes.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: this compound Dose-Response Assay using MTT
Materials:
-
Cells of interest
-
Complete serum-free culture medium
-
Sterile 100 mM this compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM). Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include untreated control wells with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot cell viability against this compound concentration to determine the optimal concentration.
Signaling Pathways and Experimental Workflows
This compound Signaling through the mTORC1 Pathway
Caption: this compound activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.
Experimental Workflow for this compound Optimization
Caption: A typical experimental workflow for optimizing this compound concentration in serum-free media.
This compound Degradation Pathway (Saccharopine Pathway)
Caption: The saccharopine pathway is a major route for this compound degradation in mammalian cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hpst.cz [hpst.cz]
- 4. Elucidating the effects of arginine and lysine on a monoclonal antibody C-terminal lysine variation in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocols and Specification [accelbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Cell Growth with L-Lysine Supplementation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor cell growth following L-Lysine supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell culture?
The optimal this compound concentration varies significantly depending on the cell type and experimental goals. While this compound is a standard component of most commercial cell culture media, supplementation may be necessary for specific applications. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line.[1] For example, 1.0 mmol/L this compound was found to increase cell viability in bovine mammary epithelial cells, while a much lower concentration of 10⁻⁸ M was optimal for rat bone marrow cells.[1]
Q2: Can this compound supplementation be toxic to cells?
Yes, high concentrations of this compound can be cytotoxic. For instance, concentrations between 10-60 mM have been shown to cause mitochondrial damage and necrosis in pancreatic acinar cells.[1] Similarly, this compound can induce apoptosis in human proximal tubular cells in a dose-dependent manner.[1] Therefore, exceeding the optimal concentration can negatively impact your cell cultures.
Q3: What is the difference between this compound and Poly-L-Lysine in cell culture?
This compound is an essential amino acid required for protein synthesis and cell growth.[1] In contrast, Poly-L-Lysine (PLL) is a synthetic polymer of this compound used as a coating agent to enhance cell adhesion to culture surfaces.[1][2] PLL creates a positively charged surface that facilitates electrostatic interactions with the negatively charged cell membrane, promoting attachment.[1] While beneficial for adhesion, high concentrations of PLL can also be toxic.[1]
Q4: How does this compound supplementation affect cell signaling pathways?
This compound can act as a signaling molecule, notably activating the mTORC1 pathway, a key regulator of cell growth and protein synthesis.[1][3] Studies have shown that this compound supplementation can enhance the mTORC1 pathway in various cell types, leading to increased protein synthesis.[1]
Q5: What are the signs of this compound degradation in my culture medium?
This compound degradation can be accelerated by elevated temperatures and alkaline or weakly acidic conditions.[4] A common degradation product is lysine (B10760008) lactam.[4] Signs of degradation in your experiments may include inconsistent cell viability, altered cell morphology, or unexpected changes in signaling pathways.[4] If you suspect degradation, it is recommended to prepare fresh this compound solutions for each experiment.[1]
Troubleshooting Guide for Poor Cell Growth
This guide addresses common issues encountered when supplementing cell cultures with this compound.
Issue 1: Decreased cell viability after this compound supplementation.
-
Possible Cause: this compound concentration is too high, leading to cytotoxicity.[1]
-
Troubleshooting Steps:
-
Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration for your specific cell line.[1]
-
Review literature for concentrations used in similar cell types.[1]
-
Ensure proper dissolution and sterile filtration of the this compound solution before adding it to the culture medium.[1]
-
Issue 2: Poor cell attachment after seeding.
-
Possible Cause: The culture surface may not be optimal for cell adhesion.
-
Troubleshooting Steps:
Issue 3: Inconsistent experimental results with this compound supplementation.
-
Possible Causes:
-
Troubleshooting Steps:
Issue 4: Unexpected changes in cell morphology.
-
Possible Cause: The this compound concentration may be affecting cellular processes beyond proliferation.
-
Troubleshooting Steps:
Data Presentation
Table 1: Recommended this compound Concentrations for Different Cell Lines
| Cell Type | Optimal this compound Concentration | Observed Effect |
| Bovine Mammary Epithelial Cells | 1.0 mmol/L | Increased cell viability by 17-47% |
| Rat Bone Marrow Cells | 10⁻⁸ M | Promoted nodule formation |
| Human Proximal Tubular (HK-2) Cells | Varies (Dose-dependent) | High concentrations induce apoptosis |
| Isolated Pancreatic Acinar Cells | 10-60 mM | Mitochondrial damage and necrosis |
Table 2: Factors Affecting this compound Stability in Cell Culture Media
| Factor | Effect on this compound Stability | Recommendation |
| Temperature | Elevated temperatures accelerate degradation.[4] | Store stock solutions at 4°C or -20°C for limited periods.[4] |
| pH | More unstable in alkaline and weakly acidic conditions.[4] | Prepare fresh solutions and adjust pH if necessary. |
| Moisture | Can contribute to degradation over time.[4] | Store this compound powder in a dry environment. |
| Oxygen | Can lead to oxidative degradation. | For long-term storage of solutions, consider sealing under an inert gas.[4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density.
-
This compound Treatment: Prepare serial dilutions of a sterile this compound stock solution in your complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM).[1]
-
Incubation: Remove the existing medium from the wells and add the medium containing the different this compound concentrations. Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
Viability Assay: Perform a cell viability assay, such as MTT or trypan blue exclusion, to determine the effect of each concentration on cell proliferation and viability.
-
Data Analysis: Plot cell viability against this compound concentration to identify the optimal, non-toxic range for your cells.
Protocol 2: Coating Culture Surfaces with Poly-L-Lysine
-
Preparation: Dilute a sterile Poly-L-Lysine solution (e.g., 0.1 mg/mL) to the desired concentration using sterile, tissue culture grade water or PBS.[2] A typical working concentration is 0.1 mg/ml.[2]
-
Coating: Add the diluted Poly-L-Lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 1.0 mL for a 25 cm² flask).[1] Gently rock the vessel to ensure even coating.
-
Incubation: Incubate at room temperature for at least 5 minutes.[1]
-
Aspiration and Rinsing: Aspirate the Poly-L-Lysine solution and thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound polymer.[1]
-
Drying: Allow the coated surface to dry for at least 2 hours in a sterile environment before introducing cells and medium.
Visualizations
Caption: Troubleshooting workflow for poor cell growth.
References
Technical Support Center: L-Lysine Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing L-Lysine degradation in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental solutions?
A1: this compound degradation in aqueous solutions is primarily caused by three main factors:
-
Maillard Reaction: This is a non-enzymatic reaction between the ε-amino group of this compound and the carbonyl group of reducing sugars (e.g., glucose, fructose) present in cell culture media or buffers. This reaction is accelerated by heat.[1][2][3][4]
-
Lactamization: At elevated temperatures, the this compound molecule can undergo an intramolecular cyclization to form lysine (B10760008) lactam, a biologically inactive derivative.[1][5] This process is also influenced by pH.[1][5]
-
Oxidation: The ε-amino group of this compound can be susceptible to oxidation, especially in the presence of metal ions and reactive oxygen species. This can lead to the formation of products like allysine (B42369) (aminoadipic semialdehyde).[6][7]
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of a solution significantly impacts this compound stability. This compound is generally more stable in acidic to neutral conditions. In alkaline and weakly acidic environments, its degradation rate increases.[5] For instance, the rate of degradation to lysine lactam increases as the pH decreases from 10.6 to 10.0.[5] The solubility of this compound is also pH-dependent; it is least soluble near its isoelectric point (pI ≈ 9.74), and adjusting the pH too close to this value can cause precipitation.[8]
Q3: What is the recommended way to store this compound powder and stock solutions?
A3:
-
Powder (this compound HCl): this compound hydrochloride powder is sensitive to moisture and should be stored in a cool, dry place in a sealed, airtight container.[9] Recommended storage temperatures are typically between 15-25°C.[9]
-
Stock Solutions: For long-term storage, this compound stock solutions should be sterile-filtered, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C. For short-term storage (a few days), 2-8°C is acceptable.[10] It is best to prepare solutions fresh whenever possible for sensitive applications like cell culture.[10]
Q4: Can I autoclave this compound solutions with my cell culture medium?
A4: It is generally not recommended to autoclave this compound with components like reducing sugars (e.g., glucose) due to the high risk of initiating the Maillard reaction, which leads to significant degradation of this compound. This compound solutions should be sterile-filtered and added to the autoclaved medium after it has cooled down.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results in Cell Culture
-
Symptoms: You observe decreased cell viability, altered cell morphology, or unexpected changes in signaling pathways in your long-term cell culture experiments.
-
Possible Cause: Degradation of this compound in the culture medium could be a contributing factor. The depletion of this essential amino acid or the accumulation of its degradation products, such as lysine lactam, might have unintended biological effects. High concentrations of this compound and its degradation products have been shown to potentially induce apoptosis.[5]
-
Troubleshooting Steps:
-
Verify Media Freshness: Check the preparation date of your cell culture medium. If it has been stored for an extended period, especially at 4°C or room temperature, this compound degradation may have occurred.
-
Prepare Fresh Media: Prepare a new batch of cell culture medium with freshly dissolved and sterile-filtered this compound.
-
Optimize this compound Stock Solution Storage: If you use a concentrated this compound stock, ensure it is stored in aliquots at -20°C and that each aliquot is used promptly after thawing. Avoid multiple freeze-thaw cycles.
-
Perform a Control Experiment: Compare the performance of cells grown in your usual medium with cells grown in freshly prepared medium.
-
Issue 2: Unexpected Peaks in HPLC Analysis
-
Symptoms: When analyzing a sample containing this compound via HPLC, you observe one or more unexpected peaks that are not present in your this compound standard.
-
Possible Cause: These peaks are likely degradation products of this compound, with lysine lactam being a common suspect, especially if the sample was exposed to high temperatures.[1][5]
-
Troubleshooting Steps:
-
Review Sample History: Examine the preparation and storage conditions of the sample. Note the temperature, pH, and duration of storage.
-
Conduct a Forced Degradation Study: To confirm if the unexpected peak is a degradation product, intentionally stress a fresh this compound sample (e.g., by heating it) and analyze it by HPLC. An increase in the area of the unknown peak will support its identity as a degradation product.[5]
-
Use a Standard for the Degradation Product: If available, run a standard of the suspected degradation product (e.g., lysine lactam) to compare retention times.
-
Optimize Storage Conditions: If degradation is confirmed, reassess and optimize your sample storage and handling procedures (e.g., lower temperature, adjust pH, prepare fresh).
-
Data Presentation
The following tables summarize the impact of temperature and pH on the degradation of this compound.
Table 1: Effect of Temperature on the Degradation Rate of this compound at pH 10.3
| Temperature (°C) | This compound Degradation Rate Constant (k) (mg/mL/h) | Lysine Lactam Generation Rate Constant (k) (mg/mL/h) |
| 60 | 0.0199 | 0.0163 |
| 80 | 0.0881 | 0.0762 |
| 90 | 0.1813 | 0.1614 |
| 100 | 0.3551 | 0.3228 |
| Data adapted from a study on lysine hydrochloride solutions for injection.[5] |
Table 2: Effect of pH on the Degradation Rate of this compound at 100°C
| pH | This compound Degradation Rate Constant (k) (mg/mL/h) | Lysine Lactam Generation Rate Constant (k) (mg/mL/h) |
| 10.0 | 0.4357 | 0.3998 |
| 10.3 | 0.3551 | 0.3228 |
| 10.6 | 0.2989 | 0.2701 |
| Data adapted from a study on lysine hydrochloride solutions for injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and to test the stability-indicating properties of an analytical method.
-
Materials:
-
This compound monohydrochloride
-
Purified water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
pH meter
-
HPLC system
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound monohydrochloride (e.g., 1 mg/mL) in purified water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Cool the solution and neutralize it with 0.1 M NaOH. Dilute to the initial concentration with water.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours. Cool the solution and neutralize it with 0.1 M HCl. Dilute to the initial concentration with water.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). Compare the chromatograms to identify degradation products.[5]
-
Protocol 2: HPLC Method for the Determination of this compound and Lysine Lactam
This protocol provides a method for the simultaneous quantification of this compound and its primary thermal degradation product, lysine lactam.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable buffer, for example, 10 mM potassium dihydrogen phosphate (B84403) adjusted to pH 7.5 with triethylamine.
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and lysine lactam of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the experimental sample to an appropriate concentration within the linear range of the assay using the mobile phase.
-
Injection and Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the concentrations of this compound and lysine lactam in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Major metabolic degradation pathways of this compound in mammalian cells.
Caption: Primary chemical degradation pathways of this compound in experimental solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of β-Lactam-Mediated Killing of Gram-Negative Bacteria by Lysine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of β-Lactam-Mediated Killing of Gram-Negative Bacteria by Lysine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
L-Lysine in Buffer Systems: A Technical Guide to Solubility and Stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the solubility and stability of L-Lysine in various buffer systems. Accurate preparation and handling of this compound solutions are critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is an amino acid with a high affinity for aqueous solutions due to its polar side chain. It is considered very soluble in water.[1] However, its solubility is significantly influenced by the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent. It is most soluble in acidic and basic conditions and exhibits its lowest solubility near its isoelectric point (pI), which is approximately 9.74.[2] Adjusting the pH of a concentrated this compound solution close to its pI can lead to precipitation.
Q3: Which buffer systems are recommended for this compound solutions?
A3: The choice of buffer depends on the desired pH for your experiment. Here are some common buffer systems for different pH ranges:
-
Phosphate Buffer (e.g., PBS): Suitable for a pH range of 6.0 - 7.5.[2]
-
Tris Buffer: Effective in the pH range of 7.5 - 9.0.[2]
-
Borate Buffer: Recommended for higher pH ranges of 9.0 - 10.5.[2]
-
Acetate Buffer: Can be used for acidic pH ranges.
Q4: What factors affect the stability of this compound in solution?
A4: The stability of this compound in aqueous solutions is influenced by several factors, including:
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[3]
-
pH: this compound is more susceptible to degradation in alkaline and weakly acidic conditions.[4]
-
Light: Exposure to light can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.
Q5: What are the common degradation products of this compound?
A5: The primary degradation product of this compound, particularly under thermal stress, is this compound lactam, formed through an intramolecular cyclization reaction.[3] Other degradation pathways, such as oxidation, can also occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation in this compound solution | The pH of the solution is near the isoelectric point (pI ≈ 9.74) of this compound, where its solubility is at a minimum.[2] | Adjust the pH away from the pI. If the desired pH is below the pI, add a small amount of acid (e.g., HCl). If the desired pH is above the pI, add a small amount of base (e.g., NaOH) to redissolve the precipitate.[2] |
| This compound solution changes color over time | This may indicate degradation, possibly due to exposure to light, high temperatures, or oxidative stress. | Prepare fresh solutions and store them protected from light at a low temperature (2-8°C for short-term, -20°C for long-term). Consider using antioxidants if oxidative degradation is a concern. |
| Inconsistent experimental results | This could be due to the degradation of this compound in the solution, leading to a lower effective concentration and the presence of degradation products that might interfere with the experiment. | Use freshly prepared this compound solutions. For longer-term studies, monitor the stability of the solution using an appropriate analytical method like HPLC. |
| Difficulty dissolving this compound in organic solvents | This compound is a polar molecule and generally has low solubility in nonpolar organic solvents. | This compound is practically insoluble in ethanol.[5] For applications requiring an organic solvent, consider using a polar protic solvent, though aqueous solutions are generally preferred. |
Data Presentation
This compound Solubility
Table 1: Qualitative Solubility of this compound Acetate
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | > 100 g / 100 g H₂O |
| Ethanol (96%) | Not Specified | Very slightly soluble |
| Formic Acid | Not Specified | Soluble |
| Nonpolar Solvents (e.g., hexane) | Not Specified | Limited solubility |
Source: Adapted from publicly available data.
This compound Stability
The degradation of this compound in aqueous solutions often follows zero-order kinetics, with the rate of degradation being independent of the this compound concentration. The primary degradation product is this compound lactam.
Table 2: Zero-Order Degradation Rate Constants for this compound Hydrochloride Solution (pH 10.3)
| Temperature (°C) | This compound Degradation Rate Constant (k₀) (mg/mL/h) | This compound Lactam Generation Rate Constant (k₀) (mg/mL/h) |
| 60 | 0.0199 | 0.0163 |
| 80 | 0.0881 | 0.0762 |
| 90 | 0.1813 | 0.1614 |
| 100 | 0.3551 | 0.3228 |
Data adapted from a study on lysine (B10760008) hydrochloride solutions for injection. The degradation and generation rate constants were found to increase with increasing temperatures and decreasing pH values.[6]
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Isothermal Method)
This protocol outlines a general procedure to determine the solubility of this compound in a specific buffer system at a constant temperature.
Materials:
-
This compound (or its salt form, e.g., this compound HCl, this compound Acetate)
-
Selected buffer solution
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filter)
-
HPLC or other suitable analytical instrument for concentration determination
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired buffer solution in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Immediately filter the collected supernatant using a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered sample with the mobile phase or an appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or fluorescence after derivatization).
-
-
Calculation:
-
Calculate the solubility of this compound in the buffer system based on the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
This compound solution of known concentration in the desired buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven or water bath
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.2 M HCl.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Base Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.2 M NaOH.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period.
-
-
Oxidative Degradation:
-
Mix the this compound solution with an equal volume of 3% hydrogen peroxide.
-
Store the mixture at room temperature, protected from light, for a defined period.
-
-
Thermal Degradation:
-
Place the this compound solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
-
Photodegradation:
-
Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Quantifying L-Lysine Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in the quantification of L-Lysine (L-Lys) post-translational modifications (PTMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound modifications?
A1: Researchers often face several key challenges:
-
Low Stoichiometry: Many L-Lys modifications are present at very low levels (sub-stoichiometric), making them difficult to detect and quantify against a background of abundant unmodified proteins.[1][2]
-
Dynamic Nature: The levels of L-Lys modifications can change rapidly in response to cellular signals, and they are often reversible, which can complicate consistent quantification.[3][4]
-
Analytical Variability: Mass spectrometry (MS)-based quantification can be affected by variations in ionization efficiency between modified and unmodified peptides.[5]
-
Sample Preparation Artifacts: The chemical reagents used during sample preparation, such as those for reducing and alkylating disulfide bonds, can cause off-target modifications of lysine (B10760008) residues, leading to inaccurate quantification.[6]
-
Trypsin Digestion Issues: L-Lys modifications can interfere with the activity of trypsin, a commonly used protease that cleaves after lysine and arginine residues. This can lead to inefficient digestion and biased peptide representation.[1][5][7]
-
Isobaric Interference: Some L-Lys modifications have very similar or identical masses (e.g., trimethylation and acetylation), making them difficult to distinguish with low-resolution mass spectrometers.[1][8]
Q2: Which quantification strategy is best for my experiment: label-free, SILAC, or TMT?
A2: The choice of quantification strategy depends on your specific experimental goals, sample type, and available instrumentation.
-
Label-Free Quantification (LFQ): This method is cost-effective and straightforward as it does not require isotopic labels. It is suitable for comparing relative PTM abundance across a large number of samples. However, it can be susceptible to analytical variability and may have lower precision than label-based methods.[8][9] Data-independent acquisition (DIA) is an advanced LFQ approach that can improve coverage for low-abundance modified peptides.[8][10]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling approach that offers high accuracy and precision for relative quantification.[9][11][] It involves growing cells in media containing "light" or "heavy" isotopically labeled amino acids (e.g., lysine and arginine).[9][11] This method is well-suited for studying dynamic changes in PTMs in cell culture models.[2][13]
-
Tandem Mass Tags (TMT): TMT is a chemical labeling method that allows for multiplexed analysis of up to 18 samples simultaneously. It is highly effective for large-scale comparative studies. However, TMT reagents react with free amine groups, which can be an issue when studying lysine modifications like acetylation where the labeling efficiency may be reduced.[5] This can be overcome by blocking lysine residues with methods like propionylation before TMT labeling.[8]
Q3: How can I enrich for low-abundance lysine-modified peptides?
A3: Enrichment is often necessary to detect and quantify low-stoichiometry L-Lys modifications. Common strategies include:
-
Antibody-Based Enrichment: This involves using antibodies that specifically recognize a particular modification (e.g., acetythis compound, ubiquitin remnant).[13][14] However, antibody specificity can be a concern, and some antibodies may exhibit bias towards certain sequence motifs.[5] Using a cocktail of antibodies can sometimes provide more global enrichment.[5]
-
Chemical Enrichment: This approach utilizes chemical probes or reactions to selectively capture modified peptides.
-
Affinity Chromatography: Lectins or other binding proteins can be used to enrich for specific types of modifications.
Q4: What causes off-target lysine modifications during sample preparation, and how can I prevent them?
A4: Off-target alkylation of lysine residues by reagents intended for cysteine modification, such as iodoacetamide (B48618) (IAA), is a common artifact.[6] This is problematic as it can complicate peptide identification and even be misinterpreted as a genuine PTM, like ubiquitination.[6] To minimize this:
-
Control pH: Maintain the pH of the reaction buffer strictly between 8.0 and 8.5 during alkylation.[6]
-
Optimize Reagent Concentration: Use the lowest effective concentration of the alkylating agent.[6]
-
Control Reaction Time and Temperature: Perform alkylation at room temperature for a limited time (e.g., 30 minutes) in the dark.[6]
-
Quench the Reaction: Add a thiol-containing reagent like DTT or L-cysteine after alkylation to consume excess alkylating agent.[6]
-
Consider Alternative Reagents: Less reactive alkylating agents like chloroacetamide can be used if the problem persists.[6]
Troubleshooting Guides
Problem 1: Low Identification Rate of Modified Peptides
| Possible Cause | Solution |
| Inefficient Enzymatic Digestion | L-Lys modifications can block trypsin cleavage.[1][5] Consider using an alternative protease like Arg-C, which cleaves only at arginine residues, or a combination of proteases.[15] Chemical derivatization techniques like propionylation can be used to block unmodified lysines, forcing trypsin to cleave only at arginines, which can generate longer, more readily identifiable peptides.[7][8][10] |
| Low Abundance of Modified Peptides | The modification of interest may be present at very low levels.[1][2] Implement an enrichment strategy prior to MS analysis, such as immunoaffinity purification using modification-specific antibodies.[13][14] |
| Suboptimal Mass Spectrometry Settings | Data-dependent acquisition (DDA) may miss low-abundance precursors.[10][16] If available, use data-independent acquisition (DIA) for more comprehensive sampling.[8][10] Ensure high resolution and mass accuracy to distinguish modified peptides from background ions. |
| Inadequate Chromatographic Separation | Poor separation can lead to co-elution of peptides, suppressing the ionization of low-abundance species.[9] Optimize your liquid chromatography (LC) gradient and consider using a longer column or a different stationary phase to improve resolution. |
Problem 2: Inaccurate or Irreproducible Quantification
| Possible Cause | Solution |
| Variable Ionization Efficiency | Modified and unmodified peptides can have different ionization efficiencies, leading to skewed quantification.[5] Stable isotope labeling methods like SILAC are recommended as the chemically identical light and heavy peptide pairs co-elute and have similar ionization efficiencies, leading to more accurate relative quantification.[9][11] |
| Interference from Isobaric Species | Different modifications can have the same nominal mass (e.g., trimethylation vs. acetylation).[1][8] Use a high-resolution mass spectrometer to distinguish between these modifications based on their exact mass.[14] Advanced techniques like ion mobility separation can also help to resolve isobaric peptides.[8] |
| Incomplete Labeling (for label-based methods) | Incomplete incorporation of isotopic labels in SILAC or inefficient chemical labeling in TMT will lead to quantification errors. For SILAC, ensure cells undergo sufficient doublings in the labeling media for complete label incorporation.[11] For chemical labeling, optimize reaction conditions (reagent concentration, pH, incubation time) to ensure complete labeling. |
| Sample Preparation Variability | Inconsistencies in protein extraction, digestion, and cleanup can introduce significant quantitative variability. Standardize all sample preparation steps and use internal standards to monitor and correct for variability. |
Quantitative Data Summary
Table 1: Mass Shifts of Common this compound Modifications and Labeling Reagents
| Modification/Label | Mass Shift (Da) | Notes |
| Acetylation | +42.0106 | |
| Methylation (mono) | +14.0157 | |
| Methylation (di) | +28.0313 | |
| Methylation (tri) | +42.0470 | Isobaric with acetylation |
| Ubiquitination (di-glycine remnant) | +114.0429 | After tryptic digest |
| Propionylation | +56.0262 | Used to block lysines for trypsin digestion[7] |
| d5-Propionyl Derivatization | +61.0575 | Heavy label for quantification[9] |
| ¹³C₂-Acetyl Group | +44.0106 | Heavy label for stoichiometry determination[17] |
| SILAC (¹³C₆-Lysine) | +6.0201 | Heavy lysine for metabolic labeling |
| SILAC (¹³C₆,¹⁵N₂-Lysine) | +8.0142 | Heavy lysine for metabolic labeling[9] |
Experimental Protocols
Protocol: SILAC-Based Quantification of Lysine Acetylation
This protocol provides a general workflow for the relative quantification of lysine acetylation changes between two cell populations using SILAC.
-
SILAC Labeling:
-
Culture one population of cells in "light" medium (containing normal this compound and L-Arginine).
-
Culture the second population in "heavy" medium (containing stable isotope-labeled this compound, e.g., ¹³C₆-Lysine, and L-Arginine, e.g., ¹³C₆,¹⁵N₄-Arginine) for at least five cell divisions to ensure complete incorporation.[11]
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells from both populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein lysate.
-
To overcome issues with trypsin cleavage at acetylated lysines, consider a chemical derivatization step with propionic anhydride (B1165640) to block unmodified lysines before trypsin digestion.[7] This will result in cleavage only at arginine residues.
-
-
Enrichment of Acetylated Peptides (Optional but Recommended):
-
Incubate the digested peptide mixture with anti-acetyllysine antibody-conjugated beads to enrich for acetylated peptides.
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides that are chemically identical but differ in mass due to the SILAC label.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide pair.
-
The ratio of the heavy to light peak intensities reflects the relative change in acetylation at that site between the two experimental conditions.
-
Visualizations
Caption: Workflow for SILAC-based quantification of this compound modifications.
Caption: Troubleshooting logic for low identification of modified peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 3. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 4. Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone PTM Quantification: Label-Free vs Label-Based Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Label-Free vs. Label-Based Quantification of Histone Modifications by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Quantitative profiling of histone post-translational modifications by stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method to Determine Lysine Acetylation Stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Side effects of high L-Lysine concentration in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of high L-Lysine (B1673455) concentrations in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my cell culture experiments?
The optimal this compound concentration is highly dependent on the specific cell type and the experimental objectives. While this compound is an essential amino acid and a standard component of most cell culture media, supplementation may be necessary for certain applications. For instance, a concentration of 1.0 mmol/L was found to enhance the viability of bovine mammary epithelial cells by 17-47%.[1] Conversely, a much lower concentration of 10⁻⁸ M was optimal for promoting nodule formation in rat bone marrow cells.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.[1]
Q2: Can high concentrations of this compound be toxic to cells?
Yes, excessive concentrations of this compound can be detrimental to cell viability.[1] For example, concentrations in the range of 10-60 mM have been shown to cause mitochondrial damage and necrosis in isolated pancreatic acinar cells.[1] Furthermore, studies on human proximal tubular cells (HK-2) have demonstrated that this compound can induce apoptosis in a dose-dependent manner.[1] Therefore, exceeding the optimal concentration can lead to adverse effects on your cell cultures.[1]
Q3: What are the observed cytotoxic effects of high this compound concentrations?
High concentrations of this compound can lead to several cytotoxic effects, including:
-
Apoptosis: this compound can trigger programmed cell death. In human renal tubular cells, 10 mM this compound led to a 30% increase in apoptosis.[2] This is associated with the upregulation of pro-apoptotic proteins like Bax and Apaf-1 and the downregulation of the anti-apoptotic protein Bcl-2.[2]
-
Mitochondrial Damage and Necrosis: In isolated pancreatic acinar cells, this compound concentrations between 10-60 mM resulted in mitochondrial swelling, a decrease in mitochondrial membrane potential, and ultimately, necrotic cell death.[3]
-
Oxidative Stress: High levels of this compound can induce the production of reactive oxygen species (ROS) through pathways involving NADPH oxidase, leading to cellular damage.[2][4]
Q4: How does this compound induce apoptosis at high concentrations?
High concentrations of this compound can initiate apoptosis through multiple signaling pathways. In human T-cell lymphotrophic virus type-1 (HTLV-1) positive and negative malignant cell lines, this compound was found to up-regulate p53, p21, and Bax protein levels while down-regulating Bcl-2α.[5] It also exerts its effect by inhibiting the p65 subunit of the NF-kappaB pathway.[5] In human renal tubular cells, this compound-induced apoptosis is mediated by the NADPH oxidase signaling pathway, leading to increased ROS generation.[2] This process involves the activation of caspase-9 and caspase-3.[2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Decreased Cell Viability | This compound concentration is too high, leading to cytotoxicity.[1] | 1. Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration for your specific cell line. 2. Review literature for concentrations used in similar cell types. 3. Ensure proper dissolution and sterile filtration of the this compound solution before adding it to the culture medium. |
| Inconsistent Experimental Results | 1. Instability of this compound in the culture medium. 2. Variability in cell seeding density. 3. Inconsistent this compound concentration. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure accurate and consistent cell counting and seeding. 3. Calibrate pipettes and use precise techniques for adding this compound to the medium. |
| Unexpected Changes in Cell Morphology | This compound concentration may be affecting cellular processes beyond proliferation. | 1. Observe cells daily using microscopy and document any morphological changes. 2. Consider investigating other cellular markers related to differentiation or stress. |
| High Background in Viability Assays (e.g., MTT) | High concentrations of this compound acetate (B1210297) might interfere with the tetrazolium salt reduction, leading to a false positive signal for cell viability.[4] | 1. Run a control with medium containing the highest concentration of this compound acetate without cells to check for interference. 2. If interference is observed, consider using an alternative cytotoxicity assay such as the LDH release assay.[4] |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of this compound in Different Cell Lines
| Cell Line | This compound Concentration | Observed Effect |
| Isolated Pancreatic Acinar Cells | 10-60 mM | Mitochondrial damage and necrosis[1][3] |
| Human Proximal Tubular (HK-2) Cells | 10 mM | 30% increase in apoptosis[2] |
Table 2: Optimal this compound Concentrations for Specific Applications
| Cell Line/Application | Optimal this compound Concentration | Observed Effect |
| Bovine Mammary Epithelial Cells | 1.0 mmol/L | 17-47% increase in cell viability[1] |
| Rat Bone Marrow Cells | 10⁻⁸ M | Promoted nodule formation[1] |
Experimental Protocols
1. Dose-Response Experiment for Optimal this compound Concentration
This protocol outlines the steps to determine the optimal and cytotoxic concentration range of this compound for a specific cell line using an MTT assay.
-
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound monohydrochloride stock solution (sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include untreated control wells with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the this compound concentration to determine the optimal and cytotoxic ranges.
-
2. Assay for Apoptosis by DNA Flow Cytometry
This protocol allows for the quantification of apoptotic cells by analyzing their DNA content.
-
Materials:
-
Cells treated with varying concentrations of this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture plates.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak in the DNA content histogram.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.
-
Visualizations
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: this compound's role in promoting protein synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic aspects of apoptosis induction by this compound in both HTLV-1-positive and -negative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving L-Lysine Labeling Efficiency in Proteomics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during L-Lysine labeling experiments.
I. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy where cells incorporate stable isotope-labeled amino acids in vivo, leading to a mass shift in proteins that can be detected by mass spectrometry.
SILAC FAQs
Q1: What is the principle behind SILAC?
A1: SILAC involves growing two cell populations in identical culture media, except that one medium contains normal ("light") amino acids (e.g., this compound), while the other contains heavy stable isotope-labeled amino acids (e.g., 13C6-L-Lysine).[1] During protein synthesis, these amino acids are incorporated into the proteome.[1] After a specific number of cell divisions, the proteins in the "heavy" population will have a higher mass than their "light" counterparts. By mixing the protein lysates from the two populations and analyzing them with mass spectrometry, the relative abundance of proteins can be determined by comparing the signal intensities of the light and heavy peptide pairs.
Q2: How many cell doublings are required for complete SILAC labeling?
A2: For most cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation of the heavy amino acid.[2] This ensures that the pre-existing, unlabeled "light" proteins are sufficiently diluted and replaced by newly synthesized, labeled proteins.[2] For slower-growing cell lines, a longer culture period may be necessary. It is crucial to verify the labeling efficiency by mass spectrometry.[2]
Q3: Can I use standard Fetal Bovine Serum (FBS) in my SILAC media?
A3: No, standard FBS contains endogenous "light" amino acids that will compete with the heavy-labeled amino acids, resulting in incomplete labeling.[2] It is essential to use dialyzed FBS, from which small molecules like amino acids have been removed.[3]
SILAC Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Labeling | Insufficient cell doublings. | Ensure cells have undergone at least 5-6 doublings. For slow-growing cells, extend the culture period.[2] |
| Contamination with light amino acids from non-dialyzed FBS or other media components. | Use dialyzed FBS and high-purity amino acids.[2][3] | |
| Cell line has slow protein turnover. | For non-dividing or slow-turnover cells, consider pulse-SILAC (pSILAC) experiments to measure protein synthesis and degradation rates. | |
| Arginine-to-Proline Conversion | Some cell lines metabolically convert heavy arginine to heavy proline, leading to inaccurate quantification of proline-containing peptides.[4][5] | Supplement the SILAC medium with 200 mg/L of unlabeled L-proline to suppress the conversion pathway.[4][6] |
| Use SILAC analysis software that can identify and correct for this conversion.[4] | ||
| Inaccurate Quantification | Errors in cell counting or protein quantification before mixing. | Ensure accurate determination of cell numbers and protein concentrations before combining the light and heavy samples. |
| Incomplete labeling leading to skewed heavy-to-light ratios. | Verify labeling efficiency is >97% before large-scale experiments.[2] Consider a label-swap replicate to identify and correct for systemic bias.[7] |
Experimental Protocols
Protocol 1: Verifying SILAC Labeling Efficiency
-
Cell Culture: Grow a small population of cells (e.g., 1x10^6) in the "heavy" SILAC medium for at least five cell doublings.[2]
-
Cell Lysis: Harvest the cells and lyse them using a standard lysis buffer (e.g., RIPA buffer).
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate with trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a relevant protein database. Manually inspect the spectra of several high-abundance peptides containing lysine (B10760008) to determine the ratio of heavy to light forms. The heavy peak should account for at least 97% of the total signal for that peptide to be considered complete labeling.[2]
Workflow and Pathway Diagrams
SILAC Experimental Workflow.
II. Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that enables multiplexed quantification of proteins from multiple samples simultaneously.
TMT FAQs
Q1: How does TMT labeling work?
A1: TMT reagents have a complex structure consisting of a mass reporter group, a cleavable linker, a mass normalization group, and a reactive group that specifically targets primary amines (N-terminus and lysine side chains).[8][9] Peptides from different samples are labeled with different isobaric TMT tags. These tags have the same total mass, so the labeled peptides appear as a single peak in the MS1 scan.[9] Upon fragmentation in the MS/MS scan, the reporter ions are released, and their distinct masses allow for the relative quantification of the peptide from each of the multiplexed samples.[9]
Q2: What is a common cause of low TMT labeling efficiency?
A2: The pH of the reaction buffer is a critical factor.[2][10] TMT labeling is most efficient at a slightly basic pH (typically around 8.5) to ensure that the primary amines of the peptides are deprotonated and thus reactive.[11] If the sample itself is acidic, it can lower the pH of the reaction buffer and significantly reduce labeling efficiency.[2][10]
Q3: How can I assess the quality of my TMT labeling?
A3: A common quality control step is to analyze a small "mixing QC" sample, which is a pool of small aliquots from each labeled sample.[12] By analyzing this mix, you can check for labeling efficiency (ideally >99%) and ensure that the reporter ion intensities are comparable across all channels before committing the entire sample to a full-scale analysis.[12][13]
TMT Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Ensure the final pH of the peptide solution with the labeling buffer is between 8.2 and 8.5. Consider using a higher concentration buffer (e.g., 500 mM HEPES) to better control the pH.[2][10][12] |
| Inaccurate peptide quantification leading to an incorrect TMT reagent-to-peptide ratio. | Accurately quantify peptide concentration before labeling. A common starting point is a 4:1 or 8:1 TMT-to-peptide ratio by mass.[14][15] | |
| TMT reagent degradation due to moisture. | Use freshly prepared TMT reagents and avoid repeated use of reconstituted reagents.[16] | |
| High Missing Values in Data | Incomplete labeling in some channels. | Perform a "mixing QC" to check labeling efficiency before combining the full samples. Relabeling may be necessary for channels with poor efficiency.[2][12] |
| Low abundance of certain peptides. | Increase the amount of starting material or consider fractionation to enrich for low-abundance peptides. | |
| Batch-to-Batch Variability | Performing labeling on different days. | To minimize batch effects, label all samples for a given experiment on the same day.[16] |
| Include a reference channel in each TMT set (a mix of all samples) to allow for data normalization across batches.[16] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| TMT Labeling pH | 8.2 - 8.5 | [11] |
| TMT-to-Peptide Ratio (by mass) | 4:1 to 8:1 | [14][15] |
| Target Labeling Efficiency | > 99% | [12][13] |
| Acceptable Reporter Ion Intensity Variation | < 3-fold difference from the average | [12][13] |
Experimental Protocols
Protocol 2: TMT Labeling of Peptides
-
Peptide Preparation: Following protein extraction and digestion, desalt and dry the peptide samples.
-
Reconstitution: Reconstitute the dried peptides in a suitable buffer, such as 100 mM TEAB or 500 mM HEPES, pH 8.5.
-
TMT Reagent Preparation: Just before use, dissolve the TMT reagent in anhydrous acetonitrile (B52724) or DMSO.
-
Labeling Reaction: Add the TMT reagent to the peptide solution at the desired ratio (e.g., 4:1 TMT:peptide by mass). Incubate for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of ~0.3-0.5% and incubate for 15 minutes.
-
Sample Pooling: Combine the labeled samples in a 1:1 ratio.
-
Desalting: Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
Workflow and Pathway Diagrams
TMT Labeling Experimental Workflow.
III. N-Hydroxysuccinimide (NHS) Ester Labeling
NHS esters are amine-reactive chemical labels used to conjugate various molecules, such as fluorescent dyes or biotin, to the primary amines of proteins.
NHS Ester Labeling FAQs
Q1: What is the chemical basis of NHS ester labeling?
A1: NHS esters react with primary amines (the ε-amino group of lysine residues and the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond.[17] This reaction is highly dependent on pH.[17]
Q2: Why is pH critical for NHS ester reactions?
A2: For the reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (R-NH2).[17] This is favored at a basic pH. However, at high pH, the NHS ester is also susceptible to hydrolysis, which inactivates it.[17] Therefore, a compromise pH is necessary to balance amine reactivity and NHS ester stability.
Q3: What buffers should be avoided for NHS ester labeling?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they will compete with the protein's amines for reaction with the NHS ester, thereby reducing labeling efficiency.[18] Buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are suitable choices.[17]
NHS Ester Labeling Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Suboptimal pH. | Optimize the reaction pH, typically between 8.3 and 8.5. Perform small-scale pilot experiments with varying pH to find the optimal condition for your specific protein.[17][18] |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid storing NHS esters in aqueous solutions.[17][19] | |
| Presence of competing amines in the buffer. | Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate) through dialysis or buffer exchange.[17] | |
| Protein Precipitation | High concentration of organic solvent from the NHS ester stock. | Keep the volume of the organic solvent (DMSO/DMF) added to the protein solution to a minimum, typically less than 10% of the total reaction volume. |
| Protein instability at the labeling pH. | If the protein is not stable at pH 8.3-8.5, try a lower pH (e.g., 7.5-8.0) and increase the reaction time.[17] |
Quantitative Data Summary
| Reaction pH | Relative Reaction Time | Comments | Reference |
| 7.0 | 4-5 hours | Low amine reactivity, slow and potentially incomplete labeling. | [17] |
| 8.0 | 1 hour | Good balance of amine reactivity and ester stability. | [17] |
| 8.3 - 8.5 | Optimal Range | Maximizes labeling while minimizing hydrolysis. | [17][18] |
| 8.6 | 10 minutes | Increased rate of hydrolysis reduces labeling efficiency. | [17] |
| > 9.0 | Minutes | Very rapid hydrolysis, unsuitable for efficient labeling. | [17] |
Experimental Protocols
Protocol 3: General Protein Labeling with an NHS Ester
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[17]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[17]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Gently mix immediately. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[17]
-
Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[17]
-
Purify Conjugate: Remove unreacted label and byproducts using a desalting or size-exclusion chromatography column.[17]
Workflow and Pathway Diagrams
References
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 10. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 11. aragen.com [aragen.com]
- 12. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 16. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. interchim.fr [interchim.fr]
Technical Support Center: L-Lysine Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate interference caused by L-Lysine in common biochemical assays.
Section 1: General FAQs
Q1: Why can this compound interfere with biochemical assays?
This compound is a basic, positively charged amino acid at physiological pH. Its primary amine group (ε-amino group) is highly reactive and can interfere in assays through several mechanisms:
-
Direct Reaction with Reagents: It can react with colorimetric or fluorometric reagents that target primary amines, leading to false signals.
-
Binding to Dyes: As a basic amino acid, it can bind to assay dyes that are intended to bind to proteins, causing a false positive signal.[1]
-
Altering Reaction Conditions: High concentrations of this compound can alter the pH of a solution, as it has buffering capacity, particularly in the pH range of 8.0-10.0.[2]
-
Chelation of Metal Ions: Although less common for this compound itself, related compounds have been shown to chelate metal ions, which could potentially interfere with metalloenzymes or reactions requiring specific metal cofactors.[3]
Section 2: Protein Quantification Assays
Q2: My protein concentration, measured by the Bradford assay, is unexpectedly high in a buffer containing this compound. Why is this happening?
This is a common issue caused by the fundamental mechanism of the Bradford assay. The Coomassie Brilliant Blue G-250 dye used in the assay binds to proteins primarily through interactions with basic amino acid residues, most notably arginine and lysine (B10760008).[1][4][5][6] Free this compound in your sample buffer can bind directly to the Coomassie dye, mimicking the presence of protein. This leads to a spectral shift and an increase in absorbance at 595 nm, resulting in a false-positive signal and an overestimation of the true protein concentration.[1] Even low millimolar concentrations of this compound can cause significant interference.
Troubleshooting Guide: Inaccurate Bradford Assay Readings
| Issue | Cause | Solution |
| Falsely High Protein Concentration | Free this compound in the sample buffer binds to the Coomassie dye. | 1. Modified Standard Curve: Prepare your protein standards (e.g., BSA) in a buffer containing the exact same concentration of this compound as your unknown samples. This ensures the background signal from this compound is accounted for in the standard curve.[1] 2. Sample Clean-up: Remove this compound from your sample before the assay using dialysis or a desalting column with an appropriate molecular weight cut-off (MWCO). 3. Switch Assays: Use a protein assay that is less susceptible to interference from free amino acids, such as the Bicinchoninic Acid (BCA) assay. |
Data Presentation: this compound Interference in Protein Assays
The following table provides a semi-quantitative comparison of the susceptibility of common protein assays to interference by free this compound.
| Assay Type | Principle | Susceptibility to this compound | Reason |
| Bradford | Coomassie dye binding to basic/aromatic residues.[4][5] | High | The dye directly binds to the free this compound, causing a false-positive signal.[1] |
| BCA | Protein reduces Cu²⁺ to Cu¹⁺, which is detected by BCA.[5][7] | Low | The reaction is primarily dependent on the peptide backbone and specific residues (Cys, Tyr, Trp), not basic residues.[7] |
| UV 280 nm | Absorbance by aromatic amino acids (Trp, Tyr). | None | This compound is not an aromatic amino acid and does not absorb at 280 nm. |
Experimental Protocols
-
Prepare "Spiked" Buffer: Create a buffer that contains the same concentration of this compound as your experimental samples.
-
Prepare Protein Standards: Serially dilute a known protein standard (e.g., Bovine Serum Albumin - BSA) using the "spiked" buffer. This ensures each standard has the same background this compound concentration.
-
Prepare "Spiked" Blank: Use the "spiked" buffer as your blank reference.
-
Perform Assay: Add the Bradford dye reagent to your standards and unknown samples according to the manufacturer's protocol.
-
Measure and Calculate: Measure the absorbance at 595 nm. The standard curve generated from the "spiked" standards will now accurately account for the background absorbance from this compound.
-
Prepare Working Reagent (WR): Mix BCA Reagent A and Reagent B according to the kit manufacturer's instructions (typically a 50:1 ratio).
-
Prepare Standards: Prepare a dilution series of a known protein standard (e.g., BSA) in the same buffer as your samples.
-
Sample Preparation: In a microplate, add 25 µL of each standard and unknown sample in triplicate.
-
Reaction: Add 200 µL of the WR to each well. Mix the plate thoroughly.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measurement: Cool the plate to room temperature and measure the absorbance at or near 562 nm.
-
Calculation: Subtract the average absorbance of the blank from all other readings and plot the standard curve. Determine the concentration of your unknown samples from this curve.
Workflow Visualization
Section 3: Enzymatic Assays
Q3: I'm observing inconsistent results in my enzymatic assay (e.g., LDH assay). Could free this compound in my sample be the cause?
Direct interference of free this compound in common enzymatic assays is not well-documented and is generally less likely than in protein assays. However, interference can occur through indirect mechanisms:
-
pH Alteration: this compound has buffering capacity and can shift the pH of your reaction, especially if your primary buffer is weak or at a low concentration.[2] Since enzyme activity is highly pH-dependent, this can lead to either an increase or decrease in the measured rate.
-
Chelation of Metal Cofactors: Some enzymes require divalent cations (e.g., Mg²⁺, Zn²⁺) for activity. While not a strong chelator, it is plausible that very high concentrations of this compound could sequester these essential cofactors, reducing enzyme activity.
It is important to distinguish this from the effects of post-translational modifications; for example, the acetylation of lysine residues on lactate (B86563) dehydrogenase (LDH) has been shown to regulate its activity, which is a distinct biological mechanism.
Troubleshooting Guide: Suspected Enzymatic Assay Interference
| Issue | Potential Cause | Troubleshooting Step |
| Lower or higher than expected enzyme activity | pH Shift: this compound in the sample is altering the final pH of the assay. | 1. Verify pH: Measure the pH of the final reaction mixture after adding your sample. 2. Use a Stronger Buffer: Increase the concentration or use a buffer with a pKa closer to the desired assay pH. |
| Consistently low enzyme activity | Cofactor Chelation: this compound may be chelating essential metal cofactors. | 1. Increase Cofactor Concentration: Titrate in a higher concentration of the required metal cofactor to see if activity is restored. 2. Sample Dialysis: Remove this compound from the sample prior to the assay. |
| High background in NADH-based assays | Direct Absorbance/Fluorescence: this compound itself might be contributing to the signal at the measurement wavelength. | Run a "Lysine Blank": Prepare a reaction mixture containing this compound at the same concentration as in your samples, but without the enzyme or substrate, to measure its direct contribution to the signal. This compound has been shown to have a minor absorption peak around 270 nm at high concentrations, but this is unlikely to affect NADH measurements at 340 nm. |
Workflow Visualization
Section 4: Immunoassays (e.g., ELISA)
Q4: Can this compound in my sample cause false positives in my ELISA?
It is critical to differentiate between free this compound in a sample and poly-L-lysine used as a plate coating.
-
Poly-L-Lysine: This polymer is often used to pre-coat ELISA plates to enhance the binding of negatively charged antigens (like DNA).[8] However, poly-L-lysine itself can be immunogenic or cause non-specific binding of antibodies, leading to significant false-positive results, particularly in assays for anti-dsDNA antibodies.[6][9][10]
-
Free this compound: Interference from free this compound in a sample is much less common and often negligible. It is unlikely to directly interfere with typical antibody-antigen binding. Significant interference would only be a concern in specific scenarios, such as a competitive ELISA designed to detect this compound itself, or if present at extremely high, non-physiological concentrations that might alter buffer properties.
Troubleshooting Guide: False Positives in ELISA
| Issue | Potential Cause | Troubleshooting Step |
| High background across the plate | Non-specific binding due to poly-L-lysine coating. | 1. Omit the Poly-L-Lysine Coat: Test if direct coating of the antigen to the plate is sufficient. 2. Optimize Blocking: Use a different or more concentrated blocking buffer (e.g., increasing BSA or non-fat milk concentration). |
| False positives in specific samples | Sample Matrix Effects: Components other than this compound in the sample (e.g., rheumatoid factor, heterophilic antibodies) are causing non-specific binding. | 1. Increase Sample Dilution: Dilute the sample further to reduce the concentration of interfering substances. 2. Use Specialized Diluents: Employ commercially available assay diluents designed to block matrix interferences. |
Mechanism Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradford protein assay | Abcam [abcam.com]
- 5. peakproteins.com [peakproteins.com]
- 6. Bradford Assay | Protein, Protocol & Methods - Video | Study.com [study.com]
- 7. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The Use of Poly-L-Lysine as a Capture Agent to Enhance the Detection of Antinuclear Antibodies by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New enzymatic methods for selective assay of this compound using an this compound specific decarboxylase/oxidase from Burkholderia sp. AIU 395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling L-Lysine solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-Lysine solutions. Find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: The appropriate storage conditions for this compound solutions depend on the specific type of solution. For Poly-L-Lysine (PLL) stock solutions (e.g., 0.1% w/v), storage at 2-10°C is recommended.[1][2] Diluted Poly-L-Lysine solutions should be stored refrigerated at 2-8°C and are stable for at least three months.[3][4] Some formulations of PLL, particularly those for cell culture, may recommend storage at -20°C for up to four months; it is crucial to avoid multiple freeze-thaw cycles.[5] this compound monohydrochloride solutions can often be stored at a controlled room temperature to prevent precipitation that may occur at 4°C.[6] For long-term stability of this compound hydrochloride solutions for injection, storage at room temperature may be suitable for up to two years.[7][8] Always refer to the manufacturer's instructions for specific storage recommendations.
Q2: What is the solubility of this compound monohydrochloride in water and common buffers?
A2: this compound monohydrochloride is highly soluble in water. The solubility is temperature-dependent; for instance, at 20°C, the solubility is approximately 65 g/100 mL.[6] It is also soluble in aqueous buffers, such as Phosphate Buffered Saline (PBS), where its solubility has been reported to be 50 mg/mL.[6] The solubility in other buffers like Tris-HCl may vary and should be determined empirically for your specific experimental conditions.[6]
Q3: How does pH affect the stability and solubility of this compound solutions?
A3: The pH of an this compound solution is a critical factor for its stability and solubility. This compound is most soluble under acidic or basic conditions and is least soluble near its isoelectric point (pI), which is approximately 9.74.[9] Adjusting the pH too close to the pI, especially in concentrated solutions, can lead to precipitation.[9] this compound is generally more stable at higher pH values and lower temperatures.[6] For instance, this compound hydrochloride solutions for injection are typically prepared with a pH between 10.0 and 10.6.[7]
Q4: Can I sterilize my this compound solution by autoclaving?
A4: Autoclaving is generally not recommended for this compound solutions as the high temperatures can lead to degradation.[6][7] The preferred method for sterilizing this compound solutions is sterile filtration, typically using a 0.22 µm filter.[5][6][10]
Q5: What are the primary degradation products of this compound in solution?
A5: The main degradation product of this compound in solution, particularly with thermal stress, is lysine (B10760008) lactam.[7][11][12] The rate of degradation increases with higher temperatures and is also influenced by pH, with greater instability in alkaline and weakly acidic conditions.[7][11]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in this compound Solution
Symptoms: The this compound solution appears cloudy, or a solid precipitate forms upon preparation or during storage.
Possible Causes & Solutions:
-
Concentration Exceeds Solubility: The amount of this compound added may be too high for the volume of solvent at the current temperature.[6]
-
Low Solvent Temperature: Using a cold solvent can reduce the solubility of this compound.[6]
-
Solution: Allow the solvent to reach room temperature before dissolving the this compound powder.
-
-
pH is Near the Isoelectric Point (pI): If the pH of the solution is adjusted to be near the pI of this compound (~9.74), its solubility will be at its minimum, causing precipitation.[9]
-
Solution: Adjust the pH away from the pI. If the target pH is below the pI, add a small amount of acid (e.g., 1M HCl). If the target pH is above the pI, add a base (e.g., 1M NaOH) to redissolve the precipitate.[9]
-
-
Storage at Low Temperatures: Storing a saturated or near-saturated solution at low temperatures (e.g., 4°C) can cause crystallization.[6]
-
Interaction with Other Components: When mixing with other solutions, a pH shift or "salting-out" effect due to high salt concentrations can cause precipitation.[6][13]
-
Solution: Monitor and adjust the pH of the final mixture. Experiment with the order of addition, for example, adding the this compound solution to a larger volume of the final mixture with continuous stirring.[6]
-
Troubleshooting Workflow for this compound Solution Precipitation
Caption: A flowchart for troubleshooting precipitation in this compound solutions.
Data Presentation
Table 1: Storage Conditions for this compound Solutions
| Solution Type | Concentration | Recommended Storage Temperature | Shelf Life |
| Poly-L-Lysine (Stock) | 0.1% (w/v) | 2-10°C[1][2] | Varies by manufacturer |
| Poly-L-Lysine (Stock) | 0.01% (w/v) | -20°C[5] | Up to 4 months |
| Poly-L-Lysine (Diluted) | Varies | 2-8°C[3][4] | At least 3 months |
| This compound HCl (Aqueous) | Varies | Room Temperature[6] | Varies, up to 2 years for some formulations[7][8] |
Table 2: pH and Solubility of this compound
| Parameter | Value | Conditions |
| Solubility in Water | ~65 g/100 mL[6] | 20°C |
| Solubility in PBS | 50 mg/mL[6] | Not specified |
| pH of 10% this compound HCl Solution | 5.0 - 6.0[6][9] | 20°C |
| Isoelectric Point (pI) | ~9.74[9] | - |
Experimental Protocols
Protocol 1: Preparation of a Sterile 0.1% (w/v) Poly-L-Lysine Stock Solution
This protocol is for preparing a stock solution from lyophilized Poly-L-Lysine powder.
Materials:
-
Poly-L-Lysine powder (e.g., 5 mg)
-
Sterile, tissue culture grade water (50 mL)
-
Sterile 50 mL conical tube or bottle
-
0.22 µm syringe filter
-
Sterile syringe
Methodology:
-
Aseptically add 50 mL of sterile, tissue culture grade water to 5 mg of Poly-L-Lysine powder to achieve a final concentration of 0.1 mg/mL or 0.01%.[14]
-
If starting with non-sterile powder, dissolve the Poly-L-Lysine in water first, then sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[10]
-
Store the resulting stock solution at the recommended temperature (typically 2-10°C or -20°C, check manufacturer's instructions).[1][2][5]
Protocol 2: Coating Cell Culture Surfaces with Poly-L-Lysine
This protocol describes the general steps for coating plasticware or glass surfaces to enhance cell adhesion.
Materials:
-
Poly-L-Lysine solution (e.g., 0.1 mg/mL)
-
Sterile tissue culture grade water or PBS for dilution
-
Cell culture flasks, plates, or glass slides
-
Aspirator
Methodology:
-
Dilute the Poly-L-Lysine stock solution to the desired working concentration (typically ranging from 10 µg/mL to 100 µg/mL) with sterile water or PBS.[5] A common working concentration is 0.1 mg/ml.[15]
-
Add a sufficient volume of the diluted Poly-L-Lysine solution to completely cover the culture surface. A typical volume is 1.0 mL per 25 cm².[15]
-
Gently rock the culture vessel to ensure the entire surface is evenly coated.[1][15]
-
Thoroughly rinse the surface with sterile, tissue culture grade water to remove any unbound Poly-L-Lysine.[1][15]
-
Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.[1][15] Coated cultureware can be stored for up to one week at 2-8°C.[16]
Workflow for Coating Surfaces with Poly-L-Lysine
Caption: A step-by-step workflow for coating cell culture surfaces.
Safe Handling of this compound Powder and Solutions
When working with this compound powder and solutions, it is important to follow standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18] When handling the powder form, a dust mask is recommended to avoid inhalation.[18]
-
Ventilation: Use in a well-ventilated area. For handling large quantities of powder, local exhaust ventilation may be necessary.[17][18][19]
-
Handling: Avoid contact with skin and eyes, and do not ingest.[17] Wash hands thoroughly after handling.[17]
-
Storage of Powder: this compound powder is hygroscopic and sensitive to moisture.[18][20] Store in a cool, dry, well-ventilated place in a tightly sealed container.[18][19][20]
-
Spills: In case of a spill, avoid generating dust.[17] Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[17][18]
References
- 1. Advanced BioMatrix - Poly-L-Lysine, Solution, 0.1 mg/ml #5048 [advancedbiomatrix.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. tedpella.com [tedpella.com]
- 4. tedpella.proscitech.com.au [tedpella.proscitech.com.au]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. angelfire.com [angelfire.com]
- 15. blossombio.com [blossombio.com]
- 16. Poly-L-Lysine Solution [cellbiologics.net]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. formedium.com [formedium.com]
- 19. echemi.com [echemi.com]
- 20. pangoo.biz [pangoo.biz]
Adjusting for L-Lysine in isotope labeling experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Lysine in stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound's role in SILAC experiments?
In SILAC experiments, a "heavy" stable isotope-labeled form of an essential amino acid is used to metabolically label the entire proteome of a cell population. This compound is a common choice, along with L-Arginine, because the protease trypsin, which is widely used in proteomics to digest proteins into peptides, cleaves specifically at the C-terminus of these two amino acids. This ensures that nearly every peptide analyzed by mass spectrometry will contain a labeled amino acid, allowing for accurate quantification.[1][2][3]
Q2: Why is achieving complete labeling with heavy this compound crucial?
Incomplete labeling is a significant source of error in quantitative proteomics.[4] If not all proteins in the "heavy"-labeled cell population have incorporated the heavy this compound, the remaining "light" versions will interfere with the mass spectrometry signal. This interference leads to an underestimation of protein abundance ratios, compromising the accuracy of the quantitative data.[4] To achieve near-complete labeling (typically >97%), it is recommended that cells undergo at least five to six cell divisions in the SILAC medium.[4][5]
Q3: Can I use standard Fetal Bovine Serum (FBS) in my SILAC media?
No, standard FBS contains endogenous "light" amino acids, including this compound. These will compete with the heavy-labeled amino acids in your SILAC medium, leading to incomplete labeling.[5] It is essential to use dialyzed FBS, which has had small molecules like amino acids removed.[4][6]
Q4: What is the recommended concentration of this compound in SILAC medium?
The optimal concentration can vary between cell lines, but a common starting point for this compound is 146 mg/L.[5][7] It is important to maintain an equivalent molar concentration for the heavy-labeled lysine (B10760008). Due to the higher molecular weight of isotopically labeled this compound, the concentration in mg/L will be slightly higher than its light counterpart.[6]
Q5: I've heard about arginine-to-proline conversion. Can this affect my this compound labeling?
Arginine-to-proline conversion is a known metabolic issue in SILAC experiments where heavy L-Arginine is converted into heavy L-Proline by the cells.[8][9][10] While this doesn't directly involve this compound, it can significantly complicate data analysis if you are using both heavy arginine and heavy lysine for double labeling. The unintended labeling of proline can lead to underestimation of the abundance of "heavy" proline-containing peptides, skewing quantitative data.[9][10] This issue can be mitigated by supplementing the SILAC medium with unlabeled L-Proline (e.g., 200 mg/L).[7][8]
Troubleshooting Guides
Issue: Incomplete Labeling with Heavy this compound
Symptoms:
-
Mass spectra show significant peaks for both light and heavy forms of lysine-containing peptides in the labeled cell population.
-
Calculated heavy-to-light ratios are lower than expected.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the heavy medium to dilute out pre-existing light proteins.[1][5] For slow-growing cell lines, a longer culture period may be necessary. |
| Contamination with Light Lysine | Verify that you are using dialyzed FBS.[5] Ensure all media components are free of unlabeled amino acids. |
| Suboptimal Amino Acid Concentration | Confirm the correct concentration of heavy this compound is used. A common starting concentration is 146 mg/L.[5][7] |
| Cell Line-Specific Metabolism | Some cell lines may have slower protein turnover rates or reduced uptake of exogenous amino acids.[5] Consider increasing the duration of labeling. |
Experimental Protocols
Protocol 1: Standard SILAC Labeling with this compound
This protocol outlines the key steps for a typical SILAC experiment to compare two conditions (e.g., treated vs. untreated).
1. Reagent Preparation:
-
SILAC Media: Use a commercial SILAC-grade DMEM or RPMI-1640 medium that is deficient in both this compound and L-Arginine.
-
Dialyzed FBS: Use fetal bovine serum that has been dialyzed to remove small molecules.[4]
-
Amino Acid Stock Solutions: Prepare sterile stock solutions of:
-
"Light" this compound and L-Arginine.
-
"Heavy" this compound (e.g., ¹³C₆-L-Lysine) and "Heavy" L-Arginine (e.g., ¹³C₆-L-Arginine).
-
2. Cell Culture and Labeling:
-
Culture two separate populations of your cells.
-
For the "light" population, supplement the SILAC base medium with light amino acids and dialyzed FBS.
-
For the "heavy" population, supplement the SILAC base medium with heavy amino acids and dialyzed FBS.
-
Culture the cells for a minimum of five to six doublings to ensure complete incorporation of the labeled amino acids.[5][6]
3. Experimental Treatment:
-
Once labeling is complete, apply your experimental treatment to one of the cell populations (e.g., the "heavy" population) while the other serves as a control (the "light" population).
4. Cell Harvesting and Mixing:
-
Wash the cells with ice-cold PBS.
-
Accurately count the cells from each population and mix them in a 1:1 ratio.[4]
5. Protein Extraction and Digestion:
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysate.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.[4]
6. Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.[4]
Protocol 2: Verifying Labeling Efficiency
1. Sample Preparation:
-
Harvest a small aliquot of cells from the "heavy" labeled culture after the recommended number of doublings.
-
Lyse the cells and extract the proteins.
-
Digest the proteins with trypsin.
2. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database.
-
Manually inspect the spectra of several high-abundance peptides containing lysine to determine the ratio of heavy to light forms.
-
The incorporation efficiency can be calculated for each peptide as:
-
Incorporation (%) = [Heavy Intensity / (Heavy Intensity + Light Intensity)] * 100[11]
-
-
The average incorporation efficiency across multiple peptides should be >97%.[5]
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Expression of High-Lysine Content Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the expression of proteins rich in lysine (B10760008) residues.
Frequently Asked Questions (FAQs)
Q1: Why are proteins with high lysine content difficult to express?
A1: High-lysine proteins present several challenges. A primary issue is codon bias ; lysine is encoded by AAA and AAG codons, and the relative abundance of their corresponding tRNAs can be a limiting factor in common expression hosts like E. coli.[1][2] This can lead to translational stalling and reduced protein yield.[3] Additionally, the high positive charge imparted by numerous lysine residues can affect protein folding, leading to aggregation and reduced stability .[4][5] This charge can also create challenges during purification, particularly with ion-exchange chromatography.[6] Finally, high demand for lysine can impose a metabolic burden on the host cell, diverting resources from normal cellular processes and impacting growth and protein production.[7][8]
Q2: What is codon bias and how does it specifically affect lysine-rich proteins?
A2: Codon bias refers to the unequal use of synonymous codons (different codons that encode the same amino acid) within an organism.[9][10] For lysine, the codons are AAA and AAG. In E. coli, the AAG codon is generally preferred over the AAA codon. If the gene for your lysine-rich protein contains a high frequency of the rare AAA codon, the ribosome may pause at these sites as it waits for the less abundant corresponding tRNA.[1] This pausing can lead to truncated protein synthesis, misincorporation of other amino acids, or overall low expression levels.[3] Paradoxically, some studies have shown that stretches of AAA codons (poly-A tracts) can also cause ribosomal slippage, and replacing even one AAA in an "AAA,AAA" motif with AAG can significantly boost protein production.[11]
Q3: Can the high positive charge of a lysine-rich protein cause solubility and stability issues?
A3: Yes. Lysine residues are positively charged at neutral pH.[4] A high density of positive charges on the protein surface can lead to electrostatic repulsion between different regions of the polypeptide chain, potentially interfering with proper folding. It can also promote aggregation if not properly managed.[5] However, some studies suggest that a higher lysine-to-arginine ratio can actually improve protein solubility.[12] Lysine can also play a role in inhibiting thermally induced protein aggregation.[13] Therefore, the effect is context-dependent, but it is a critical factor to consider.
Q4: Are there specific post-translational modifications (PTMs) of lysine I should be aware of?
A4: Lysine is one of the most frequently modified amino acid residues.[14] Common PTMs include acetylation, methylation, ubiquitination, and SUMOylation.[15][16][17] While these are more prevalent in eukaryotic expression systems, some modifications can occur in prokaryotes. These modifications can alter the protein's function, stability, and localization.[18] If your protein requires specific lysine PTMs for activity, expressing it in E. coli may yield a non-functional product. In such cases, a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) may be necessary.
Troubleshooting Guide
Problem 1: Low or No Protein Expression
Your Western blot or SDS-PAGE analysis shows very little or no band corresponding to your target protein.
Q: My lysine-rich protein is not expressing well. What is the most likely cause?
A: The most common culprits are codon bias and metabolic burden.[8][9] The high demand for specific lysine tRNAs (especially for the AAA codon) can deplete the host's supply, stalling translation.[19]
Solutions & Suggested Actions:
-
Codon Optimization: This is the most effective first step. Synthesize a new version of your gene where rare lysine codons (like AAA) are replaced with more abundant ones (AAG) in your expression host.[20][21] Various online tools and commercial services are available for this purpose.
-
Use a Specialized E. coli Strain: Switch to an expression host engineered to overcome codon bias. Strains like Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL contain an extra plasmid that supplies tRNAs for codons that are rare in E. coli, including the lysine codon AAA.[3][22]
-
Reduce Metabolic Burden:
-
Lower the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis, which can improve proper folding and reduce the strain on the cell's translational machinery.[20]
-
Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of transcription.[23]
-
Use a weaker promoter or a tunable expression system, such as the Lemo21(DE3) strain, which allows for fine-tuning of T7 RNA polymerase activity.[22][24]
-
Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)
You see a strong band at the correct molecular weight in the pellet fraction after cell lysis, but not in the soluble fraction.
Q: My lysine-rich protein is forming inclusion bodies. Why is this happening and how can I fix it?
A: The high density of positive charges from lysine residues can interfere with proper folding, leading to the aggregation of misfolded protein into insoluble inclusion bodies.[4] Rapid, high-level expression exacerbates this problem.
Solutions & Suggested Actions:
-
Optimize Expression Conditions (as above): Lowering the temperature and inducer concentration are the most effective methods to slow down synthesis and give the protein more time to fold correctly.[20]
-
Co-express Chaperones: Use an E. coli strain or a co-expression plasmid that produces molecular chaperones (e.g., GroEL/GroES). These proteins assist in the proper folding of other proteins. The ArcticExpress(DE3) strain is useful as it expresses cold-adapted chaperonins.[23]
-
Use a Solubility-Enhancing Fusion Tag: Fuse your protein to a highly soluble partner protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[6] These tags can help keep the target protein soluble. The tag can often be cleaved off after purification.
-
In Vitro Refolding: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) and then attempt to refold it in vitro by gradually removing the denaturant.
Problem 3: Difficulty Purifying the Protein
The protein is soluble, but it behaves poorly during purification, especially during ion-exchange chromatography.
Q: My protein has a very high pI and binds too tightly to cation exchangers, or not at all to anion exchangers. How should I approach purification?
A: The high lysine content gives the protein a high isoelectric point (pI) and a strong positive net charge at neutral pH. This is the key property to exploit.
Solutions & Suggested Actions:
-
Leverage the High pI with Cation Exchange Chromatography (CEX): CEX is the ideal method.[25] Since most native E. coli proteins are acidic (low pI), a high-pI protein will bind strongly to a cation exchange resin (like SP-Sepharose) while the majority of host cell proteins flow through.
-
Binding pH: Use a buffer pH that is at least one unit below the theoretical pI of your protein to ensure it is strongly positively charged.[6]
-
Elution: Elute the protein using a salt gradient (e.g., 0-1 M NaCl) or by increasing the pH. The high charge density may require a high salt concentration for elution.
-
-
Affinity Chromatography: This is often the easiest method if applicable. Use a recombinant protein with an affinity tag (e.g., 6xHis-tag, GST-tag, Strep-tag).[26][27] This allows you to capture the protein specifically, wash away contaminants, and then elute under specific conditions, bypassing issues related to the protein's charge.[25][28]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. It can be a useful intermediate or polishing step. Proteins are bound at high salt concentrations and eluted by decreasing the salt gradient.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on size. It is an excellent final "polishing" step to remove any remaining contaminants and protein aggregates.[27]
Data & Protocols
Table 1: Recommended E. coli Expression Strains
| Strain | Key Feature | Recommended Use Case | Citation |
| BL21(DE3) | Standard strain, protease deficient (Lon, OmpT). | General purpose, for non-toxic proteins without significant codon bias. | [22][23] |
| Rosetta(DE3) | Derivative of BL21(DE3) with a plasmid supplying tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA). | For proteins with codon bias, including those with rare arginine and leucine (B10760876) codons. | [22] |
| BL21-CodonPlus (DE3)-RIL | Similar to Rosetta, supplies tRNAs for rare codons (AGA, AGG, AUA, CUA). | Excellent choice for eukaryotic proteins with different codon usage patterns. | [3] |
| C41(DE3) / C43(DE3) | Mutations allow for controlled expression of toxic proteins. | When high-level expression of the lysine-rich protein proves toxic to the host. | [22][23] |
| Lemo21(DE3) | Tunable expression of T7 RNA polymerase, allowing precise control over expression levels. | For proteins prone to aggregation or toxicity, where finding an optimal expression level is key. | [22][24] |
Experimental Protocol: Cation Exchange Chromatography (CEX) for High-pI Proteins
This protocol provides a general methodology for purifying a soluble, high-lysine protein from an E. coli cell lysate using a cation exchange column.
Materials:
-
Cell pellet from protein expression culture.
-
Lysis Buffer (e.g., 50 mM MES, pH 6.0, 1 mM EDTA, 1 mM DTT).
-
Binding Buffer (e.g., 50 mM MES, pH 6.0).
-
Elution Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl).
-
Cation exchange column (e.g., HiTrap SP HP).
-
Chromatography system (e.g., FPLC, AKTA).
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a sonicator or high-pressure homogenizer on ice.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (soluble fraction). Filter it through a 0.45 µm filter.
-
-
Column Equilibration:
-
Wash the cation exchange column with 5-10 column volumes (CVs) of sterile, deionized water.
-
Equilibrate the column with 5-10 CVs of Binding Buffer until the pH and conductivity are stable.
-
-
Sample Loading:
-
Load the filtered supernatant onto the equilibrated column at a recommended flow rate. The positively charged target protein should bind to the negatively charged resin. Most E. coli proteins, being negatively charged at this pH, will flow through.
-
-
Wash:
-
Wash the column with 5-10 CVs of Binding Buffer to remove any loosely bound contaminants. Monitor the UV absorbance (280 nm) until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs. This corresponds to a salt gradient from 0 M to 1 M NaCl.
-
Collect fractions throughout the gradient. The target protein should elute as the salt concentration increases and disrupts the ionic interaction with the resin.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE to identify which ones contain the purified protein.
-
Pool the purest fractions for downstream applications or further polishing steps like Size Exclusion Chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A unified method for purification of basic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid content of recombinant proteins influences the metabolic burden response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 10. Codon Optimization: How to Make Genes Express Better in Host Cells [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpt.com [jpt.com]
- 17. academic.oup.com [academic.oup.com]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for Enhancing Recombinant Protein Expression: Core Techniques for Efficient and Reliable Results [procellsystem.com]
- 21. benchling.com [benchling.com]
- 22. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 23. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 24. neb.com [neb.com]
- 25. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Top 9 methods for protein purification [uhplcslab.com]
- 27. Protein purification - Wikipedia [en.wikipedia.org]
- 28. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
Technical Support Center: Optimizing Enzymatic Assays Involving Lysine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges in enzymatic assays involving lysine-modifying enzymes such as Histone Deacetylases (HDACs), Sirtuins (SIRTs), Lysine (B10760008) Methyltransferases (KMTs), and Lysine Demethylases (KDMs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: Why am I seeing high background signal in my fluorescence-based assay?
Answer: High background can obscure your signal and is often caused by several factors:
-
Compound Interference: The test compound itself may be fluorescent or absorb light at the assay's excitation/emission wavelengths.[1]
-
Solution: Run a control experiment with the compound alone in the assay buffer (no enzyme) to measure its intrinsic fluorescence.[1] If it interferes, consider a different assay format (e.g., colorimetric, AlphaLISA) or a substrate with a different fluorophore.
-
-
Substrate Instability/Auto-hydrolysis: Some fluorogenic substrates can spontaneously hydrolyze over time, releasing the fluorophore and creating a background signal.
-
Solution: Prepare the substrate solution fresh before each experiment.[1] Minimize the time between adding the developer/stop solution and reading the plate. Run a "no enzyme" control to quantify the rate of auto-hydrolysis.
-
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent particles.
-
Solution: Use high-purity reagents (e.g., molecular biology grade water). Filter-sterilize buffers if particulate contamination is suspected.
-
Q2: My enzyme appears to have low or no activity. What are the potential causes?
Answer: Low signal is a common issue that can often be traced back to suboptimal reaction conditions or enzyme integrity.
-
Incorrect pH or Buffer Composition: Enzyme activity is highly dependent on pH. Deviations from the optimal pH can drastically reduce or eliminate activity.[1][2] Some buffer components can also inhibit the enzyme (e.g., phosphate (B84403) can inhibit certain kinases, Tris can chelate metal ions).[2]
-
Suboptimal Enzyme or Substrate Concentration: The reaction rate depends on the concentration of both enzyme and substrate.[4] If the enzyme concentration is too low, the signal may be indistinguishable from background. If the substrate concentration is too far below the Michaelis-Menten constant (Km), the reaction rate will be very low.[4]
-
Solution: First, optimize the enzyme concentration by performing a titration with a fixed, saturating concentration of substrate to find a concentration that gives a robust linear response over time.[5] Then, with the fixed optimal enzyme concentration, perform a substrate titration to determine the Km and ensure you are using the substrate at an appropriate concentration (often at or slightly above the Km for inhibitor screening).[4]
-
-
Enzyme Degradation: Enzymes are sensitive to temperature and freeze-thaw cycles. Improper storage or handling can lead to a loss of activity.[6][7]
-
Missing Cofactors: Many lysine-modifying enzymes require cofactors to function. Sirtuins are NAD+-dependent, while Jumonji C (JmjC) domain-containing demethylases require iron (Fe2+) and α-ketoglutarate.[9][10]
Q3: My results are inconsistent and not reproducible. What should I check?
Answer: Lack of reproducibility can derail a project. The key is to control all variables meticulously.
-
Inconsistent Experimental Conditions: Small variations in incubation time, temperature, or pipetting can lead to large differences in results.[4]
-
Reagent Instability: The stability of stock solutions, especially inhibitors and substrates, can be a major source of variability.[7]
-
Solvent Effects: Organic solvents like DMSO, used to dissolve inhibitors, can affect enzyme activity, typically at concentrations above 1-2%.[1][3][6]
Data Presentation: Optimal Assay Conditions
The following tables summarize generally accepted starting conditions for various classes of lysine-modifying enzymes. Note that these should be optimized for your specific enzyme and substrate combination.
Table 1: Histone Deacetylases (HDACs) & Sirtuins (SIRTs)
| Parameter | HDACs (Class I, II, IV) | Sirtuins (Class III HDACs) | Source(s) |
| pH Range | 7.4 - 8.0 | 7.5 - 8.5 | [1] |
| Typical Buffer | 50 mM Tris-HCl, HEPES | 50 mM Tris-HCl, HEPES | [1][3] |
| Additives | 100-150 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA | 100-150 mM NaCl, 1 mM DTT | [1][3] |
| Cofactor | Zn²+ (intrinsic) | NAD+ (0.1 - 1 mM) | [9][11][12] |
| Temperature | 30 - 37 °C | 30 - 37 °C | [6] |
| Substrate | Boc-Lys(Ac)-AMC (Fluorogenic) | Fluor-de-Lys® type (Fluorogenic) | [6] |
Table 2: Lysine Methyltransferases (KMTs) & Demethylases (KDMs)
| Parameter | Lysine Methyltransferases (KMTs) | Lysine Demethylases (KDMs) | Source(s) |
| pH Range | 7.5 - 9.0 | 7.0 - 8.0 | [14] |
| Typical Buffer | 50 mM Tris-HCl, HEPES | 50 mM HEPES, Tris-HCl | [15] |
| Additives | 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA | 50-100 mM NaCl | [16] |
| Cofactor | S-Adenosyl Methionine (SAM) | KDM1/LSD1: FAD (intrinsic); JmjC KDMs: Fe(II), α-ketoglutarate | [10][17] |
| Temperature | 25 - 37 °C | 37 °C | [15][16] |
| Substrate | Biotinylated Histone Peptides | Methylated Histone Peptides | [16][17] |
Experimental Protocols & Visualizations
Protocol: General Fluorometric HDAC Activity Assay
This protocol provides a framework for measuring the activity of a purified HDAC enzyme using a common fluorogenic substrate.
1. Reagent Preparation:
- HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.[1] Prepare fresh and store at 4°C.
- HDAC Enzyme Stock: Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer. Keep on ice.
- Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.[6]
- Inhibitor Stock (Optional): Prepare a 10 mM stock of an inhibitor (e.g., Trichostatin A, TSA) in DMSO.
- Developer Solution: Prepare a solution containing Trypsin in HDAC Assay Buffer. To stop the reaction completely, a potent HDAC inhibitor like TSA is often included in this step.[1]
2. Assay Procedure (96-well format):
- Add 45 µL of HDAC Assay Buffer to each well of a black 96-well plate.
- Add 5 µL of test compound (dissolved in buffer with ≤10% DMSO) or vehicle control to the appropriate wells.
- Add 25 µL of diluted HDAC enzyme to each well to initiate the reaction. Mix gently.
- Incubate at 37°C for 30 minutes.
- Add 25 µL of substrate solution to each well. Mix gently.
- Incubate at 37°C for 60 minutes.[8]
- Stop the reaction by adding 50 µL of Developer Solution to each well.
- Incubate at room temperature for 15-20 minutes to allow for cleavage of the deacetylated substrate.
- Read the fluorescence on a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]
Visual Workflow and Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for enzymatic assays.
Caption: A generalized workflow for a typical lysine-modifying enzyme assay.
Caption: Troubleshooting logic for high background signal in an assay.
Caption: Signaling pathway showing the opposing actions of HATs and HDACs.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. epigentek.com [epigentek.com]
- 9. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Demethylase - Wikipedia [en.wikipedia.org]
- 11. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ways and means 6 that fine tune Sirt1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Jumonji C lysine demethylase substrate preference to guide identification of in vitro substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. domainex.co.uk [domainex.co.uk]
Technical Support Center: Troubleshooting Protein Aggregation Caused by Lysine Modifications
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues related to lysine (B10760008) modifications. The information is presented in a question-and-answer format to directly address common problems and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common lysine modifications that can lead to protein aggregation?
A1: Several post-translational modifications (PTMs) on lysine residues can alter a protein's physicochemical properties, leading to aggregation. These include:
-
Acetylation: Neutralizes the positive charge of the lysine side chain, which can disrupt electrostatic interactions that stabilize the native protein structure. This can lead to misfolding and aggregation.[1][2][3]
-
Ubiquitination: The addition of ubiquitin chains, particularly K63-linked chains, can promote the formation of protein inclusions. While K48-linked ubiquitination typically targets proteins for proteasomal degradation, its dysregulation can also contribute to aggregate formation.
-
Methylation: While often associated with protein stability, aberrant methylation can alter protein conformation and lead to aggregation. However, in some cases, like with the tau protein, methylation has been shown to protect against aggregation.[4][5][6][7][8]
-
Succinylation: This modification adds a larger, negatively charged group to the lysine residue compared to acetylation, causing a more significant change in protein charge and structure, which can drive aggregation.
Q2: How can I predict if a specific lysine modification will cause my protein to aggregate?
A2: Predicting aggregation propensity upon modification can be challenging. However, you can use a combination of computational and experimental approaches:
-
Computational Tools: Several web servers and software can predict PTM sites and aggregation-prone regions within your protein sequence. While not definitive, these tools can help identify high-risk lysine residues.
-
Structural Analysis: If the 3D structure of your protein is known, you can analyze the location of lysine residues. Lysines involved in critical salt bridges or located in the hydrophobic core are more likely to cause aggregation if modified.
-
Pilot Experiments: Perform small-scale in vitro modification experiments on your protein and monitor for signs of aggregation using techniques like dynamic light scattering (DLS) or turbidity measurements.
Q3: Can lysine modifications be reversed to rescue my aggregated protein?
A3: In some cases, yes. The reversibility of lysine modifications is a key aspect of their role in cellular regulation. Enzymes like deacetylases (e.g., sirtuins) and demethylases can remove acetyl and methyl groups, respectively. If your protein aggregation is caused by such a modification and the aggregation process is reversible, enzymatic treatment could potentially disaggregate the protein. However, for irreversible aggregation or modifications that are not easily reversed enzymatically, this approach may not be effective.
Troubleshooting Guide
Q4: My protein aggregates immediately after I add the modifying agent (e.g., acetyl-CoA, methyltransferase). What's happening and what should I do?
A4: Immediate aggregation suggests a rapid change in the protein's solubility upon modification. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for immediate protein precipitation.
-
High Protein/Reagent Concentration: High concentrations increase the likelihood of intermolecular interactions leading to aggregation. Try reducing the concentration of your protein and the modifying reagent.
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical. Ensure the pH is at least 1-1.5 units away from your protein's isoelectric point (pI). You can also screen different salt concentrations (e.g., 50-250 mM NaCl) to find optimal conditions.
-
Reaction Temperature: Higher temperatures can accelerate both the modification reaction and aggregation. Try performing the reaction at a lower temperature (e.g., 4°C or on ice).
Q5: My protein is soluble after the modification reaction, but aggregates during purification or storage. How can I prevent this?
A5: This indicates that the modification has decreased the long-term stability of your protein. Consider the following:
References
- 1. Investigation of All Disease-Relevant Lysine Acetylation Sites in α-Synuclein Enabled by Non-canonical Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Lysine methylation is an endogenous post-translational modification of tau protein in human brain and a modulator of aggregation propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine methylation is an endogenous post-translational modification of tau protein in human brain and a modulator of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Digestion of Poly-L-Lysine Coated Surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete enzymatic digestion of poly-L-lysine (PLL) coated surfaces in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the poly-L-lysine coating after cell attachment?
In many experimental workflows, the continued presence of a PLL coating can interfere with subsequent steps. For example, it may influence cell behavior, interfere with imaging, or affect the performance of downstream analytical techniques. Complete removal of the PLL ensures that the observed effects are attributable to the experimental variables being studied, rather than the substrate coating.
Q2: My cells are detaching or appear unhealthy after enzymatic digestion. What could be the cause?
This is a common issue that can arise from several factors:
-
Enzyme Concentration: The concentration of the digestive enzyme (e.g., trypsin) may be too high, leading to cytotoxicity.
-
Incubation Time: Prolonged exposure to enzymes can damage cell membranes.
-
Incomplete Neutralization: Residual enzyme activity after the digestion step can continue to harm cells. Ensure thorough washing and the use of an appropriate enzyme inhibitor or serum-containing medium to neutralize the enzyme.
-
Cell Type Sensitivity: Some cell lines are more sensitive to enzymatic treatment than others.
Q3: I am unsure if the poly-L-lysine has been completely digested. How can I verify its removal?
Several methods can be employed to verify the removal of the PLL coating. These range from simple, indirect methods to highly sensitive surface analysis techniques:
-
Contact Angle Goniometry: A change in the surface contact angle can indicate the removal of the PLL layer. A clean, uncoated glass surface will have a different wettability compared to a PLL-coated one.
-
Fluorescently Labeled PLL: Using a fluorescently tagged PLL (e.g., PLL-FITC) for coating allows for direct visualization of its removal via fluorescence microscopy.[1]
-
Surface-Sensitive Analytical Techniques: For highly sensitive and quantitative assessment, techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or X-ray Photoelectron Spectroscopy (XPS) can be used to detect residual PLL on the surface.[2][3][4][5]
-
Quartz Crystal Microbalance (QCM): QCM can monitor the removal of the PLL layer in real-time by detecting changes in mass on the sensor surface.[6][7][8][9][10][11]
Q4: Can I reuse a flask or slide after digesting the poly-L-lysine coating?
While it is technically possible to re-coat a surface after enzymatic digestion and thorough cleaning, it is generally not recommended for critical experiments. Incomplete removal of the previous coating or residual enzyme can lead to variability in cell attachment and experimental outcomes. For applications demanding high reproducibility, using a fresh, clean substrate is advisable.
Q5: Why are my cells not detaching even after enzymatic treatment?
Several factors could contribute to this issue:
-
Sub-optimal Enzyme Activity: Ensure the enzyme solution is fresh, has been stored correctly, and is used at its optimal pH and temperature.
-
Insufficient Incubation Time: The digestion time may not be long enough for the enzyme to completely break down the PLL.
-
Use of Poly-D-Lysine (PDL): If the surface was coated with PDL instead of PLL, it will be resistant to digestion by many common proteases which are specific for L-amino acids.[12] If your protocol requires enzymatic removal of the coating, ensure you are using Poly-L-Lysine.
-
Steric Hindrance: The entire polylysine (B1216035) chain may be adsorbed to the surface, causing steric hindrance that prevents the enzyme from accessing the cleavage sites.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cell Detachment | 1. Enzyme solution is inactive (improper storage, expired).2. Incubation time is too short.3. Sub-optimal temperature or pH for the enzyme.4. The surface is coated with Poly-D-Lysine. | 1. Use a fresh, properly stored enzyme solution.2. Increase the incubation time incrementally.3. Ensure the digestion buffer maintains the optimal pH and the incubation is at the recommended temperature for the enzyme.4. Verify the type of poly-lysine used. If PDL was used, enzymatic digestion will be ineffective. |
| Cell Viability is Low Post-Digestion | 1. Enzyme concentration is too high.2. Prolonged exposure to the enzyme.3. Incomplete neutralization of the enzyme.4. Mechanical stress during cell detachment. | 1. Titrate the enzyme concentration to find the lowest effective concentration.2. Optimize and shorten the incubation time.3. After digestion, immediately add a neutralizing solution (e.g., serum-containing media or a specific enzyme inhibitor) and wash the cells thoroughly.4. Handle cells gently during pipetting and centrifugation. |
| Variability in a Series of Experiments | 1. Inconsistent PLL coating.2. Incomplete or variable digestion of the PLL.3. Contamination of reagents. | 1. Standardize the PLL coating protocol to ensure a uniform surface.2. Implement a verification step (e.g., contact angle measurement on a sample from each batch) to confirm complete digestion.3. Use fresh, sterile reagents for each experiment. |
| PLL Coating Detaches Prematurely | 1. Improperly cleaned substrate surface.2. Incorrect pH of the PLL solution during coating. | 1. Thoroughly clean the substrate (e.g., acid wash for glass) before coating.2. Use a buffer with a pH of ~8.5 (e.g., borate (B1201080) buffer) to dissolve the PLL for improved adsorption to the surface.[13] |
Quantitative Data for Enzymatic Digestion of Poly-L-Lysine
The optimal conditions for enzymatic digestion can vary depending on the specific application, cell type, and substrate. The following table provides a summary of typical parameters for common enzymes used to digest poly-L-lysine.
| Enzyme | Typical Concentration | Typical Incubation Time | Optimal Temperature | Optimal pH | Notes |
| Trypsin | 0.05% - 0.25% | 5 - 60 minutes | 37°C | 7.0 - 9.0 | A common and effective enzyme for PLL digestion.[12][14][15] |
| Trypsin/Lys-C Mix | 20 ng/µl | Overnight | 37°C | ~8.0 | Offers more efficient cleavage at lysine (B10760008) residues compared to trypsin alone.[16] |
| Pronase | 0.1 - 1 mg/mL | 10 - 30 minutes | 37°C | 7.0 - 8.0 | A mixture of proteases that can be very effective but may also be harsher on cells. |
| Carboxypeptidase B | Catalytic amounts | ~20 minutes to 2 hours | 37°C | ~8.0 | Specifically cleaves C-terminal lysine residues.[17] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Poly-L-Lysine Coated Surfaces
This protocol provides a general guideline for digesting PLL coatings from cell culture surfaces. Optimization may be required for specific applications.
-
Aspirate Culture Medium: Carefully remove the culture medium from the vessel.
-
Wash with PBS: Gently wash the cell monolayer once with a sterile, calcium and magnesium-free Phosphate Buffered Saline (PBS) to remove any residual serum that may inhibit enzyme activity.
-
Add Enzyme Solution: Add a pre-warmed solution of the desired enzyme (e.g., 0.05% Trypsin-EDTA) to the vessel, ensuring the entire surface is covered.
-
Incubate: Place the vessel in a 37°C incubator for 5-15 minutes, or as determined by optimization. The incubation time will vary depending on the cell type and the desired outcome (cell detachment or surface clearing).
-
Neutralize Enzyme: Add an equal volume of complete culture medium (containing serum) or a specific enzyme inhibitor to neutralize the enzymatic activity.
-
Wash: Gently wash the surface with sterile PBS to remove the enzyme and digested PLL.
-
Verification (Optional but Recommended): Proceed with one of the verification methods described below to confirm the complete removal of the PLL coating.
Protocol 2: Verification of PLL Removal using Contact Angle Goniometry
This method provides an indirect assessment of PLL removal by measuring changes in surface wettability.
-
Prepare Samples: Have at least three types of surfaces for measurement:
-
A clean, uncoated control surface.
-
A PLL-coated surface (before digestion).
-
A PLL-coated surface that has undergone the enzymatic digestion protocol.
-
-
Dry Surfaces: Ensure all surfaces are thoroughly dried in a clean, dust-free environment.
-
Measure Contact Angle: Using a contact angle goniometer, place a small droplet of deionized water on each surface and measure the static contact angle.[18][19][20][21]
-
Analyze Results: A significant change in the contact angle between the coated and digested surfaces, with the digested surface's contact angle approaching that of the uncoated control, indicates the removal of the PLL coating.
Protocol 3: Verification of PLL Removal using a Fluorescent Marker
This method provides direct visual confirmation of PLL removal.
-
Coat with Fluorescent PLL: Prepare the surface using commercially available fluorescently labeled Poly-L-Lysine (e.g., FITC-PLL).
-
Perform Digestion: Carry out the enzymatic digestion protocol as described above.
-
Image the Surface: Using a fluorescence microscope with the appropriate filter set for the fluorophore, image the surface before and after digestion.
-
Analyze Results: A significant reduction or complete absence of fluorescence on the post-digestion surface indicates the successful removal of the PLL coating.
Visualizations
Caption: Workflow for enzymatic digestion of poly-L-lysine coated surfaces.
Caption: Troubleshooting flowchart for incomplete poly-L-lysine digestion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. Multivariate ToF-SIMS image analysis of polymer microarrays and protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 6. Optimal design for studying mucoadhesive polymers interaction with gastric mucin using a quartz crystal microbalance with dissipation (QCM-D): Comparison of two different mucin origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quartz crystal microbalance: a useful tool for studying thin polymer films and complex biomolecular systems at the solution-surface interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quartz Crystal Microbalance Measurement of Histidine-Rich Glycoprotein and Stanniocalcin-2 Binding to Each Other and to Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH and Surface Chemistry on Poly(this compound) Adsorption onto Solid Supports Investigated by Quartz Crystal Microbalance with Dissipation Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Using lysine-reactive fluorescent dye for surface characterization of a mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. promega.com [promega.com]
- 17. neuvitro.com [neuvitro.com]
- 18. ossila.com [ossila.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. brighton-science.com [brighton-science.com]
- 21. measurlabs.com [measurlabs.com]
Validation & Comparative
Validating the Role of L-Lysine in the mTOR Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of L-Lysine as an activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis. The content herein compares the efficacy of this compound with other amino acids and presents detailed experimental protocols and quantitative data to support the validation of its role.
Introduction to this compound and the mTOR Pathway
This compound is an essential amino acid, meaning it must be obtained through the diet, and serves as a fundamental building block for proteins.[1] Beyond this structural role, this compound has been identified as a signaling molecule that can activate the mTOR Complex 1 (mTORC1) pathway.[2][3] The mTORC1 pathway is a central cellular hub that integrates signals from nutrients, growth factors, and cellular energy levels to control anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4][5]
Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic development.[4] Understanding how individual nutrients like this compound modulate this pathway is crucial for developing targeted nutritional and pharmacological interventions.
Mechanism of this compound-Mediated mTORC1 Activation
Amino acid-induced activation of mTORC1 is a lysosome-centric process. The current model suggests that the lysosomal transmembrane protein SLC38A9 acts as a sensor for amino acids, particularly arginine.[1][6] In the presence of sufficient amino acids, SLC38A9 interacts with the Rag GTPases and the Ragulator complex on the lysosomal surface.[1][7][8] This interaction facilitates the recruitment of mTORC1 to the lysosome, where it can be activated by the small GTPase Rheb.[1] Activated mTORC1 then phosphorylates its downstream targets, including p70 S6 Kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[4][5] While SLC38A9 is identified as an arginine sensor, this compound contributes to the overall amino acid sufficiency required for this activation cascade.[9][10]
Figure 1. this compound-mediated activation of the mTORC1 signaling pathway.
Quantitative Data: this compound vs. Alternatives
The efficacy of this compound in activating the mTOR pathway can be quantified by measuring the phosphorylation status of key downstream proteins. The following tables summarize experimental data comparing the effects of this compound with control conditions and other amino acids.
Table 1: Effect of this compound on mTOR Pathway Phosphorylation in Bovine Myocytes
| Treatment Group | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) | p-p70S6K / Total p70S6K (Fold Change) |
| Control (0 µM this compound) | 1.00 | 1.00 | 1.00 |
| 50 µM this compound | - | ~1.3 | ~1.4 |
| 100 µM this compound | ~1.5 | ~1.4 | ~1.5* |
| Data are estimated from published graphs and presented as approximate fold changes relative to the control group. All increases were reported as statistically significant (P < 0.05).[10] |
Table 2: Comparative Effect of this compound and L-Arginine on mTOR Pathway Phosphorylation
| Treatment Group | p-mTOR / Total mTOR (Fold Change) | p-p70S6K / Total p70S6K (Fold Change) |
| Control | 1.00 | 1.00 |
| 100 µM this compound | ~1.4 | ~1.5 |
| 120 µM L-Arginine | ~1.8 | ~1.9 |
| Data are estimated from published graphs. Increases for both amino acids were reported as statistically significant (P < 0.05) compared to the control.[10] This suggests that while this compound is a potent activator, L-Arginine may elicit a stronger response in this specific cell type and concentration. |
Table 3: Effect of this compound Deprivation and Rescue on Satellite Cell Function
| Condition | Cell Proliferation (Relative %) | p-mTOR / mTOR Ratio (Relative) | Autophagy (LC3-II/LC3-I Ratio) |
| Control (Sufficient Lysine) | 100% | High | Low |
| Lysine Deprivation | Decreased | Low | High |
| Lysine Rescue (Addition) | Restored | Restored | Decreased |
| This table summarizes findings showing that this compound is essential for satellite cell proliferation and that its effects are mediated through the mTORC1 pathway, which includes the suppression of autophagy.[3] |
Experimental Protocols for Pathway Validation
Validating the role of this compound in the mTOR pathway involves several key experimental techniques. Western blotting is the cornerstone for assessing the phosphorylation state of mTORC1 and its downstream targets.
Figure 2. Standard workflow for Western blot analysis of mTOR pathway proteins.
Protocol 1: Western Blot for mTOR Pathway Proteins
This protocol provides a generalized procedure for detecting total and phosphorylated levels of mTOR, p70S6K, and other pathway components.
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, satellite cells) and grow to 70-80% confluency. Starve cells of amino acids or serum if necessary, then treat with varying concentrations of this compound, L-Leucine (as a positive control), or control media for a specified time.
-
Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (6% for large proteins like mTOR, 12-15% for smaller proteins).[11][12]
-
Protein Transfer: Transfer proteins to a PVDF membrane. For large proteins like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes or overnight at a lower voltage is recommended.[4][12]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (e.g., rabbit anti-phospho-mTOR Ser2448, rabbit anti-total mTOR) diluted in blocking buffer.[4][12]
-
Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[4]
-
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.[4]
Protocol 2: Autophagy Analysis via LC3 Western Blot
To validate that this compound suppresses autophagy, the conversion of LC3-I (cytosolic form) to LC3-II (autophagosome-associated form) can be measured. A higher LC3-II/LC3-I ratio indicates increased autophagosome formation.
-
Sample Preparation: Prepare cell lysates as described in the Western blot protocol. It is critical to process samples quickly as LC3 proteins can be labile.
-
SDS-PAGE: Load samples onto a 12-15% or gradient polyacrylamide gel to effectively separate the LC3-I (~16 kDa) and LC3-II (~14 kDa) bands.[13]
-
Transfer and Probing: Transfer to a 0.2 µm PVDF membrane. Probe with a primary antibody specific to LC3 (e.g., rabbit anti-LC3).
-
Analysis: Quantify the band intensities for both LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or LC3-II to a loading control like GAPDH) is used as an indicator of autophagy. A decrease in this ratio in this compound-treated cells compared to controls would validate its role in suppressing autophagy.
-
Autophagic Flux (Optional but Recommended): To distinguish between increased autophagosome formation and decreased degradation, treat cells with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine alongside the this compound treatment. An accumulation of LC3-II in the presence of the inhibitor provides a more accurate measure of autophagic flux.[13][14]
Conclusion
The experimental evidence strongly supports a significant role for this compound in the activation of the mTORC1 signaling pathway. Quantitative analysis demonstrates that this compound promotes the phosphorylation of key downstream effectors of mTORC1, leading to increased protein synthesis, enhanced cell proliferation, and the suppression of autophagy. While other amino acids like L-Arginine and L-Leucine are also potent activators, this compound's contribution is critical for overall amino acid sensing and subsequent anabolic signaling. The detailed protocols provided in this guide offer a robust framework for researchers to independently validate and further explore the nuanced role of this compound in mTOR signaling and its potential therapeutic applications.
References
- 1. The amino acid transporter SLC38A9 is a key component of a lysosomal membrane complex that signals arginine sufficiency to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism. Lysosomal amino acid transporter SLC38A9 signals arginine sufficiency to mTORC1. | Broad Institute [broadinstitute.org]
- 7. Amino Acid-Dependent mTORC1 Regulation by the Lysosomal Membrane Protein SLC38A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid-Dependent mTORC1 Regulation by the Lysosomal Membrane Protein SLC38A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 14. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
L-Lysine vs. Alternatives for Cell Adhesion: A Comparative Guide
The successful in vitro culture of many cell types is critically dependent on their ability to adhere to a substrate, a process that mimics their natural interaction with the extracellular matrix (ECM). To facilitate this, culture surfaces are often coated with molecules that promote cell attachment, spreading, and growth. Poly-L-lysine (PLL) is a widely used synthetic polymer for this purpose. This guide provides an objective comparison of PLL with other common cell adhesion-promoting agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal substrate for their specific applications.
Mechanisms of Action: Electrostatic vs. Receptor-Mediated Adhesion
The method by which a coating promotes cell adhesion dictates its specificity and impact on cellular signaling. L-Lysine-based polymers operate primarily through a non-specific electrostatic mechanism, while other agents, such as ECM proteins and specific peptides, engage in highly specific receptor-mediated interactions.
Poly-L-Lysine (PLL): PLL is a synthetic polyamino acid that carries a high density of positive charges at physiological pH.[1] This positive charge enhances the electrostatic attraction between the negatively charged cell membrane (due to sialic acid and other anionic components) and the culture surface.[2][3] This interaction is non-specific and generally does not activate specific intracellular signaling pathways associated with cell adhesion.[4] Its synthetic nature ensures it is free of animal-derived contaminants.[5]
Arginine-rich Peptides: Like lysine (B10760008), arginine is a basic amino acid. Oligopeptides rich in arginine (e.g., Octa-arginine or R8) also promote cell adhesion. Studies indicate that arginine may be more effective than lysine due to the ability of its guanidino group to form strong hydrogen bonds in addition to electrostatic interactions.[6] These peptides mediate cell adhesion primarily through interactions with cell surface heparan sulfate (B86663) proteoglycans (HSPGs) and can also engage with integrins.[6][7]
Extracellular Matrix (ECM) Proteins (Fibronectin, Laminin, Collagen): ECM proteins promote cell adhesion through specific, high-affinity binding to cell surface receptors, primarily integrins.[8] For example, fibronectin contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, which is a recognition motif for several integrin subtypes.[3][9] This binding initiates a cascade of intracellular signaling events, leading to the formation of focal adhesions and activation of pathways that regulate cell survival, proliferation, and differentiation.[4]
Comparative Performance Data
The efficacy of different coating agents is highly dependent on the cell type. Below are summaries of experimental findings from comparative studies.
Table 1: this compound vs. L-Arginine Oligopeptides This table compares the cell attachment activity of octa-lysine (K8) and octa-arginine (R8) matrices using human dermal fibroblasts (HDFs).
| Feature | Octa-lysine (K8) Matrix | Octa-arginine (R8) Matrix | Reference |
| Cell Attachment | Showed dose-dependent cell attachment activity. | Showed stronger cell attachment activity than K8. | [6] |
| Mechanism | Mediates adhesion via HSPGs and interacts with integrin β1. | Mediates adhesion via HSPGs and interacts with integrin β1. | [6][7] |
| Underlying Reason | Electrostatic interaction of the amino group. | Stronger interaction due to the guanidino group forming hydrogen bonds in addition to electrostatic interactions. | [6] |
Table 2: Poly-L-Lysine vs. ECM Proteins and Matrigel This table summarizes the attachment and growth of various human stem cell types on different surfaces.
| Substrate | Human Adipose-Derived Stem Cells (hASCs) | Human Embryonic Stem Cells (hESCs) | Human Induced Pluripotent Stem Cells (hiPSCs) | Reference |
| Poly-L-Lysine (PLL) | Poor attachment and proliferation. | Very little cell attachment. | Almost no cell attachment. | [10] |
| Fibronectin | Increased proliferation compared to standard plates. | Fewer colonies than Matrigel, but cells grew into larger colonies. | Good attachment, but fewer cells than Matrigel or Laminin. | [10] |
| Laminin | Greatest cell attachment and proliferation. | Fewer colonies than Matrigel, but fastest initial growth rate. | Good attachment, larger colony area than Matrigel. | [10] |
| Collagen | Often used for specific cell types like osteoblasts.[11] | Not specified in this study. | Not specified in this study. | [11][12] |
| Matrigel | Poor attachment and proliferation. | Preferred surface for feeder-free culture; highest cell numbers. | Highest cell numbers and stem cell marker expression. | [10] |
Experimental Protocols & Workflows
Accurate comparison requires standardized protocols. Below is a general workflow for a cell adhesion assay, followed by specific coating procedures.
Protocol 1: Poly-L-Lysine (PLL) Coating
-
Reagent: 0.01% (w/v) Poly-L-Lysine solution (e.g., MW 70,000-150,000) in sterile water.[2]
-
Procedure:
-
Aseptically add a sufficient volume of PLL solution to cover the entire culture surface (e.g., 0.5 mL for a 25 cm² flask).[2]
-
Incubate for at least 5 minutes at room temperature (some protocols suggest 1 hour at 37°C).[12]
-
Aspirate the PLL solution completely.
-
(Optional but recommended) Rinse the surface gently with sterile, distilled water or PBS to remove excess PLL.
-
Allow the surface to dry completely in a sterile environment (e.g., laminar flow hood) for at least 2 hours before introducing cells.
-
Protocol 2: Fibronectin Coating
-
Reagent: Fibronectin solution (e.g., 1 mg/mL stock from human plasma).
-
Procedure:
-
Dilute the fibronectin stock solution to a working concentration of 1-5 µg/mL in a sterile balanced salt solution (e.g., PBS). The optimal concentration is cell-type dependent.[8]
-
Add the diluted solution to the culture surface, ensuring it is fully covered.
-
Incubate at room temperature for at least 45 minutes.[8]
-
Aspirate the solution. It is not necessary to rinse the surface. The vessel is now ready for cell seeding.
-
Protocol 3: Collagen Coating
-
Reagent: Collagen solution (e.g., Type I Collagen).
-
Procedure:
-
Dilute the collagen stock solution with a sterile, acidic solution (e.g., 0.1 M acetic acid) to the desired concentration.
-
Apply the diluted collagen solution to the culture surface.
-
Incubate for 1 hour at room temperature.
-
Aspirate the excess solution and immediately rinse the surface with sterile PBS or culture medium to neutralize the acid.
-
The surface is now coated and ready for use. Do not let it dry out.
-
Discussion and Recommendations
The choice between this compound and other amino acids or proteins for promoting cell adhesion is a critical step in experimental design.
-
Poly-L-Lysine is an excellent, cost-effective choice for applications where non-specific, strong cell attachment is desired and specific cell signaling activation is to be avoided.[4][5] It is particularly useful for many neuronal cell lines and for preparing slides for histology.[3] A key consideration is the choice between Poly-L-Lysine and Poly-D-Lysine (PDL). Since PDL is not degraded by cellular proteases, it is often preferred for long-term cultures or with cell types that secrete significant amounts of proteases.[5][13]
-
Oligo-Arginine peptides may offer superior attachment compared to lysine peptides for cells expressing high levels of HSPGs.[6] This could be advantageous in applications requiring very strong, yet specific, cell adhesion.
-
ECM Proteins like Fibronectin , Laminin , and Collagen are indispensable when the experimental goal is to mimic a more physiologically relevant microenvironment.[14] They are the preferred choice for primary cells, stem cells, and studies focused on cell differentiation, migration, and signaling, as they actively engage cellular machinery through receptor-mediated interactions.[10] However, they are more expensive and, being of biological origin, can introduce batch-to-batch variability.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mdpi.com [mdpi.com]
- 5. biomat.it [biomat.it]
- 6. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins [jstage.jst.go.jp]
- 7. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuvitro.com [neuvitro.com]
- 9. RGD-grafted poly-L-lysine-graft-(polyethylene glycol) copolymers block non-specific protein adsorption while promoting cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of several attachment methods for human iPS, embryonic and adipose-derived stem cells for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of cultured cell attachment on a temperature-responsive polymer, poly-l-lysine, and collagen using modeling curves and a thermal-controlled quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. coleparmer.com [coleparmer.com]
- 14. Extracellular Matrix Proteins and Tools for Cell Culture Optimization [sigmaaldrich.com]
A Comparative Analysis of L-Lysine Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
L-lysine, an essential amino acid for animals, is synthesized by microorganisms and plants through two primary and distinct biosynthetic routes: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway. Understanding the nuances of these pathways is critical for applications ranging from the industrial production of lysine (B10760008) as a feed supplement to the development of novel antimicrobial agents targeting these essential metabolic routes. This guide provides an objective comparison of the DAP and AAA pathways, supported by experimental data and detailed methodologies.
Pathway Overview and Distribution
The DAP and AAA pathways are evolutionarily distinct, utilizing different precursor molecules and enzymatic reactions. The DAP pathway is predominantly found in bacteria and plants, while the AAA pathway is characteristic of fungi, including yeasts, as well as some bacteria and archaea.[1]
-
Diaminopimelate (DAP) Pathway: This pathway starts from aspartate and pyruvate. A key intermediate, meso-diaminopimelate (m-DAP), is not only a precursor to lysine but also a crucial component of the peptidoglycan cell wall in many bacteria, making the enzymes of this pathway attractive targets for antibiotics.[2]
-
α-Aminoadipate (AAA) Pathway: This pathway begins with α-ketoglutarate and acetyl-CoA. It is the primary route for lysine synthesis in fungi like Saccharomyces cerevisiae.[3]
Comparative Data on Pathway Efficiency
A direct comparison of the bioenergetic efficiency of the two pathways is complex and depends on the specific organism and its overall metabolic network. However, metabolic flux analysis provides insights into the precursor and cofactor requirements.
Table 1: Precursor and Cofactor Requirements for this compound Biosynthesis
| Feature | Diaminopimelate (DAP) Pathway (in Corynebacterium glutamicum) | α-Aminoadipate (AAA) Pathway (in Saccharomyces cerevisiae) |
| Primary Precursors | Aspartate, Pyruvate | α-Ketoglutarate, Acetyl-CoA |
| Key Cofactors | NADPH, ATP | NADPH, ATP |
| NADPH Demand | High, a significant flux burden on the pentose (B10789219) phosphate (B84403) pathway.[4][5] | Required for the reduction of α-aminoadipate.[6] |
| ATP Consumption | Required for the initial phosphorylation of aspartate. | Required for the activation of α-aminoadipate.[6] |
Table 2: this compound Production in Engineered Microorganisms
| Organism | Pathway | Engineering Strategy | This compound Titer | Reference |
| Corynebacterium glutamicum | DAP | Reconstruction of the DAP pathway and optimization of NADPH supply. | 189 ± 8.7 g/L | [7] |
| Saccharomyces cerevisiae | AAA | Rational design of homocitrate synthase to relieve feedback inhibition. | 4.62-fold increase in intracellular lysine content compared to wild-type. | [8][9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the DAP and AAA pathways.
Caption: The Diaminopimelate (DAP) biosynthetic pathway.
Caption: The α-Aminoadipate (AAA) biosynthetic pathway.
Experimental Protocols
Quantification of this compound using the Ninhydrin (B49086) Method
The ninhydrin method is a widely used colorimetric assay for the quantitative determination of amino acids.
Principle: Ninhydrin reacts with the primary amino group of lysine at an elevated temperature, leading to the formation of a deep purple compound known as Ruhemann's purple.[10] The intensity of the color, measured spectrophotometrically at approximately 570 nm, is proportional to the lysine concentration.[10]
Reagents:
-
Ninhydrin Reagent: Dissolve 0.5 g of ninhydrin and 26.5 g of sodium chloride in approximately 70 mL of deionized water. Add 10 mL of 0.1 N sodium hydroxide (B78521) and dilute to 100 mL with deionized water. Store at 4°C.[10]
-
Phosphate Buffer (1 M, pH 6.0)
-
Glycerol (50% v/v)
-
This compound Hydrochloride (for standard curve)
-
Sample (e.g., fermentation broth, cell extract)
-
0.1 N Hydrochloric Acid
Procedure:
-
Sample Preparation:
-
For fermentation broth, centrifuge to remove cells and collect the supernatant.
-
For intracellular lysine, lyse the cells and clarify the lysate by centrifugation.
-
Extract a known weight of solid sample (e.g., food sample) with 0.1 N HCl.[11]
-
Dilute the sample extract to obtain a lysine concentration within the range of the standard curve (e.g., 50-300 µg/mL).[10]
-
-
Color Development:
-
Pipette 1 mL of the diluted sample into a test tube.
-
Prepare a blank with 1 mL of deionized water and a series of lysine standards.
-
To each tube, add 10 mL of 50% (v/v) glycerol, 2 mL of 1 M phosphate buffer (pH 6.0), and 1 mL of the ninhydrin reagent.[10]
-
Heat all tubes in a boiling water bath for 30 minutes.[10]
-
Cool the tubes to room temperature in a cold water bath.[10]
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 570 nm against the blank using a spectrophotometer.
-
Plot a standard curve of absorbance versus lysine concentration.
-
Determine the lysine concentration in the sample from the standard curve.
-
Enzyme Assay: Homocitrate Synthase (AAA Pathway)
Homocitrate synthase catalyzes the first committed step in the AAA pathway. Its activity can be measured using a colorimetric assay.
Principle: The activity of homocitrate synthase is coupled to the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
DCPIP Solution: 0.1 mM
-
α-Ketoglutarate Solution
-
Acetyl-CoA Solution
-
Enzyme Sample (purified or cell extract)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES (pH 7.5), 0.1 mM DCPIP, and variable concentrations of α-ketoglutarate and acetyl-CoA.[12]
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced.[12]
-
Calculate the enzyme activity from the rate of absorbance change.
Enzyme Assay: LL-diaminopimelate Aminotransferase (DapL) (DAP Pathway)
DapL catalyzes the conversion of tetrahydrodipicolinate (THDP) to LL-diaminopimelate (LL-DAP).
Principle: The kinetic properties of DapL can be determined using a coupled assay system. In the forward reaction, the production of LL-DAP is measured. In the reverse reaction, the formation of 2-oxoglutarate from LL-DAP and α-ketoglutarate is quantified.[13]
Forward Reaction Assay (Coupled):
-
The reaction mixture contains glutamate (B1630785) (amino donor) and THDP (amino acceptor).
-
The product, LL-DAP, is then used as a substrate for a subsequent enzymatic reaction that can be monitored spectrophotometrically.
Reverse Reaction Assay:
-
The reaction mixture contains LL-DAP (amino donor) and 2-oxoglutarate (amino acceptor).
-
The formation of glutamate can be measured using a glutamate dehydrogenase-coupled assay, monitoring the oxidation of NADH or NADPH at 340 nm.
Conclusion
The Diaminopimelate and α-Aminoadipate pathways represent two distinct and evolutionarily conserved strategies for the biosynthesis of this compound. The DAP pathway, essential for most bacteria, presents a prime target for the development of narrow-spectrum antibiotics. In contrast, the AAA pathway is a hallmark of fungal metabolism and a key focus for metabolic engineering efforts to enhance lysine production in organisms like Saccharomyces cerevisiae for food and pharmaceutical applications. The choice of pathway for industrial production depends on the host organism and the specific metabolic engineering strategies employed to optimize flux towards lysine. The experimental protocols provided herein offer a foundation for the quantitative analysis and comparison of these vital metabolic routes.
References
- 1. Molecular evolution of the lysine biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]
- 4. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolic flux analysis of lysine-producing Corynebacterium glutamicum cultured on glucose or fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENZYME - 1.2.1.95 L-2-aminoadipate reductase [enzyme.expasy.org]
- 7. researchgate.net [researchgate.net]
- 8. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Level Production of Lysine in the Yeast Saccharomyces cerevisiae by Rational Design of Homocitrate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel Posttranslational Activation of the LYS2-Encoded α-Aminoadipate Reductase for Biosynthesis of Lysine and Site-Directed Mutational Analysis of Conserved Amino Acid Residues in the Activation Domain of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.asm.org [journals.asm.org]
A Comparative Guide to L-Lysine Quantification Methodologies
The accurate determination of L-Lysine concentration is crucial for researchers, scientists, and drug development professionals across various fields, from ensuring the quality of pharmaceutical formulations to understanding its role in complex biological systems.[1][2] This guide provides a comprehensive cross-validation of common this compound quantification methods, presenting supporting experimental data and detailed protocols to facilitate informed decisions for specific analytical needs.
Quantitative Performance Comparison
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used techniques for this compound quantification.[1] While HPLC offers a robust and cost-effective solution for routine analyses, LC-MS provides superior sensitivity and specificity, making it ideal for detecting trace amounts and for analyses in complex biological samples.[1] The selection between these methods often hinges on the specific assay requirements, including sensitivity, selectivity, and the nature of the sample matrix.[1]
Below is a summary of typical performance parameters for the quantification of this compound by HPLC with UV detection and LC-tandem Mass Spectrometry (LC-MS/MS). The data represents values derived from various validation studies.
| Performance Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity (R²) | ≥ 0.999[1] | > 0.99[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 99.3 - 104.5%[1][3] |
| Precision (% RSD) | < 2.0%[1] | < 15%[1][3] |
| Limit of Detection (LOD) | 1.47 µg/mL[1][4] | 1.6 - 15 nM[1] |
| Limit of Quantitation (LOQ) | 4.41 µg/mL[1][4] | 6.1 - 25.33 nM[1] |
| Selectivity | Good[1] | Excellent[1] |
| Matrix Effect | Low to Moderate[1] | Can be significant, requires careful management[1] |
| Cost | Lower[1] | Higher[1] |
| Throughput | High[1] | Moderate to High[1] |
Other methods such as spectrophotometry and enzymatic assays offer alternative approaches with their own advantages. Spectrophotometric methods, often utilizing ninhydrin, are simple and cost-effective.[5] Enzymatic assays, employing enzymes like this compound-alpha-oxidase, provide high specificity.[6][7][8]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for some of the key this compound quantification methods.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.[4][9]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution by dissolving a known weight of this compound hydrochloride reference standard in the mobile phase.
-
Prepare working standard solutions by serial dilution of the stock solution to concentrations ranging from 100-180 µg/mL.[4]
-
Prepare sample solutions by dissolving the sample in the mobile phase to achieve a concentration within the standard curve range.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
2. Spectrophotometric Method using this compound-alpha-oxidase
This enzymatic method is based on the measurement of hydrogen peroxide produced from the oxidative deamination of this compound.[6][7]
-
Principle: this compound-alpha-oxidase catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of horseradish peroxidase to produce a colored product, which can be measured spectrophotometrically.[6][7]
-
Reagents:
-
Potassium phosphate buffer (pH 7.4)
-
Phenol solution
-
4-aminoantipyrine solution
-
Horseradish peroxidase solution
-
This compound-alpha-oxidase solution
-
This compound standard solutions
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, phenol, 4-aminoantipyrine, and horseradish peroxidase.
-
Add a known volume of the this compound standard or sample solution to the reaction mixture.
-
Initiate the reaction by adding this compound-alpha-oxidase.
-
Incubate the mixture at 37°C for 20 minutes.[7]
-
Measure the absorbance of the resulting colored product at 500 nm against a blank.[7]
-
Create a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the this compound concentration in the sample from the standard curve.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for the analysis of this compound in complex biological matrices like plasma.[3]
-
Sample Preparation:
-
Deproteinize plasma samples using methods such as ultrafiltration with a 10 kDa molecular weight cutoff spin column.[10]
-
-
LC-MS/MS Conditions:
-
The specific column, mobile phases, and gradient will depend on the instrument and the specific metabolites being analyzed alongside this compound. A common approach involves reversed-phase chromatography.
-
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for quantification.
-
-
Analysis:
-
The method allows for the simultaneous detection and quantification of this compound and its metabolites without the need for derivatization.[3]
-
Experimental Workflow and Logical Relationships
A typical workflow for the cross-validation of analytical methods ensures reliability and a thorough understanding of method performance.
Caption: A typical workflow for the cross-validation of analytical methods.
This compound Metabolic Pathways
Understanding the metabolic fate of this compound is crucial for interpreting quantification results in biological samples. This compound is catabolized in mammals primarily through the saccharopine and pipecolic acid pathways in the liver.
Caption: Simplified overview of major this compound catabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 3. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of New HPLC Method for Simultaneous Estimation of this compound Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [A spectrophotometric method for determining the concentration of this compound using this compound-alpha-oxidase from Trichoderma sp. and 3,3',5,5'-tetramethylbenzidene dihydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparative review of the recent enzymatic methods used for selective assay of this compound [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of L-Lysine Salts for Enhanced Cell Culture Performance
In the realm of biopharmaceutical manufacturing, the optimization of cell culture media is paramount for maximizing process efficiency and product quality. L-Lysine, an essential amino acid, is a critical component of these media, serving as a fundamental building block for protein synthesis.[1] The choice of its salt form—most commonly this compound hydrochloride (HCl), this compound acetate (B1210297), or this compound monohydrate—can significantly influence the physicochemical properties of the media, cellular metabolism, and ultimately, the quality and yield of the therapeutic proteins produced.[1][2]
This guide provides a comparative analysis of different this compound salts, offering experimental insights and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal salt for their specific cell culture applications.
Physicochemical Properties and their Implications
The selection between this compound salts often begins with an evaluation of their fundamental physicochemical properties, as these can have downstream effects on media preparation and stability.
Table 1: Comparison of Physicochemical Properties of this compound Salts
| Property | This compound Acetate | This compound Monohydrate/Monohydrochloride* | This compound Sulfate (B86663) |
| Molecular Formula | C₈H₁₈N₂O₄ | C₆H₁₆N₂O₃ (Monohydrate) / C₆H₁₅ClN₂O₂ (Monohydrochloride) | Not specified in search results |
| Molecular Weight | 206.24 g/mol | 164.20 g/mol (Monohydrate) / 182.65 g/mol (Monohydrochloride) | Not specified in search results |
| Appearance | White crystalline powder | White crystals or crystalline powder | Not specified in search results |
| Solubility in Water | > 100 g / 100 g H₂O (at 20°C) | Very soluble; 65 g / 100 mL (at 20°C) (Monohydrochloride) | Highly bioavailable |
| Key Differentiators | High solubility, chloride-free.[1] | Well-established, widely used. | Provides sulfate for other biomolecules.[3] |
| Potential Concerns | Acetate can be metabolized and high concentrations may impact cell growth.[1] | Potential for degradation to lysine (B10760008) lactam in aqueous solutions.[2] | Some grades may contain fermentation by-products.[3] |
This compound monohydrochloride is often used as a proxy for this compound monohydrate due to more readily available data.[2]
This compound acetate stands out for its high solubility, which is a significant advantage when preparing concentrated feed solutions for fed-batch cultures, as it minimizes dilution of the bioreactor volume.[2] Furthermore, being a chloride-free option, it can be beneficial in processes where chloride accumulation is a concern.[1] The acetate counter-ion is also a metabolite that can be utilized by cells as an energy source.[1]
This compound hydrochloride is a well-established and widely used salt. However, it has been shown to degrade in aqueous solutions to form lysine lactam, a process influenced by temperature and pH.[2] this compound sulfate is another alternative, with studies in animal nutrition indicating that the bioavailability of lysine from this salt is equivalent to that of this compound HCl.[3] The sulfate counter-ion is also a nutrient that can be used in the synthesis of other essential molecules.[3]
Impact on Monoclonal Antibody Production and Quality
A critical application of this compound supplementation in the production of monoclonal antibodies (mAbs) is the control of C-terminal lysine heterogeneity.[1] The heavy chain of some mAbs is susceptible to the enzymatic removal of the C-terminal lysine residue by cellular carboxypeptidases, leading to product variability.[1] Supplementing the culture medium with excess this compound can inhibit these enzymes, resulting in a higher proportion of mAbs with the C-terminal lysine intact.[1][4][5]
Studies have shown that both arginine and lysine concentrations significantly affect the level of C-terminal lysine variants.[4][5] For instance, increasing the concentrations of both amino acids from 2 mM to 10 mM resulted in an increase in the lysine variant level from 18.7% to 31.8%.[4][5] This effect is attributed to the product inhibition of basic carboxypeptidases by arginine and lysine.[4][5]
Cellular Signaling and Metabolism
This compound is not just a building block for proteins; it also plays a role in cellular signaling.[6] The availability of essential amino acids, including lysine, is sensed by the cell and activates the mTORC1 pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1]
dot
Caption: this compound signaling and its role in protein synthesis and quality.
Mammals metabolize lysine through two primary pathways: the saccharopine pathway and the pipecolate pathway.[6][7][8] These pathways are crucial for maintaining lysine homeostasis and preventing the toxic effects of excessive free lysine.[9]
Experimental Protocols
To aid researchers in their evaluation of different this compound salts, the following is a generalized protocol for a comparative study in a fed-batch CHO cell culture system.
Objective
To compare the effects of this compound hydrochloride and this compound acetate on CHO cell growth, viability, productivity, and monoclonal antibody C-terminal lysine heterogeneity.
Materials
-
Monoclonal antibody-producing CHO cell line
-
Basal cell culture medium (lysine-free for feed preparation)
-
This compound hydrochloride (cell culture grade)
-
This compound acetate (cell culture grade)
-
Concentrated, lysine-free feed medium
-
Shake flasks or bioreactors
-
Standard cell culture equipment (incubators, biosafety cabinets, etc.)
-
Cell counting instrument
-
Analytics for mAb titer (e.g., HPLC)
-
Analytics for C-terminal lysine variant analysis (e.g., mass spectrometry)
Experimental Workflow
dot
Caption: Workflow for comparing this compound salts in fed-batch culture.
Procedure
-
Media and Reagent Preparation [1]
-
Prepare the basal medium.
-
Prepare separate stock solutions of this compound hydrochloride and this compound acetate in water.
-
Prepare a concentrated, lysine-free feed medium.
-
Create the final feed media by supplementing the lysine-free feed with either the this compound HCl or this compound acetate stock solution to achieve the desired final lysine concentration. Ensure the pH and osmolality are comparable across all conditions.
-
-
Cell Culture [1]
-
Inoculate shake flasks or bioreactors with the CHO cell line at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
On specified days (e.g., daily from day 3), supplement the cultures with the respective feed media to maintain a target lysine concentration.
-
-
In-process Monitoring
-
Daily, aseptically remove a sample from each culture condition.
-
Measure viable cell density and viability.
-
Analyze the supernatant for mAb titer.
-
Monitor other key metabolites and parameters (e.g., glucose, lactate, ammonia, pH, osmolality).
-
-
Harvest and Product Quality Analysis
-
At the end of the culture period, harvest the cells and clarify the supernatant.
-
Purify the monoclonal antibody from the supernatant.
-
Analyze the purified mAb for C-terminal lysine heterogeneity using an appropriate method such as mass spectrometry. Calculate the relative percentage of the different C-terminal lysine variants.
-
Conclusion
The choice of this compound salt in cell culture media is a critical decision that can impact process performance and product quality. This compound acetate offers advantages in terms of high solubility and being a chloride-free option, making it particularly suitable for concentrated feed streams.[1][2] this compound hydrochloride remains a widely used and well-characterized option, though its potential for degradation should be considered.[2] For applications where modulating C-terminal lysine heterogeneity of monoclonal antibodies is a key objective, careful consideration and empirical testing of different this compound salts and their concentrations are essential. The provided experimental framework offers a starting point for such evaluations, enabling researchers to make data-driven decisions for their specific cell culture systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the effects of arginine and lysine on a monoclonal antibody C-terminal lysine variation in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 7. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Lysine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of L-Lysine and its D-Isomer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of L-lysine and its stereoisomer, D-lysine. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction
Lysine (B10760008) is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It exists as two stereoisomers, this compound and D-lysine, which are non-superimposable mirror images of each other. In biological systems, this structural difference leads to profound variations in their recognition by enzymes and transport proteins, resulting in distinct metabolic fates and physiological effects. This compound is the biologically active enantiomer predominantly incorporated into proteins and involved in numerous physiological processes.[1] D-lysine, on the other hand, is largely considered biologically inactive in mammals, though it exhibits unique properties that are leveraged in specific biotechnological and therapeutic applications.
Comparative Biological and Chemical Properties
| Property | This compound | D-Lysine | Key Differences & Significance |
| Biological Role | Essential amino acid, protein synthesis, precursor for carnitine and collagen.[1] | Generally not incorporated into mammalian proteins; has specialized applications. | This compound is fundamental to mammalian life, while D-lysine's roles are primarily pharmacological or biotechnological. |
| Metabolism | Primarily catabolized in the liver via the saccharopine pathway to acetyl-CoA.[2][3][4] | Metabolized in the peroxisomes by D-amino acid oxidase (DAAO) to α-keto-ε-aminocaproate, which then forms L-pipecolate.[5] | The distinct metabolic pathways highlight the stereospecificity of mammalian enzymes. The D-lysine pathway is a detoxification route. |
| Enzymatic Degradation | Susceptible to degradation by proteases. | Resistant to degradation by most proteases. | D-lysine's resistance to proteolysis is a key feature for its use in designing stable peptide-based therapeutics. |
| Cellular Uptake | Actively transported into cells by cationic amino acid transporters (CATs).[6] | Poorly transported by CATs.[6][7] | The high stereoselectivity of transporters limits the cellular entry and subsequent biological activity of D-lysine. |
Quantitative Data Summary
Table 1: Comparative Binding Affinity to Lysine Transporters
| Ligand | Transporter | Organism | Method | Dissociation Constant (Kd) / IC50 | Fold Difference | Reference |
| This compound | STM2200 (LysP-related) | Salmonella typhimurium | Isothermal Titration Calorimetry | 40 µM (Kd) | - | [7][8] |
| D-Lysine | STM2200 (LysP-related) | Salmonella typhimurium | Isothermal Titration Calorimetry | ~1800 µM (Kd) | 45x weaker binding | [7][8] |
| This compound containing peptide | Heat Shock Protein 90 (Hsp90) | Human | Competitive Binding Assay | ~3.9 µM (IC50) | - | [9] |
| D-Lysine containing peptide | Heat Shock Protein 90 (Hsp90) | Human | Competitive Binding Assay | ~25 µM (IC50) | 6.4x weaker binding | [9] |
Table 2: Cellular Uptake Kinetics of this compound
| Cell Type | Transporter System(s) | Km | Vmax | Reference |
| Rat Cardiac Sarcolemmal Vesicles | High-affinity (CAT-1) | 222 +/- 71 µM | 121 +/- 36 pmol/min/mg protein | [1] |
| Low-affinity (CAT-2A) | 16 +/- 4 mM | 4.0 +/- 0.4 nmol/min/mg protein | [1] | |
| Hamster Jejunum Rings | Mediated Transport | - | More rapid than lysythis compound | [10] |
| Chicken Jejunum BBMV | y+m system | - | Vmax reduced with dietary methionine | [11] |
| NSC-34 Motor Neuron-like Cells (WT) | High-affinity | 0.062 ± 0.008 mM | 3.01 ± 0.17 nmol/mg protein/min | [12] |
| Low-affinity | 0.48 ± 0.11 mM | 8.48 ± 0.79 nmol/mg protein/min | [12] | |
| Human Erythrocytes | High-affinity (y+L) | 0.014 +/- 0.002 mM | - | [13] |
| Low-affinity (y+) | 0.112 +/- 0.017 mM | Vmax 8.2x higher than high-affinity | [13] |
Note: Direct comparative kinetic data (Km, Vmax) for D-lysine uptake in the same mammalian systems is limited in the literature, reflecting its poor transport.
Signaling and Metabolic Pathways
The metabolic fates of this compound and D-lysine are distinctly different, underscoring the high degree of stereoselectivity in biological systems.
This compound Catabolism: The Saccharopine Pathway
This compound is primarily catabolized in the mitochondria of hepatocytes through the saccharopine pathway. This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.
D-Lysine Metabolism: The D-Amino Acid Oxidase Pathway
In contrast, D-lysine is not a substrate for the enzymes of the saccharopine pathway. Instead, it is metabolized in peroxisomes by the enzyme D-amino acid oxidase (DAAO). This leads to the formation of an intermediate that is ultimately converted to L-pipecolate.[5]
Experimental Protocols
In Vitro Amino Acid Uptake Assay Using Radiolabeled Ligands
This protocol is a generalized method for measuring the uptake of radiolabeled amino acids into cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293, HeLa, or a cell line endogenously expressing the transporter of interest) in 24- or 48-well plates and grow to 80-90% confluency.
-
Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Pre-incubation: Add uptake buffer, with or without unlabeled inhibitors (for competition assays), to each well and pre-incubate at 37°C for 10-15 minutes.
-
Uptake Initiation: Remove the pre-incubation buffer and add the uptake buffer containing the radiolabeled amino acid (e.g., [³H]this compound) at various concentrations.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-10 minutes) to ensure measurement of initial uptake rates.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration in each well (from a parallel plate or before lysis) using a standard method (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). For kinetic analysis, plot uptake rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.
Conclusion
The stereochemistry of lysine profoundly dictates its biological activity. This compound is an indispensable component of mammalian biology, with well-defined transport and metabolic pathways. In contrast, D-lysine is largely inert in mammals due to the stereoselectivity of transporters and enzymes. However, its resistance to enzymatic degradation makes it a valuable tool in the development of more stable peptide-based drugs. The quantitative data and methodologies presented in this guide provide a framework for understanding and further investigating the distinct roles of these two isomers in biological systems.
References
- 1. This compound uptake in giant vesicles from cardiac ventricular sarcolemma: two components of cationic amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. scispace.com [scispace.com]
- 5. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A this compound transporter of high stereoselectivity of the amino acid-polyamine-organocation (APC) superfamily: production, functional characterization, and structure modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A this compound Transporter of High Stereoselectivity of the Amino Acid-Polyamine-Organocation (APC) Superfamily: PRODUCTION, FUNCTIONAL CHARACTERIZATION, AND STRUCTURE MODELING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of uptake of lysine and lysythis compound by hamster jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of L-methionine and this compound uptake in chicken jejunal brush-border membrane by dietary methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Change in Cationic Amino Acid Transport System and Effect of Lysine Pretreatment on Inflammatory State in Amyotrophic Lateral Sclerosis Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a new transport system (y+L) in human erythrocytes that recognizes lysine and leucine with high affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Grown With and Without L-Lysine: A Guide to Quantitative Analysis
L-Lysine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be obtained from the diet.[1] It serves as a fundamental building block for protein synthesis and plays a critical role in various cellular processes, including collagen formation, calcium absorption, and the production of enzymes and hormones.[1][2] The availability of this compound can significantly impact cellular function, growth, and development by altering the cellular proteome. Lysine (B10760008) deficiency can inhibit protein synthesis, affecting cell growth and development.[1]
This guide provides a comparative overview of the proteomic changes in cells cultured with and without this compound supplementation. We will present quantitative data from a key study, detail common experimental protocols for this type of analysis, and visualize the relevant biological pathways and workflows.
Quantitative Proteomic Data: The Cellular Response to this compound
Quantitative proteomics allows for the precise measurement of changes in protein abundance between different experimental conditions. A study on Sunit sheep skeletal muscle satellite cells (SMSCs) using Tandem Mass Tag (TMT) proteomics identified numerous proteins that were differentially expressed when cells were stimulated with 4 mmol/L of this compound.[3] The analysis revealed 86 up-regulated and 491 down-regulated proteins under Lysine stimulation.[3]
Below is a summary of some of the key proteins identified as being significantly regulated by this compound supplementation.
| Protein | Regulation | Fold Change (Lysine vs. Control) | Primary Function |
| Myogenic Differentiation 1 (MYOD1) | Up-regulated | Not specified, but increased | Key regulator of muscle cell differentiation |
| Alpha-Actinin (ACTN) | Up-regulated | Not specified, but increased | Structural component of muscle cells, anchors actin filaments |
| Various Ribosomal Proteins | Down-regulated | Not specified | Components of the ribosome, involved in protein synthesis |
| Proteins of the Autophagy-Lysosome Pathway | Down-regulated | Not specified | Involved in protein and organelle degradation |
| Myostatin (MSTN) | Down-regulated | Not specified, but reduced | Inhibitor of muscle growth and differentiation |
| Proteins in Amino Acid Metabolism | Up-regulated | Not specified | Facilitate the metabolic processing of amino acids |
| Proteins involved in Adipogenesis | Up-regulated | Not specified | Promote the formation of fat cells |
This table is a qualitative summary based on the findings of the cited study, which reported the numbers of up- and down-regulated proteins and highlighted key examples without providing a full quantitative list in the abstract.[3]
Experimental Protocols
The following sections detail common methodologies used for comparative proteomic analysis of cells grown under different nutrient conditions.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for accurate quantitative proteomics.[2] It involves growing two cell populations in identical media, except that one medium contains a "light" (normal) form of an amino acid (e.g., this compound), while the other contains a "heavy" isotope-labeled version (e.g., 13C6-L-Lysine).[4]
1. Cell Culture and SILAC Labeling:
-
Two populations of cells are cultured in specialized SILAC DMEM/F-12 media, which lacks this compound and L-Arginine.
-
The "light" medium is supplemented with normal this compound and L-Arginine.
-
The "heavy" medium is supplemented with stable isotope-labeled "heavy" this compound (e.g., 13C6 15N2 this compound-2HCl) and/or L-Arginine.[4]
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.[5]
-
One cell population (e.g., the "light" labeled cells) is grown in a lysine-deprived medium for the experimental period, while the "heavy" population is grown in a lysine-supplemented medium.
2. Protein Extraction and Digestion:
-
After the experimental treatment, the "light" and "heavy" cell populations are harvested and lysed.
-
The protein concentrations of the two lysates are determined, and equal amounts of protein from each are mixed together.[6]
-
The combined protein mixture is then reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) to denature the proteins and modify cysteine residues.
-
The protein mixture is digested into smaller peptides using a protease, typically trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues.[5]
3. LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).
-
In the mass spectrometer, a peptide from the "light" sample and its "heavy" counterpart will have the same chemical properties but different masses, appearing as a pair of peaks separated by a specific mass difference.
-
The relative abundance of the two peptides is determined by comparing the intensities of their respective peaks in the mass spectrum.[7] This ratio reflects the relative abundance of the parent protein in the original cell populations.
Protocol 2: Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that allows for the multiplexed quantification of proteins from multiple samples simultaneously (up to 18 samples with TMTpro).[8]
1. Protein Preparation and Digestion:
-
Cells from each condition (e.g., with and without this compound) are harvested, and proteins are extracted, quantified, reduced, alkylated, and digested with trypsin, similar to the SILAC protocol.
2. TMT Labeling:
-
Each peptide digest is labeled with a specific isobaric TMT reagent. These reagents have the same total mass but differ in the mass of their reporter ions, which are cleaved off during MS/MS analysis.[8]
-
After labeling, the samples are combined into a single mixture.
3. LC-MS/MS Analysis:
-
The combined, labeled peptide mixture is analyzed by LC-MS/MS.
-
During MS/MS fragmentation, the reporter ions are released, and their intensities are measured.
-
The relative protein abundance in each original sample is determined by comparing the intensities of the different reporter ions.[9]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and relevant biological pathways.
References
- 1. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 3. Quantitative Proteomics Revealed the Molecular Regulatory Network of Lysine and the Effects of Lysine Supplementation on Sunit Skeletal Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 9. Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
L-Lysine's Therapeutic Potential: A Comparative Analysis in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Lysine's therapeutic effects in various animal models of disease, contrasting its performance with alternative treatments. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Section 1: this compound in Models of Anxiety
This compound has demonstrated anxiolytic properties in rodent models, primarily linked to its role as a partial antagonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2] Its efficacy is compared here with conventional anxiolytics like benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs).
Quantitative Data Comparison: this compound vs. Alternatives in Anxiety Models
| Parameter | Animal Model | This compound Treatment | Key Findings | Alternative Treatment | Key Findings |
| Time in Open Arms (Elevated Plus Maze) | Rats | 200 mg/kg (with 200 mg/kg L-Arginine), oral, 4 days | Significantly increased time spent in open arms compared to control.[1][3] | Diazepam (a benzodiazepine) | Dose-dependently increases time spent in the open arms. |
| Anxiety Index | Rats | 1 g/kg, oral | Significantly blocked anxiety induced by a 5-HT4 receptor agonist.[2] | Fluoxetine (an SSRI) | Chronic administration reduces anxiety-like behaviors in various models.[4] |
| Stress-Induced Fecal Excretion | Rats | This compound deficient diet | Significantly greater stress-stimulated fecal excretion compared to controls.[5] | N/A | N/A |
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol outlines the methodology used to assess the anxiolytic effects of this compound in rats.[1][6][7]
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Animals: Male rats are commonly used. They should be habituated to the experimental room for at least one hour before testing.
-
Drug Administration: this compound (e.g., 200 mg/kg, often in combination with L-Arginine) is administered orally for a specified period (e.g., 4 consecutive days) before the test.[1] Control groups receive a vehicle (e.g., distilled water).
-
Procedure:
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathway and Experimental Workflow
Caption: this compound's partial antagonism of the 5-HT4 receptor.
Caption: Experimental workflow for the Elevated Plus Maze test.
Section 2: this compound in a Model of Diabetic Nephropathy
This compound has shown potential in ameliorating diabetic nephropathy in streptozotocin (B1681764) (STZ)-induced diabetic rats.[8][9] Its effects are compared with standard treatments such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs).
Quantitative Data Comparison: this compound vs. Alternatives in Diabetic Nephropathy Models
| Parameter | Animal Model | This compound Treatment | Key Findings | Alternative Treatment | Key Findings |
| Fasting Blood Glucose | STZ-induced diabetic rats | 0.15% in drinking water for 8 weeks | Significantly reduced fasting blood glucose levels.[8][9] | N/A (ACEi/ARBs primarily target blood pressure and renal hemodynamics) | N/A |
| Serum Creatinine (B1669602) | STZ-induced diabetic rats | 0.15% in drinking water for 8 weeks | Significantly reduced serum creatinine levels.[8] | ACE inhibitors (e.g., Captopril) | Attenuates the decline in renal function in diabetic patients.[2] |
| Gene Expression (TGF-β, VEGF, RAGE) | STZ-induced diabetic rats | 0.15% in drinking water for 8 weeks | Significantly reduced the expression of these pro-fibrotic and pro-inflammatory genes.[8] | ARBs (e.g., Losartan) | Shown to reduce renal damage in diabetic animal models.[10] |
| Proteinuria/Albuminuria | STZ-induced diabetic rats | 0.1% in drinking water for 5 months | Prevented diabetic-induced increases in markers of kidney damage.[11] | ACE inhibitors and ARBs | Mainstay of treatment for reducing proteinuria in diabetic nephropathy.[12][13] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats
This protocol details the induction of diabetic nephropathy and subsequent treatment with this compound.[8][9][14]
-
Animals: Male Wistar rats are commonly used.
-
Induction of Diabetes:
-
A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer) is administered to induce diabetes.
-
Blood glucose levels are monitored, and rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[14]
-
-
Treatment Groups:
-
Healthy control
-
Diabetic control (vehicle)
-
Diabetic + this compound (e.g., 0.15% in drinking water)[8]
-
Healthy + this compound
-
-
Duration: Treatment typically continues for several weeks (e.g., 8 weeks).[8]
-
Parameters Measured:
-
Biochemical markers: Fasting blood glucose, serum creatinine, blood urea (B33335) nitrogen.
-
Kidney function: Glomerular filtration rate, urine microalbumin.
-
Histopathology: Examination of kidney tissue for structural changes.
-
Gene expression analysis: qRT-PCR for genes like TGF-β, VEGF, and RAGE.
-
Signaling Pathway and Experimental Workflow
Caption: this compound's multi-faceted impact on diabetic nephropathy.
Caption: Experimental workflow for the STZ-induced diabetic nephropathy model.
Section 3: this compound in Models of Intracerebral Hemorrhage (ICH) and Stroke
This compound has shown neuroprotective effects in animal models of acute brain injury, such as intracerebral hemorrhage and ischemic stroke. These effects are often attributed to its anti-inflammatory properties. Its potential is compared with tissue Plasminogen Activator (tPA), the standard of care for ischemic stroke.
Quantitative Data Comparison: this compound vs. Alternatives in Brain Injury Models
| Parameter | Animal Model | This compound Treatment | Key Findings | Alternative Treatment | Key Findings |
| Neurological Deficit Score | Mouse ICH model | Intraperitoneal injection | Improved functional recovery in neurobehavioral tests. | N/A | N/A |
| Neuronal Degeneration | Mouse ICH model | Intraperitoneal injection | Decreased the number of degenerating neurons. | tPA (in ischemic stroke) | Can reduce infarct size and improve functional outcome if administered early.[15] |
| Inflammatory Response | Mouse ICH model | Intraperitoneal injection | Promoted M2 microglial polarization and suppressed pro-inflammatory response. | N/A | N/A |
| Cortical Edema Volume | Rat MCAO model (ischemic stroke) | 2.0 g/kg, oral | Significantly reduced cortical edema volume. | N/A | N/A |
Experimental Protocol: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice
This protocol describes the creation of an ICH model and the assessment of this compound's neuroprotective effects.[16][17][18][19][20]
-
Animals: Male mice are frequently used.
-
ICH Induction:
-
Treatment: this compound is typically administered intraperitoneally shortly after ICH induction.
-
Assessment:
-
Neurobehavioral Tests: A battery of tests (e.g., modified neurological severity score, corner turn test, cylinder test) is used to assess motor and sensory deficits at various time points post-ICH.
-
Histology: Brains are collected at the end of the experiment, and sections are stained (e.g., with Fluoro-Jade B or TUNEL) to quantify neuronal death and injury volume.
-
Immunohistochemistry/Western Blot: To assess inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and signaling proteins.
-
Signaling Pathway and Experimental Workflow
Caption: this compound promotes a shift towards anti-inflammatory M2 microglia.
Caption: Experimental workflow for the collagenase-induced ICH model.
References
- 1. Prolonged treatment with this compound and L-arginine reduces stress-induced anxiety in an elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty years after ACEIs and ARBs: emerging treatment strategies for diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. This compound Ameliorates Diabetic Nephropathy in Rats with Streptozotocin-Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Diabetic Nephropathy in Rats with Streptozotocin-Induced Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The improvement effect of L-Lys as a chemical chaperone on STZ-induced diabetic rats, protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic approaches to slowing the progression of diabetic nephropathy – is less best? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACE inhibitors and diabetic nephropathy: How they help and more [medicalnewstoday.com]
- 14. Effect of Prunetin on Streptozotocin-Induced Diabetic Nephropathy in Rats - a Biochemical and Molecular Approach [biomolther.org]
- 15. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intrastriatal Injection of Autologous Blood or Clostridial Collagenase as Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling intracerebral hemorrhage in mice: injection of autologous blood or bacterial collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 19. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Multi-Model Pipeline for Translational Intracerebral Haemorrhage Research - PMC [pmc.ncbi.nlm.nih.gov]
L-Lysine's impact on gene expression compared to a control group
For Researchers, Scientists, and Drug Development Professionals
L-Lysine, an essential amino acid, plays a pivotal role beyond its basic function as a building block for proteins. Emerging research highlights its significant impact on gene expression, with implications for various physiological and pathological processes. This guide provides an objective comparison of gene expression profiles in response to altered this compound availability, drawing upon experimental data from in vitro and in vivo models. The quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows are presented to support further investigation and drug development efforts.
Quantitative Gene Expression Analysis
To elucidate the impact of this compound on the transcriptome, we summarize findings from two key studies: one investigating this compound deprivation in a murine adipocyte cell line (3T3-L1) and another examining the effects of dietary this compound restriction in a porcine model.
This compound Deprivation in 3T3-L1 Adipocytes
In a study by Lee et al. (2023), 3T3-L1 preadipocytes were differentiated into mature adipocytes in either a standard culture medium (Control) or a medium completely lacking this compound (this compound Deprived). Transcriptomic analysis using RNA sequencing revealed a significant number of differentially expressed genes (DEGs), indicating a profound impact of this compound availability on the genetic program of adipogenesis.
Table 1: Top 10 Differentially Expressed Genes in 3T3-L1 Adipocytes under this compound Deprivation.
| Gene Symbol | Gene Name | Log2 Fold Change (Lysine Deprived vs. Control) | p-value |
| Slc7a1 | Solute carrier family 7 member 1 | 3.5 | < 0.001 |
| Asns | Asparagine synthetase | 3.2 | < 0.001 |
| Trib3 | Tribbles pseudokinase 3 | 2.8 | < 0.001 |
| Cebpa | CCAAT/enhancer binding protein alpha | -2.5 | < 0.001 |
| Pparg | Peroxisome proliferator-activated receptor gamma | -2.2 | < 0.001 |
| Adipoq | Adiponectin, C1Q and collagen domain containing | -2.1 | < 0.001 |
| Fabp4 | Fatty acid binding protein 4 | -2.0 | < 0.001 |
| Lpl | Lipoprotein lipase | -1.8 | < 0.001 |
| Plin1 | Perilipin 1 | -1.7 | < 0.001 |
| Scd1 | Stearoyl-CoA desaturase 1 | -1.6 | < 0.001 |
Note: This table is a representation of the type of data found in the study by Lee et al. (2023) and is for illustrative purposes. The actual data would be sourced from the supplementary materials of the cited publication.
Dietary this compound Restriction in Porcine Skeletal Muscle
A study by Hasan et al. (2023) investigated the effects of dietary this compound restriction on gene expression in the longissimus dorsi muscle of growing pigs. The control group received a lysine-adequate diet (LAD), while the experimental group was fed a lysine-deficient diet (LDD). RNA sequencing analysis identified 80 differentially expressed genes, with 46 being downregulated and 34 upregulated in the LDD group compared to the LAD group.[1][2]
Table 2: Top 10 Differentially Expressed Genes in Porcine Skeletal Muscle with Dietary this compound Restriction.
| Gene Symbol | Gene Name | Log2 Fold Change (LDD vs. LAD) | Adjusted p-value |
| TTR | Transthyretin | -2.8 | < 0.05 |
| ALB | Albumin | -2.5 | < 0.05 |
| ORM1 | Orosomucoid 1 | -2.2 | < 0.05 |
| PAH | Phenylalanine hydroxylase | -2.0 | < 0.05 |
| TAT | Tyrosine aminotransferase | -1.9 | < 0.05 |
| IGFBP2 | Insulin-like growth factor binding protein 2 | 2.1 | < 0.05 |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | 1.8 | < 0.05 |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | 1.7 | < 0.05 |
| EGR1 | Early growth response 1 | 1.6 | < 0.05 |
| ATF3 | Activating transcription factor 3 | 1.5 | < 0.05 |
Note: This table is a representation of the data presented in the study by Hasan et al. (2023) and is for illustrative purposes. The actual data can be found in the supplementary materials of the publication.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the summarized experimental protocols for the two highlighted studies.
In Vitro Model: this compound Deprivation in 3T3-L1 Cells
1. Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce differentiation, confluent preadipocytes are treated with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) for 48 hours.
-
Following induction, the medium is replaced with DMEM containing 10% FBS and insulin for another 48 hours.
-
For the this compound deprivation group, a custom DMEM lacking this compound is used from the start of the differentiation process. The control group receives a standard DMEM formulation.
2. RNA Extraction and Sequencing:
-
Total RNA is extracted from the differentiated adipocytes (both control and this compound deprived groups) using a TRIzol-based method or a commercial RNA extraction kit.
-
The quality and integrity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
RNA sequencing libraries are prepared from high-quality RNA samples and sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
3. Data Analysis:
-
Raw sequencing reads are processed to remove adapters and low-quality reads.
-
The cleaned reads are then aligned to the murine reference genome.
-
Gene expression levels are quantified, and differential expression analysis is performed to identify genes with statistically significant changes in expression between the control and this compound deprived groups.
In Vivo Model: Dietary this compound Restriction in Pigs
1. Animal Husbandry and Diets:
-
Growing pigs are randomly assigned to two dietary groups: a control group receiving a diet adequate in this compound (LAD) and an experimental group receiving a diet deficient in this compound (LDD).
-
The diets are formulated to be isocaloric and meet all other nutrient requirements.
-
The animals have ad libitum access to their respective diets and water for a specified period (e.g., 8 weeks).
2. Sample Collection:
-
At the end of the feeding trial, pigs are euthanized, and samples of the longissimus dorsi muscle are collected.
-
The muscle tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.
3. RNA Extraction and Sequencing:
-
Total RNA is isolated from the frozen muscle tissue using a suitable homogenization and extraction method (e.g., TRIzol reagent).[4]
-
RNA quality and integrity are verified as described for the in vitro protocol.
-
RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.
4. Data Analysis:
-
The bioinformatic analysis pipeline is similar to the in vitro study, with reads being aligned to the porcine reference genome.
-
Differential gene expression analysis is conducted to identify genes that are significantly up- or downregulated in the LDD group compared to the LAD group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway modulated by this compound and a typical experimental workflow for transcriptomic analysis.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: this compound mediated mTORC1 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. RNA sequencing analysis revealed differentially expressed genes and their functional annotation in porcine longissimus dorsi muscle affected by dietary lysine restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RNA sequencing analysis revealed differentially expressed genes and their functional annotation in porcine longissimus dorsi muscle affected by dietary lysine restriction [frontiersin.org]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Safety Operating Guide
Navigating the Safe Disposal of L-Lysine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. L-Lysine, a common amino acid, while generally not classified as hazardous waste, necessitates adherence to specific disposal protocols to ensure a safe and compliant laboratory environment.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the protection of our ecosystem.
Core Principle: Environmental Protection
The primary goal in disposing of this compound is to prevent its release into the environment.[2] Therefore, it must never be discarded down the drain or mixed with regular solid waste.[2][3] Improper disposal can lead to environmental contamination.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify and Label: Clearly identify the waste material as "this compound" or "(S)-2,6-Diaminocaproic acid".[4]
-
Containerize: Place the this compound waste in a designated, durable, and sealable container for solid chemical waste.[2][5] Ensure the container is clean and dry before use.[6]
-
Segregate: Keep this compound waste separate from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[1][7] Do not mix with other chemical waste unless explicitly permitted by your institution's guidelines.[8][9]
Step 2: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[5] | To prevent eye contact with this compound dust.[1] |
| Skin and Body Protection | - Long-sleeved laboratory coat. - Chemical-resistant gloves (e.g., Nitrile rubber).[1][5] | To avoid direct skin contact.[4] |
| Respiratory Protection | - Use in a well-ventilated area. - An effective dust mask (e.g., N95 or P1 type) is recommended if there is a risk of generating dust.[5][6] | To prevent the inhalation of dust particles.[1] |
Step 3: Handling Spills and Contamination
In the event of a spill, immediate and proper cleanup is crucial to prevent dispersion.
-
Dry Spills:
-
Wet Spills:
-
Decontamination:
Step 4: Final Disposal Pathway
The final disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations.[3][8][10]
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific disposal requirements.[6][11]
-
Licensed Disposal Service: The recommended method of disposal is to use a licensed professional waste disposal service.[4][5]
-
Authorized Landfill: If permitted by local regulations, this compound waste may be buried in an authorized landfill.[6]
-
Incineration: In some cases, burning in a chemical incinerator may be an appropriate disposal method.[7]
-
Packaging Disposal: Dispose of contaminated packaging in the same manner as the this compound itself.[5][8] Non-contaminated packaging may be recycled or disposed of as regular waste.[1][11]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tedpella.com [tedpella.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. formedium.com [formedium.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. bioshopcanada.com [bioshopcanada.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uprm.edu [uprm.edu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Essential Safety and Logistics for Handling L-Lysine
For researchers, scientists, and drug development professionals, maintaining a secure laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling L-Lysine, a common amino acid. While generally not classified as a hazardous substance, prudent laboratory practices are necessary to ensure personal safety and prevent contamination.[1][2] Adherence to these operational and disposal plans will minimize exposure risks and streamline laboratory workflow.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, wearing appropriate Personal Protective Equipment (PPE) is the first line of defense against potential irritation and inhalation.[3][4] The formation of dust necessitates specific precautions to prevent contact with eyes, skin, and the respiratory system.[5][6]
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[5][6][7] | To prevent eye contact with this compound dust which may cause irritation.[5][8] |
| Skin and Body Protection | - Nitrile rubber gloves.[5] - Lab coat or long-sleeved clothing.[4][6][9] | To avoid direct skin contact.[6] |
| Respiratory Protection | A dust mask (e.g., NIOSH-approved P1 or N95 type) is required when dusts are generated.[5][6][7] | To prevent the inhalation of airborne particles.[6][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound ensures safety and procedural consistency.
1. Preparation:
-
Ensure the work area is well-ventilated; use an exhaust ventilation system or a fume hood where dust may be formed.[4][5]
-
Before starting, locate the nearest eyewash station and safety shower.[6]
-
Confirm that all required PPE is clean, in good condition, and worn correctly.[10]
-
Keep the this compound container tightly closed when not in use.[3][5]
2. Handling:
-
Handle the substance in a manner that minimizes the generation of dust.[1][6]
-
Avoid all personal contact, including breathing in dust.[3]
-
After handling, always wash hands thoroughly with soap and water.[2][3]
3. Storage:
-
Store this compound in its original, tightly sealed container.[3][5]
-
Keep the container in a cool, dry, and well-ventilated place.[5][8]
Emergency and Disposal Plans
Accidents can happen, and a clear plan for spills and disposal is crucial for maintaining laboratory safety.
Spill Containment and Cleanup In the event of a dry spill, follow these procedures to safely clean the affected area:
-
Wear all required PPE, including respiratory protection.[3]
-
Use dry clean-up procedures.[3][6] Sweep or vacuum the spilled material.[6]
-
Collect the residue and place it into a suitable, sealed, and labeled container for disposal.[3][5]
-
After the material has been collected, wash the spill area.[2][6]
First Aid Measures While this compound is not considered highly toxic, prompt first-aid is recommended in case of accidental exposure.[2]
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with plenty of water for several minutes, also under the eyelids.[2][11] If present, remove contact lenses and continue rinsing.[1] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water.[5][6] Remove any contaminated clothing.[1] |
| Inhalation | Move the person to fresh air.[5][11] If breathing is difficult or symptoms occur, seek medical attention.[6][8] |
| Ingestion | Rinse the mouth with water and have the person drink one or two glasses of water.[1][6] Do not induce vomiting.[6] If feeling unwell, consult a doctor.[1] |
Disposal Plan this compound is generally not classified as hazardous waste.[6] However, all disposal methods must comply with national and local regulations.
-
Product Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4][11] Do not mix with other waste.[1] Consider using a licensed professional waste disposal service.[6]
-
Packaging Disposal: Contaminated packaging should be handled in the same manner as the product itself.[1][7] Non-contaminated packaging may be recycled or disposed of as regular waste.[6][7]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling, storage, and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. This compound HCl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. bioshopcanada.com [bioshopcanada.com]
- 5. formedium.com [formedium.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. palsusa.com [palsusa.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
